molecular formula C7H10N2O2S B1314812 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid CAS No. 760934-24-5

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1314812
CAS No.: 760934-24-5
M. Wt: 186.23 g/mol
InChI Key: HULGNRJQYKBQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid (CAS 760934-24-5) is a high-purity, research-grade chemical intermediate with a molecular formula of C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol . This compound is primarily utilized as a versatile building block in pharmaceutical research and development, particularly in the synthesis of novel bioactive molecules . Its structural features make it a valuable scaffold for creating compounds investigated for potential therapeutic applications, including those with antibacterial and antifungal activities . Furthermore, thiazole derivatives based on this core structure have been identified in patent literature as key intermediates for developing agents with anti-proliferative properties, relevant to cancer research, as well as for potential treatments targeting neurodegenerative diseases and chronic inflammatory conditions such as rheumatoid arthritis . The compound should be stored at room temperature, in a dry and sealed environment to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with care, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(propan-2-ylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4(2)8-7-9-5(3-12-7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULGNRJQYKBQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474592
Record name 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760934-24-5
Record name 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic Acid via the Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of the synthesis of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid, a key intermediate in pharmaceutical research and development.[1] The synthetic strategy is centered on the Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole heterocycle.[2][3] This document elucidates the underlying reaction mechanism, provides detailed, field-proven experimental protocols for a two-step synthesis, and addresses critical aspects of process optimization and product characterization. By explaining the causality behind experimental choices, this guide serves as a practical resource for scientists engaged in medicinal chemistry and organic synthesis.

Introduction

The Significance of 2-Aminothiazole Scaffolds in Drug Discovery

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[4][5] Specifically, the 2-aminothiazole motif is a cornerstone in the design of agents with anti-inflammatory, antibacterial, antifungal, and anticancer properties.[5][6] Their ability to engage in diverse biological interactions makes them high-value targets in modern drug discovery programs. The target molecule of this guide, this compound, serves as a versatile building block for more complex bioactive molecules.[1]

Overview of the Hantzsch Thiazole Synthesis

First reported by Arthur R. Hantzsch in 1887, the Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry.[2] The reaction classically involves the condensation of an α-haloketone with a thioamide to yield a thiazole.[2][7] Its enduring prevalence is a testament to its reliability, generally high yields, and the accessibility of its starting materials.[3][7] The thermodynamic driving force of the reaction is the formation of a stable, aromatic thiazole ring, which makes the process highly favorable.[8]

Mechanistic Insights: The Chemistry Behind the Synthesis

The Core Hantzsch Reaction Mechanism

The synthesis of the 2-(isopropylamino)-1,3-thiazole-4-carboxylate core proceeds through a well-established, multi-step pathway. Understanding this mechanism is crucial for troubleshooting and optimization.

  • Nucleophilic Attack (SN2 Reaction): The process begins with the sulfur atom of the thioamide (N-isopropylthiourea) acting as a potent nucleophile. It attacks the electrophilic α-carbon of the α-haloketone (ethyl 2-chloroacetoacetate), displacing the chloride leaving group in a classic SN2 reaction.[7][8][9]

  • Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the resulting intermediate attacks the electrophilic carbonyl carbon of the ketone. This intramolecular condensation step forms a five-membered ring, a hydroxylated thiazoline intermediate.[10]

  • Dehydration and Aromatization: The thiazoline intermediate readily undergoes dehydration (loss of a water molecule) to form the final, stable aromatic thiazole ring.[9][10] This irreversible step is the primary driving force for the overall reaction.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants Reactant1 N-Isopropylthiourea Intermediate1 S-Alkylated Intermediate (Thioimidate) Reactant1->Intermediate1 1. S-Alkylation (SN2) Reactant2 Ethyl 2-chloroacetoacetate Reactant2->Intermediate1 1. S-Alkylation (SN2) Intermediate2 Cyclized Hemiaminal (Thiazoline Intermediate) Intermediate1->Intermediate2 2. Intramolecular    Cyclization Product Ethyl 2-(isopropylamino)- 1,3-thiazole-4-carboxylate Intermediate2->Product 3. Dehydration   (-H2O)

Figure 1: Hantzsch Thiazole Synthesis Mechanism
Rationale for Reagent Selection

The choice of starting materials directly dictates the substitution pattern of the final thiazole product.

  • N-Isopropylthiourea: This substituted thioamide is selected to install the required isopropylamino group at the C2 position of the thiazole ring. The use of a substituted thiourea is a common and effective strategy for producing 2-N-substituted aminothiazoles.

  • Ethyl 2-chloroacetoacetate: This α-halo-β-ketoester is an ideal substrate for this reaction.[11] The α-chloro group provides the necessary electrophilic center for the initial SN2 attack, while the β-ketoester functionality ultimately becomes the C4-carboxylate group on the thiazole ring.[10] Using an ester form facilitates purification and can be easily hydrolyzed to the desired carboxylic acid in a subsequent step.

Experimental Protocol: A Step-by-Step Guide

This synthesis is performed in two primary stages: the Hantzsch cyclocondensation to form the ester, followed by saponification to yield the final carboxylic acid.

Required Materials and Reagents
ReagentFormulaMW ( g/mol )
N-IsopropylthioureaC₄H₁₀N₂S118.20
Ethyl 2-chloroacetoacetateC₆H₉ClO₃164.59
Ethanol (Absolute)C₂H₅OH46.07
Sodium HydroxideNaOH40.00
Hydrochloric Acid (conc.)HCl36.46
Deionized WaterH₂O18.02
Sodium BicarbonateNaHCO₃84.01
Step 1: Synthesis of Ethyl 2-(Isopropylamino)-1,3-thiazole-4-carboxylate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-isopropylthiourea (e.g., 11.82 g, 0.10 mol, 1.0 eq).

  • Solvent Addition: Add absolute ethanol (100 mL) to the flask and stir until the solid is fully dissolved.

  • Reagent Addition: Slowly add ethyl 2-chloroacetoacetate (e.g., 16.46 g, 0.10 mol, 1.0 eq) to the solution at room temperature. Rationale: Although the reaction is not violently exothermic, controlled addition is good practice to maintain an even reaction temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for the cyclization and dehydration steps, ensuring the formation of the stable aromatic product.[8]

  • Cooling and Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (200 mL). Rationale: The bicarbonate solution neutralizes the hydrochloric acid byproduct generated during the reaction, causing the less soluble, neutral thiazole ester to precipitate.[7][8]

  • Isolation: Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 50 mL).

  • Drying: Dry the crude product under vacuum to yield ethyl 2-(isopropylamino)-1,3-thiazole-4-carboxylate as a solid.

Step 2: Saponification to this compound
  • Dissolution: In a 250 mL round-bottom flask, suspend the crude ester from Step 1 (e.g., 0.09 mol) in a mixture of ethanol (50 mL) and deionized water (50 mL).

  • Base Addition: Add sodium hydroxide pellets (e.g., 4.4 g, 0.11 mol, 1.2 eq) to the suspension. Rationale: A slight excess of base ensures complete hydrolysis of the ester to the carboxylate salt.

  • Heating: Heat the mixture to 50-60 °C and stir for 2-3 hours, or until the reaction is complete by TLC (disappearance of the starting ester). The solution should become homogeneous as the sodium salt of the product forms.

  • Cooling and Acidification: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring vigorously until the pH of the solution is ~3-4. Rationale: Acidification protonates the carboxylate salt, causing the free carboxylic acid, which is less soluble in the aqueous medium, to precipitate.

  • Isolation and Drying: Collect the precipitated white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any remaining salts. Dry the product under vacuum at 50 °C.

Purification

The final product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, if required.

Workflow Figure 2: Experimental Synthesis Workflow A Reagent Preparation (N-Isopropylthiourea, Ethyl 2-chloroacetoacetate in EtOH) B Hantzsch Cyclocondensation (Reflux, 4-6h) A->B C Workup & Isolation (Ester) (NaHCO3 Quench, Filtration) B->C D Saponification (NaOH, EtOH/H2O, 60°C) C->D E Acidification & Precipitation (HCl to pH 3-4, Ice Bath) D->E F Final Product Isolation (Filtration & Washing) E->F G Drying & Characterization F->G

Figure 2: Experimental Synthesis Workflow

Process Optimization and Troubleshooting

ParameterRecommended ConditionRationale & Potential Issues
Solvent Choice Ethanol, MethanolGood solubility for reactants. Reaction can also be run in aqueous media or under microwave irradiation to potentially shorten reaction times.[3][12]
Stoichiometry 1:1 to 1:1.2 (Thioamide excess)A slight excess of the thioamide can help drive the reaction to completion, especially if the α-haloketone is prone to self-condensation.[8]
Temperature RefluxEnsures sufficient energy for the dehydration/aromatization step. Lower temperatures may result in incomplete reaction or isolation of the thiazoline intermediate.
Workup pH Step 1: Basic (pH > 8) Step 2: Acidic (pH 3-4)In Step 1, incomplete neutralization may lead to lower yield. In Step 2, adding too much acid can protonate the 2-amino group, increasing solubility and reducing yield.

Common Challenge: Low yield is a frequent issue in Hantzsch synthesis.[10] This can stem from impure starting materials, incomplete reaction, or side reactions. Ensure the α-haloketone is fresh, as they can degrade over time. If purification is challenging due to similar polarities of starting material and product, consider an acid-base extraction to selectively isolate the basic thiazole product.[10]

Characterization of the Final Product

The identity and purity of this compound should be confirmed using standard analytical techniques.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₇H₁₀N₂O₂S[1]
Molecular Weight 186.23 g/mol [1]
CAS Number 760934-24-5[1]
Appearance White to off-white solid(Typical)
Hydrobromide Salt CAS 300831-03-2[13]
Expected Spectroscopic Data
  • ¹H NMR: Expect signals corresponding to the isopropyl group (a doublet and a septet), a singlet for the thiazole C5-proton, and broad, exchangeable signals for the N-H and COOH protons.

  • ¹³C NMR: Expect signals for the seven distinct carbon atoms, including the thiazole ring carbons, the carboxylic acid carbonyl, and the isopropyl carbons.

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, an N-H stretch, a strong C=O stretch (around 1700 cm⁻¹), and C=N/C=C stretches characteristic of the thiazole ring.[3]

  • Mass Spectrometry: The molecular ion peak (M+H)⁺ should be observed at m/z 187.05.

Conclusion

The Hantzsch reaction provides a direct and efficient pathway for the synthesis of this compound. This two-step procedure, involving an initial cyclocondensation followed by ester hydrolysis, is scalable and relies on readily available starting materials. The resulting product is a valuable heterocyclic building block, well-suited for further elaboration in drug discovery and medicinal chemistry programs. Careful control of reaction conditions and pH during workup are critical for maximizing yield and purity.

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (2024). SynArchive. Retrieved from [Link]

  • Bouherrou, Z., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1461. Retrieved from [Link]

  • synthesis of thiazoles. (2019, January 19). [Video]. YouTube. Retrieved from [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues... (n.d.). ResearchGate. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). [Video]. YouTube. Retrieved from [Link]

  • Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1548. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Bouherrou, Z., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of significant interest to researchers in drug discovery and development. Its structural framework, featuring a thiazole ring substituted with an isopropylamino group and a carboxylic acid moiety, suggests a potential for diverse biological activities. Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial and enzyme-inhibitory actions.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, characterization, and potential applications. This document is intended for an audience of researchers, scientists, and drug development professionals, providing a foundation for further investigation and utilization of this promising molecule. The compound is available as a free acid (CAS 760934-24-5) and as a hydrobromide salt (CAS 300831-03-2), the latter often used to enhance aqueous solubility.[1][2]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. Due to a lack of extensive experimental data in publicly available literature, the following properties have been estimated using well-established computational prediction tools.

PropertyPredicted Value (Free Acid)Predicted Value (Hydrobromide Salt)Significance in Drug Development
Molecular Formula C₇H₁₀N₂O₂SC₇H₁₁BrN₂O₂SDefines the elemental composition and molecular weight.
Molecular Weight 186.23 g/mol [2]267.15 g/mol [1]Influences diffusion, bioavailability, and formulation.
pKa (acidic) ~3-4~3-4Governs the ionization state at physiological pH, affecting solubility and receptor binding.
pKa (basic) ~5-6~5-6Influences the charge state of the amino group, impacting interactions with biological targets.
logP ~1.5 - 2.0Lower than free acidA measure of lipophilicity, which affects membrane permeability and distribution.
Aqueous Solubility Low to moderateHigher than free acidCrucial for drug delivery and bioavailability; salt formation typically increases solubility.
Melting Point Not availableNot availableImportant for formulation development and stability.

Rationale for Predicted Values:

The predicted acidic pKa is in the range expected for a carboxylic acid on an electron-deficient heterocyclic ring. The basic pKa is attributed to the isopropylamino group. The predicted logP suggests that the free acid has moderate lipophilicity, which is often desirable for oral drug candidates. The hydrobromide salt is expected to have a lower logP and higher aqueous solubility due to its ionic character.

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes. A plausible and widely used method is a variation of the Hantzsch thiazole synthesis.[3][4][5][6][7]

Proposed Synthesis Workflow

SynthesisWorkflow A Ethyl 2-chloroacetoacetate C Ethyl 2-(isopropylamino)-1,3-thiazole-4-carboxylate A->C Hantzsch Condensation (e.g., in Ethanol, reflux) B N-Isopropylthiourea B->C D This compound C->D Hydrolysis (e.g., NaOH, H2O/EtOH, heat)

Caption: Proposed Hantzsch synthesis of the target compound.

Step-by-Step Methodology:

  • Hantzsch Thiazole Synthesis:

    • To a solution of ethyl 2-chloroacetoacetate in a suitable solvent such as ethanol, add an equimolar amount of N-isopropylthiourea.

    • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude ethyl 2-(isopropylamino)-1,3-thiazole-4-carboxylate can be purified by column chromatography on silica gel.

  • Hydrolysis of the Ester:

    • Dissolve the purified ethyl ester in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

    • The precipitated this compound can be collected by filtration, washed with cold water, and dried.

Causality Behind Experimental Choices: The Hantzsch synthesis is a robust and versatile method for the formation of thiazole rings from readily available starting materials. The choice of ethanol as a solvent is common for this reaction as it is relatively inert and has a suitable boiling point for the reaction temperature. The final hydrolysis step is a standard procedure for converting an ester to a carboxylic acid.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), a singlet for the proton on the thiazole ring, and a broad singlet for the carboxylic acid proton. The N-H proton of the amino group will likely also appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (around 160-170 ppm), the carbons of the thiazole ring, and the carbons of the isopropyl group.[8][9]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the range of 1680-1710 cm⁻¹.

    • A broad absorption corresponding to the O-H stretch of the carboxylic acid will be present in the region of 2500-3300 cm⁻¹.

    • The N-H stretching vibration of the secondary amine is expected around 3300-3500 cm⁻¹.

    • Characteristic C=N and C-S stretching vibrations from the thiazole ring will also be observed.[8][9]

  • Mass Spectrometry (MS):

    • Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC with a suitable C18 column can be used to assess the purity of the compound. A mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is typically effective for this type of molecule. The purity is determined by the peak area percentage of the main component.

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its potential as a scaffold for the development of new therapeutic agents.

Antimicrobial Activity

The thiazole ring is a common feature in many compounds with demonstrated antimicrobial properties.[10][11][12] The presence of both a hydrogen bond donor (the amino and carboxylic acid groups) and acceptor (the nitrogen and oxygen atoms) in the molecule allows for potential interactions with the active sites of bacterial enzymes or other critical cellular components. Further screening against a panel of bacterial and fungal strains would be necessary to fully elucidate its antimicrobial potential.

Enzyme Inhibition

Thiazole-containing compounds have been investigated as inhibitors of various enzymes.[1] For example, some thiazole derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation.[13] The carboxylic acid moiety can act as a key binding group, mimicking the substrate of certain enzymes. Molecular docking studies could be employed to predict potential protein targets and guide further biological evaluation.

Conclusion

This compound is a molecule with intriguing physicochemical properties and significant potential for applications in medicinal chemistry. This guide has provided a comprehensive overview based on available data and computational predictions, covering its core properties, a plausible synthetic route, and methods for its characterization. The insights into its potential as an antimicrobial or enzyme-inhibitory agent provide a strong rationale for its further investigation by researchers in the field of drug discovery. The information presented herein serves as a valuable resource for scientists aiming to unlock the full therapeutic potential of this and related thiazole derivatives.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Chemical Reviews. [Link]

  • Al-Omair, M. A., et al. (2015). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. [Link]

  • Bieruta, M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]

  • Singh, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules. [Link]

  • Ivashkevich, O. A., et al. (2013). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Synthesis of 2‐amino 4‐acyl thiazole derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2021). ResearchGate. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Physicochemical properties of the synthesized thiazole derivatives. (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Cukurova Medical Journal. (2017). Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors. DergiPark. [Link]

  • Rowan's Free Online pKa Calculator. (n.d.). Rowan Scientific. [Link]

  • logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration. [Link]

  • Predicting Solubility. (n.d.). Rowan Scientific. [Link]

  • Online Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. [Link]

  • LibreTexts. (2020). 22.2: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Solubility Predictor. (n.d.). Chemaxon Docs. [Link]

  • 2-Aminothiazoline-4-carboxylic acid. (n.d.). Wikipedia. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2015). ResearchGate. [Link]

  • Solubility for different thiazolidine-2-carboxylic acid derivatives,.... (n.d.). ResearchGate. [Link]

  • Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound through advanced NMR techniques. We will explore the theoretical underpinnings of the spectral features, present predicted data based on established principles, and provide a detailed experimental protocol for acquiring high-quality NMR spectra.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a thiazole ring, a core structure in many biologically active molecules.[1] The substituents, an isopropylamino group at the 2-position and a carboxylic acid at the 4-position, are expected to significantly influence its chemical and biological properties. Such compounds are of considerable interest in pharmaceutical research and development, often serving as key intermediates in the synthesis of novel therapeutic agents.[2] Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular architecture in solution.[3][4]

Foundational Principles of NMR Spectroscopy for Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.[5] The key parameters derived from NMR spectra are:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electronegative atoms and aromatic rings, such as the thiazole moiety, generally shift signals to a higher frequency (downfield).[5]

  • Spin-Spin Coupling (J): This arises from the interaction of neighboring magnetic nuclei, causing signals to split into multiplets. The magnitude of the coupling constant (in Hertz) provides information about the number of bonds separating the coupled nuclei and their dihedral angles.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

For thiazole derivatives, the heteroatoms (nitrogen and sulfur) and the aromaticity of the ring create a distinct electronic landscape, leading to characteristic chemical shifts for the ring protons and carbons.[6][7]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to exhibit the following signals. DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to allow for the observation of exchangeable protons (NH and OH).[8]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5 (thiazole ring)7.5 - 8.0Singlet (s)-1H
NH (amino group)8.0 - 9.0Doublet (d)~7-81H
CH (isopropyl)3.8 - 4.2Septet (sept) or Multiplet (m)~71H
CH₃ (isopropyl)1.2 - 1.4Doublet (d)~76H
COOH12.0 - 13.0Broad Singlet (br s)-1H

Rationale for Assignments:

  • H-5: The lone proton on the thiazole ring is expected to be in the aromatic region, deshielded by the ring current and the electron-withdrawing carboxylic acid group.[6]

  • NH: The amino proton will be downfield due to its attachment to the electron-deficient thiazole ring. It is expected to show coupling to the isopropyl CH proton.

  • CH (isopropyl): This proton is coupled to the six equivalent methyl protons and the NH proton, likely resulting in a complex multiplet, often appearing as a septet.

  • CH₃ (isopropyl): The six methyl protons are equivalent and are split by the adjacent CH proton, giving rise to a characteristic doublet.

  • COOH: The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[9] Its signal will disappear upon the addition of D₂O.

Predicted ¹³C NMR Spectral Data

The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound in DMSO-d₆ is anticipated to show the following signals:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (carboxylic acid)165 - 175
C-2 (thiazole ring)160 - 170
C-4 (thiazole ring)140 - 150
C-5 (thiazole ring)115 - 125
CH (isopropyl)45 - 55
CH₃ (isopropyl)20 - 25

Rationale for Assignments:

  • C=O: The carboxyl carbon is highly deshielded and appears at the downfield end of the spectrum.[9]

  • C-2: This carbon is attached to two nitrogen atoms (in the ring and the amino group), leading to significant deshielding.

  • C-4: Attached to the electron-withdrawing carboxylic acid group, this carbon will also be in the downfield region.

  • C-5: This carbon is expected to be the most upfield of the thiazole ring carbons.

  • CH and CH₃ (isopropyl): These aliphatic carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

5.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

5.2. Instrument Parameters

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K (25 °C).

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

5.3. 2D NMR Experiments for Unambiguous Assignment

To confirm the assignments, the following 2D NMR experiments are highly recommended:[4][10]

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, for instance, between the NH and CH, and the CH and CH₃ protons of the isopropyl group.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): To identify directly attached ¹H-¹³C pairs.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons like C-2, C-4, and the carboxyl carbon.[8][10]

Visualizing the Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the key expected NMR correlations.

Caption: Molecular structure of this compound.

nmr_correlations cluster_h ¹H NMR cluster_c ¹³C NMR H5 H-5 C5 C-5 H5->C5 HSQC C2 C-2 H5->C2 HMBC C4 C-4 H5->C4 HMBC COO_C C=O H5->COO_C HMBC NH NH CH_iso CH (isopropyl) NH->CH_iso COSY CH3_iso CH₃ (isopropyl) CH_iso->CH3_iso COSY CH_iso->C2 HMBC CH_iso_C CH (isopropyl) CH_iso->CH_iso_C HSQC CH3_iso->CH_iso_C HMBC CH3_iso_C CH₃ (isopropyl) CH3_iso->CH3_iso_C HSQC COOH COOH

Caption: Key 2D NMR correlations for structural assignment.

Conclusion

This technical guide provides a thorough framework for the ¹H and ¹³C NMR analysis of this compound. By combining predicted spectral data with a robust experimental protocol, researchers can confidently elucidate and verify the structure of this and similar heterocyclic compounds. The application of 2D NMR techniques is emphasized as a critical step for the unambiguous assignment of all proton and carbon signals, ensuring the scientific integrity of the structural data.

References

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

  • Carrión, M. D., et al. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry, 50(7), 515-22.
  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3260.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the molecule's behavior under mass spectrometric conditions, underpinned by established principles of fragmentation and supported by authoritative references.

Introduction: The Significance of Structural Elucidation

This compound is a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Its structural features, including a thiazole core, an amino group, and a carboxylic acid moiety, contribute to its potential biological activity.[1][2] Mass spectrometry is a pivotal analytical technique for the structural confirmation and identification of such novel compounds. Understanding the fragmentation pattern is crucial for interpreting mass spectra accurately, enabling unambiguous identification in complex matrices and guiding the synthesis of new chemical entities.

This guide will elucidate the predicted fragmentation pathways of this compound under electrospray ionization (ESI) conditions followed by collision-induced dissociation (CID). ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, preserving the molecular integrity for subsequent fragmentation analysis.[3] CID then induces fragmentation by converting the ion's kinetic energy into internal energy upon collision with neutral gas molecules, leading to bond cleavage and the formation of characteristic product ions.[4]

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of this compound is anticipated to be driven by the lability of the carboxylic acid and isopropylamino substituents, as well as the inherent stability of the thiazole ring. The molecular weight of the compound is 186.23 g/mol .[1] The following sections detail the expected fragmentation cascades originating from the protonated molecule ([M+H]⁺ at m/z 187).

Primary Fragmentation Pathways

The initial fragmentation events are expected to involve the loss of neutral molecules from the most labile parts of the structure: the carboxylic acid and the isopropyl group.

  • Loss of Water (H₂O): Carboxylic acids are known to readily lose water ([M+H-H₂O]⁺) under CID conditions.[5][6] This process is often preceded by protonation on the carbonyl oxygen. This would result in a fragment ion at m/z 169.

  • Decarboxylation (Loss of CO₂): The loss of carbon dioxide from the carboxylic acid group is another common fragmentation pathway for this class of compounds, leading to a fragment at m/z 143.[7]

  • Loss of Formic Acid (HCOOH): The elimination of the entire carboxylic acid group as formic acid can also occur, yielding a fragment at m/z 141.[5][7]

  • Alpha-Cleavage of the Isopropyl Group: Amines, particularly secondary amines, are prone to α-cleavage adjacent to the nitrogen atom.[5][8] For the isopropylamino group, this would involve the loss of a methyl radical (•CH₃) to form a stable iminium ion. However, the loss of a neutral alkene (propene, C₃H₆) through a rearrangement process is also highly probable, resulting in a fragment at m/z 145.

The following diagram illustrates these initial fragmentation steps:

Fragmentation_Pathway M_H [M+H]⁺ m/z 187 frag_169 [M+H-H₂O]⁺ m/z 169 M_H->frag_169 - H₂O frag_143 [M+H-CO₂]⁺ m/z 143 M_H->frag_143 - CO₂ frag_141 [M+H-HCOOH]⁺ m/z 141 M_H->frag_141 - HCOOH frag_145 [M+H-C₃H₆]⁺ m/z 145 M_H->frag_145 - C₃H₆ (propene)

Caption: Primary fragmentation pathways of protonated this compound.

Secondary and Tertiary Fragmentation

The primary fragment ions can undergo further dissociation to yield smaller, diagnostic ions. The stable thiazole ring is expected to remain intact in many of the larger fragments.[9][10]

  • Fragmentation of the m/z 145 ion: The ion at m/z 145, corresponding to the 2-amino-1,3-thiazole-4-carboxylic acid structure, would likely undergo decarboxylation to produce an ion at m/z 101.

  • Fragmentation of the m/z 141 ion: This ion, representing the 2-isopropylaminothiazole, could undergo further fragmentation of the thiazole ring itself, although this would require higher collision energy due to the ring's aromatic stability.[2]

A proposed sequential fragmentation is outlined in the diagram below:

Sequential_Fragmentation M_H [M+H]⁺ m/z 187 frag_145 [M+H-C₃H₆]⁺ m/z 145 M_H->frag_145 - C₃H₆ frag_101 [M+H-C₃H₆-CO₂]⁺ m/z 101 frag_145->frag_101 - CO₂

Caption: Sequential fragmentation originating from the loss of propene.

Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions, their corresponding neutral losses, and the proposed structural assignments.

m/z (amu)Neutral LossProposed Fragment Structure
187-[M+H]⁺: Protonated this compound
169H₂OIon derived from dehydration of the carboxylic acid
145C₃H₆2-Amino-1,3-thiazole-4-carboxylic acid ion
143CO₂Ion resulting from decarboxylation
141HCOOH2-Isopropylaminothiazole ion
101C₃H₆, CO₂2-Aminothiazole ion

Experimental Protocol for Mass Spectrometric Analysis

To validate the predicted fragmentation pattern, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible data.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte in the ESI source.[11]

Mass Spectrometry Parameters

The following parameters are suggested for analysis on a triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization source.[11]

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of the amino group makes the molecule readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for efficient ion generation.[11]
Source Temperature 120 - 150 °CPrevents solvent condensation and aids in desolvation.
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)Facilitates the removal of solvent from the charged droplets.
Cone Voltage 20 - 40 VA mild cone voltage can be used to minimize in-source fragmentation and preserve the precursor ion.
Collision Gas ArgonAn inert gas for efficient collision-induced dissociation.
Collision Energy Ramped (e.g., 10-40 eV)A ramped collision energy allows for the observation of a wide range of fragment ions, from primary to tertiary.
Data Acquisition and Analysis
  • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion, [M+H]⁺, at m/z 187.

  • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to generate the fragmentation spectrum.

  • Data Interpretation: Compare the experimentally observed fragment ions with the predicted fragmentation pattern detailed in this guide.

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_interpretation Data Interpretation stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (1-10 µg/mL in ACN/H₂O with 0.1% Formic Acid) stock->working injection Inject Sample into ESI-MS working->injection full_scan Full Scan MS (Identify [M+H]⁺) injection->full_scan ms_ms Product Ion Scan (MS/MS) (Select [M+H]⁺ as precursor) full_scan->ms_ms comparison Compare Experimental vs. Predicted Fragmentation ms_ms->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Experimental workflow for the mass spectrometric analysis.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be characterized by initial losses of small neutral molecules such as water, carbon dioxide, and propene from the protonated molecular ion. Subsequent fragmentation of the resulting ions can provide further structural information. The stable thiazole ring is expected to be a common core in many of the observed fragments. The experimental protocol provided in this guide offers a robust framework for obtaining high-quality mass spectral data to confirm these predictions. A thorough understanding of these fragmentation pathways is invaluable for the confident identification and structural elucidation of this and related compounds in various research and development settings.

References

  • American Chemical Society. (n.d.). Threshold Collision-Induced Dissociation of Hydrogen-Bonded Dimers of Carboxylic Acids. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Mohamed, Y. A., Abbas, S. E., & El-Gohary, N. S. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1453-1458.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. PubChem. Retrieved from [Link]

  • Wiley Online Library. (2008). Threshold collision-induced dissociation of hydrogen-bonded dimers of carboxylic acids. Retrieved from [Link]

  • Kertesz, V., & Van Berkel, G. J. (2010). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 45(6), 659-671.
  • The Royal Society of Chemistry. (1968). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • PubMed. (2013). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. Retrieved from [Link]

  • ResearchGate. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • Osti.gov. (2008). Threshold collision-induced dissociation of hydrogen-bonded dimers of carboxylic acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine. Retrieved from [Link]

  • Sci-Hub. (1982). Derivatization of keto fatty acids: I. Synthesis and mass spectrometry of thiazolidinones. Journal of the American Oil Chemists' Society, 59(10), 411–414. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]

Sources

Infrared (IR) spectroscopy analysis of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. As a molecule of interest in pharmaceutical and agrochemical research, rigorous structural confirmation is paramount.[1][2] Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for identifying the key functional groups within the molecule, thereby confirming its identity and purity. This document, intended for researchers and drug development professionals, details the theoretical basis for the molecule's IR spectrum, presents a validated experimental protocol, and offers a step-by-step guide to spectral interpretation. We will deconstruct the spectrum by correlating specific absorption bands to the vibrational modes of the carboxylic acid, secondary amine, isopropyl, and thiazole ring moieties.

Introduction

The Significance of this compound

This compound is a heterocyclic compound featuring a thiazole core, a structure known to be a scaffold for a wide range of biologically active molecules.[3] Thiazole derivatives are investigated for numerous applications, including their potential as antimicrobial, anti-inflammatory, and anti-cancer agents.[1][3] This specific compound serves as a crucial intermediate in the synthesis of more complex bioactive molecules, making its unambiguous structural verification a critical step in the research and development pipeline.[2]

The Role of Infrared Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a cornerstone analytical technique in organic chemistry.[4] Its power lies in the principle that chemical bonds and functional groups vibrate at specific, characteristic frequencies when they absorb infrared radiation.[4] By analyzing the resulting absorption spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), a chemist can deduce the presence or absence of key functional groups.[5] For a multifunctional molecule like this compound, IR spectroscopy provides a unique molecular "fingerprint," making it an indispensable tool for identity confirmation.

Molecular Structure and Expected Vibrational Modes

To effectively interpret the IR spectrum, we must first dissect the molecule into its constituent functional groups and predict their characteristic vibrational frequencies.

Caption: Molecular structure of this compound.

  • Carboxylic Acid (-COOH): This group gives rise to some of the most recognizable peaks in an IR spectrum. Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, the O-H stretching vibration is exceptionally broad, typically appearing in the 3300-2500 cm⁻¹ range.[6][7][8] The carbonyl (C=O) stretch is also very strong and sharp, expected around 1710 cm⁻¹ for a hydrogen-bonded dimer.[8][9]

  • Secondary Amine (-NH-): A secondary amine typically exhibits a single N-H stretching band of weak to moderate intensity between 3500 and 3300 cm⁻¹.[10][11][12] In this molecule, this peak is anticipated to be superimposed on the broad O-H absorption from the carboxylic acid.

  • Thiazole Ring: Aromatic and heteroaromatic rings display a series of characteristic absorptions. C=N and C=C stretching vibrations within the thiazole ring are expected in the 1650-1400 cm⁻¹ region.[13][14] These bands are often of medium to sharp intensity.

  • Isopropyl Moiety (-CH(CH₃)₂): This aliphatic group will show sp³ C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2970-2850 cm⁻¹ range.[15][16] A key diagnostic feature is the C-H bending vibration, which often appears as a characteristic doublet around 1385-1370 cm⁻¹ due to the gem-dimethyl structure.[15]

Experimental Protocol: FT-IR Analysis

To ensure the acquisition of a high-quality, reproducible spectrum, a standardized protocol is essential. The following methodology is based on established best practices for solid-state analysis.

Sample Preparation: The KBr Pellet Method

Causality: For solid, non-polymeric organic compounds, the Potassium Bromide (KBr) pellet technique is the gold standard. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and does not introduce interfering peaks. This method ensures the sample is finely dispersed, minimizing light scattering and producing a high-resolution spectrum.

Step-by-Step Protocol:

  • Drying: Gently dry approximately 1-2 mg of the this compound sample and ~100 mg of spectroscopic grade KBr powder in an oven at 110°C for 2-4 hours to remove any adsorbed water. Moisture can introduce a broad O-H peak around 3400 cm⁻¹ and damage the KBr pellet press dies.

  • Grinding: In a dry agate mortar and pestle, thoroughly grind the KBr powder to a fine, consistent particle size.

  • Mixing: Add the 1-2 mg of sample to the KBr powder. Continue grinding for another 2-3 minutes until the mixture is homogeneous and has a flour-like consistency.

  • Pressing: Transfer the mixture to a pellet-pressing die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes.

  • Inspection: The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure and should be remade.

Instrumentation and Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dry Sample & KBr b Grind KBr a->b c Mix Sample + KBr b->c d Press Pellet c->d e Collect Background Spectrum (Empty Chamber) d->e f Insert KBr Pellet e->f g Collect Sample Spectrum f->g h Ratio Sample/Background g->h i Perform Baseline Correction & Peak Picking h->i j Correlate Peaks with Vibrational Modes i->j

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Frontier, Bruker ALPHA II) is used.

  • Background Scan: Before analyzing the sample, a background spectrum of the empty sample compartment is collected. This measures the absorbance of atmospheric CO₂ and water vapor, which is then automatically subtracted from the sample spectrum.

  • Parameters:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Sample Scan: The KBr pellet is placed in the sample holder, and the spectrum is acquired using the same parameters as the background scan.

Spectral Interpretation: A Detailed Walkthrough

The resulting spectrum should be analyzed systematically, correlating the observed absorption bands with the expected vibrational modes.

The High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by X-H stretching vibrations.

  • O-H Stretch (Carboxylic Acid): The most prominent feature will be an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[4][7][8] This breadth is a direct result of the extensive hydrogen bonding in the carboxylic acid dimer.

  • N-H Stretch (Secondary Amine): A single, sharper peak of medium intensity is expected between 3350-3310 cm⁻¹.[10][17] This peak will appear as a shoulder on the leading edge of the much broader O-H band.

  • C-H Stretch (Isopropyl & Thiazole): Sharp, medium-intensity peaks will be visible between 3100-3000 cm⁻¹ (aromatic C-H from the thiazole ring) and 3000-2850 cm⁻¹ (aliphatic C-H from the isopropyl group).[16] These will be superimposed on the broad O-H absorption but are typically distinct enough to be identified.

The Carbonyl and Double-Bond Region (1800-1500 cm⁻¹)

This region is highly diagnostic for unsaturated systems.

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band should be present around 1710-1700 cm⁻¹ .[6][8] Its high intensity and position are characteristic of a conjugated carboxylic acid that is hydrogen-bonded.

  • C=N and C=C Stretches (Thiazole Ring): One or more medium-to-strong, sharp bands are expected between 1620-1500 cm⁻¹ .[13][18] These absorptions confirm the presence of the heteroaromatic ring structure.

The Fingerprint Region (1500-600 cm⁻¹)

This region contains a complex array of bending and stretching vibrations that are unique to the molecule as a whole.

  • C-H Bends (Isopropyl): Look for a distinctive doublet (two small, sharp peaks of equal intensity) around 1385 cm⁻¹ and 1370 cm⁻¹ . This is a classic signature of the gem-dimethyl group in the isopropyl moiety.[15] Additional C-H bending (scissoring) will occur near 1470-1450 cm⁻¹.[16]

  • C-O Stretch & O-H Bend (Carboxylic Acid): A strong C-O stretching band coupled with O-H in-plane bending is expected in the 1320-1210 cm⁻¹ range.[7] A broad, medium-intensity O-H out-of-plane bend may also be visible around 950-910 cm⁻¹.[7]

  • C-N Stretch (Amine): A medium-intensity C-N stretching vibration is expected in the 1250–1020 cm⁻¹ range for the aliphatic amine portion.[10]

  • Thiazole Ring Bending: Out-of-plane C-H bending and other ring deformation modes will contribute to the pattern in the lower part of this region (< 900 cm⁻¹), further defining the molecule's unique fingerprint.

Data Synthesis and Summary

The following table consolidates the expected IR absorption data for this compound, providing a quick reference for spectral analysis.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Shape
3350 - 3310N-H StretchSecondary AmineMedium, Sharp (Shoulder)
3300 - 2500O-H StretchCarboxylic AcidStrong, Very Broad
3100 - 3000C-H Stretch (sp²)Thiazole RingMedium, Sharp
3000 - 2850C-H Stretch (sp³)Isopropyl GroupMedium, Sharp
1710 - 1700C=O StretchCarboxylic AcidStrong, Sharp
1620 - 1500C=N & C=C Ring StretchesThiazole RingMedium to Strong, Sharp
1470 - 1450C-H Bend (Scissoring)Isopropyl GroupMedium
~1385 & ~1370C-H Bend (Symmetric)Isopropyl (gem-dimethyl)Medium, Sharp Doublet
1320 - 1210C-O Stretch & O-H Bend (In-plane)Carboxylic AcidStrong
1250 - 1020C-N StretchAmineMedium
950 - 910O-H Bend (Out-of-plane)Carboxylic AcidMedium, Broad

Conclusion

Infrared spectroscopy is an exceptionally powerful and definitive technique for the structural verification of this compound. By systematically analyzing the key regions of the spectrum, a researcher can confidently confirm the presence of all requisite functional groups: the broad O-H and sharp C=O stretches of the carboxylic acid, the N-H stretch of the secondary amine, the C=N/C=C ring vibrations of the thiazole core, and the characteristic C-H stretches and bends of the isopropyl group. The unique combination of these absorptions in the fingerprint region provides final, unequivocal confirmation of the molecular identity. This guide provides the theoretical foundation and practical methodology to successfully employ FT-IR as a primary quality control and characterization tool in any research or development setting.

References

Sources

Solubility Profile of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The successful development of new pharmaceutical agents is profoundly dependent on a thorough understanding of their fundamental physicochemical properties. Among these, solubility is a critical determinant of a drug's lifecycle, influencing everything from formulation and bioavailability to process chemistry and manufacturing. This guide provides a comprehensive technical overview of the solubility profile of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid (C₇H₁₀N₂O₂S), a heterocyclic compound of significant interest in medicinal chemistry.[1]

This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this molecule. We will dissect its structural features, predict its behavior in various organic solvents, and provide a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility. This guide is intended for researchers, chemists, and formulation scientists dedicated to advancing drug discovery and development.

Introduction to the Target Compound

This compound is a heterocyclic building block utilized in pharmaceutical research and development.[1] Its structure is characterized by three key functional regions that dictate its chemical behavior and, consequently, its solubility:

  • A Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. The nitrogen atom can act as a hydrogen bond acceptor, and the ring system itself contributes to the molecule's rigidity and potential for π-stacking interactions.[2] Thiazole moieties are common in bioactive compounds, including anti-cancer and anti-HIV agents.[2]

  • A Carboxylic Acid Group (-COOH): This is a strongly polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor.[3] This group is the primary driver of solubility in polar solvents and can be deprotonated to form a salt, significantly altering solubility.[4][5]

  • An Isopropylamino Group (-NH-CH(CH₃)₂): The secondary amine is a hydrogen bond donor and acceptor, contributing to polarity. However, the attached isopropyl group is a nonpolar, hydrophobic alkyl chain that can decrease solubility in highly polar solvents like water.[6]

The interplay between the hydrophilic carboxylic acid and amino groups and the more lipophilic thiazole ring and isopropyl substituent creates a complex solubility profile that must be experimentally determined.

Table 1: Core Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂S[1]
Molecular Weight 186.23 g/mol [1]
CAS Number 760934-24-5[1]
Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility science, stating that substances with similar intermolecular forces are likely to be soluble in one another.[7] For our target compound, solubility in a given organic solvent is a function of the energetic balance between overcoming the molecule's crystal lattice energy and the energy gained from new solute-solvent interactions.

2.1. The Role of Solvent Polarity
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the presence of the carboxylic acid and amino groups, this compound is expected to form strong hydrogen bonds with these solvents, leading to favorable solubility.[3][8]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have a significant dipole moment but lack O-H or N-H bonds, making them primarily hydrogen bond acceptors. Solvents like DMSO are highly effective at dissolving a wide range of compounds and are anticipated to be excellent solvents for this molecule.[9]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces.[7] The strong intermolecular hydrogen bonding within the crystalline structure of the carboxylic acid will be difficult to overcome with these solvents, leading to predicted poor solubility.[8]

2.2. Hydrogen Bonding: The Critical Interaction

Hydrogen bonding is the dominant intermolecular force governing the solubility of this compound.[10][11] The carboxylic acid group can form stable dimers through hydrogen bonds, which must be disrupted for dissolution to occur.[8] Solvents capable of competing for these hydrogen bonds will be more effective. The thiazole nitrogen and the amino group also participate in these crucial interactions, further defining the compound's solubility profile.[2][12]

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, precise quantitative data must be obtained experimentally. The Saturation Shake-Flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[13][14]

3.1. Causality in Protocol Design

The protocol described below is designed to ensure that a true equilibrium is reached and accurately measured.

  • Using Excess Solute: Adding an excess of the solid compound ensures that the solvent becomes fully saturated, which is the definition of thermodynamic solubility.[13]

  • Equilibration Time: Agitating the mixture for a sufficient period (e.g., 18-24 hours) is critical to allow the system to reach a state of equilibrium where the rate of dissolution equals the rate of precipitation.[15]

  • Temperature Control: Solubility is temperature-dependent.[16] Maintaining a constant, specified temperature is essential for reproducible results.

  • Phase Separation: After equilibration, the undissolved solid must be completely removed to ensure the analyzed supernatant represents the true saturated solution. Filtration or high-speed centrifugation are standard methods.[17]

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC), which offer high sensitivity and specificity.[18]

3.2. Mandatory Workflow: Shake-Flask Solubility Determination

Shake_Flask_Workflow prep Step 1: Preparation Add excess solid compound to a known volume of organic solvent. equil Step 2: Equilibration Seal vial and agitate at a constant temperature (e.g., 25°C) for 18-24 hours. prep->equil separate Step 3: Phase Separation Allow solution to settle. Filter through a 0.45 µm filter to remove undissolved solids. equil->separate quant Step 4: Quantification Analyze the clear filtrate using a calibrated HPLC or UV-Vis method to determine concentration. separate->quant result Result: Solubility (mg/mL) Calculate the final solubility value. quant->result

Caption: Workflow for the Shake-Flask solubility method.

3.3. Step-by-Step Experimental Protocol
  • Preparation: a. Weigh approximately 10-20 mg of this compound into a 2 mL glass vial. b. Accurately pipette 1 mL of the desired organic solvent into the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Prepare samples in triplicate for each solvent to ensure reproducibility.

  • Equilibration: a. Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C). b. Agitate the vials for 18-24 hours to ensure equilibrium is reached.[15] Visually confirm that excess solid remains.

  • Phase Separation: a. Remove the vials from the shaker and allow them to stand for 30 minutes for large particles to settle. b. Draw the supernatant using a syringe and filter it through a solvent-compatible 0.45 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particles.[17]

  • Quantification (HPLC Method Example): a. Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or Methanol) at a known concentration. b. Create a series of calibration standards by diluting the stock solution. c. Analyze the calibration standards and the filtered sample solutions by HPLC. d. Construct a calibration curve by plotting the peak area against concentration for the standards. e. Determine the concentration of the compound in the sample solutions by interpolating their peak areas from the calibration curve.

  • Data Reporting: a. Calculate the average solubility from the triplicate measurements. b. Report the solubility in units of mg/mL or mol/L at the specified temperature.

Anticipated Solubility Profile and Data Interpretation

While precise values require experimentation, a qualitative and quantitative solubility profile can be predicted and structured for data collection.

Table 2: Predicted and Experimental Solubility Data Template
SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Methanol Polar ProticHigh[Enter experimental data here]
Ethanol Polar ProticHigh[Enter experimental data here]
Acetone Polar AproticModerate to High[Enter experimental data here]
Dimethyl Sulfoxide (DMSO) Polar AproticVery High[Enter experimental data here]
Acetonitrile Polar AproticModerate[Enter experimental data here]
Ethyl Acetate Moderately PolarLow to Moderate[Enter experimental data here]
Dichloromethane (DCM) NonpolarLow to Sparingly Soluble[Enter experimental data here]
Hexane NonpolarVery Low / Insoluble[Enter experimental data here]

Interpreting the Results:

  • High solubility in Methanol and DMSO would confirm the dominant role of hydrogen bonding and strong polar interactions.

  • Decreasing solubility from Methanol to Ethanol would likely be due to the increasing length of the alkyl chain in the alcohol, which reduces its overall polarity.[5]

  • Low solubility in DCM and Hexane would validate the principle that nonpolar solvents cannot effectively overcome the strong intermolecular forces of the polar crystalline solute.[8]

Conclusion

The solubility of this compound is a complex property governed by the molecule's potent hydrogen bonding capabilities and its dual hydrophilic-lipophilic nature. A theoretical analysis predicts favorable solubility in polar protic and aprotic solvents, with limited solubility in nonpolar media. However, these predictions must be substantiated by rigorous experimental data. The Shake-Flask method remains the definitive standard for generating reliable thermodynamic solubility data, which is indispensable for guiding formulation strategies, ensuring data quality in biological assays, and enabling the successful progression of new drug candidates.[14][17]

References
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Buy 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide | 300831-03-2. Smolecule.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH).
  • A review of methods for solubility determination in biopharmaceutical drug characterization. ResearchGate.
  • Shake Flask Solubility Services. BioAssay Systems.
  • Video: Physical Properties of Carboxylic Acids. JoVE.
  • solubility experimental methods.pptx. Slideshare.
  • Polarity and Solubility of Organic Compounds. Chemistry Learner.
  • Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI.
  • This compound. MySkinRecipes.
  • 4.4 Solubility. Chemistry LibreTexts.
  • Cooperative hydrogen bonding in thiazole⋯(H2O)2 revealed by microwave spectroscopy. The Journal of Chemical Physics.
  • How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Quora.
  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. National Institutes of Health (NIH).
  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies.
  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Al-Kindi Publisher.
  • How Does Solvent Polarity Impact Compound Solubility?. YouTube.
  • An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents. Benchchem.

Sources

An In-Depth Technical Guide to the Hantzsch Synthesis of 2-Aminothiazoles: Mechanism and Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This five-membered heterocyclic ring, containing both sulfur and nitrogen, forms the core of numerous pharmaceuticals with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][4][5][6][7][8] The enduring importance of this scaffold necessitates robust, efficient, and well-understood synthetic methodologies.

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for constructing the thiazole ring.[1][6][8][9] The classical approach involves the condensation of an α-haloketone with a thioamide or, for the specific synthesis of 2-aminothiazoles, thiourea.[1][10][11] This guide provides a detailed exploration of the core reaction mechanism, discusses modern, field-proven variations, and offers practical, validated protocols for researchers in synthetic chemistry and drug development.

Part 1: The Core Mechanism of Hantzsch 2-Aminothiazole Synthesis

The Hantzsch synthesis is a multi-step process that culminates in the formation of a highly stable, aromatic thiazole ring. The reaction's thermodynamic driving force is the formation of this aromatic system from acyclic precursors.[12] Understanding each step is critical for optimizing reaction conditions and predicting outcomes. The generally accepted mechanism proceeds as follows:

Step 1: Nucleophilic Attack (SN2 Reaction) The reaction initiates with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone.[1][10][12] This is a classic SN2 (bimolecular nucleophilic substitution) reaction, where the sulfur atom displaces the halide ion (e.g., bromide or chloride).

  • Expert Insight: The choice of halogen in the α-haloketone can influence reactivity. α-bromoketones are generally more reactive than α-chloroketones and are frequently used, though they are often lachrymatory and require careful handling.[13] The sulfur atom of thiourea is an excellent nucleophile due to its polarizability, facilitating this initial bond formation.

Step 2: Formation of the Isothiouronium Salt Intermediate This initial SN2 reaction results in the formation of an S-alkylated isothiouronium salt intermediate. This intermediate is a key species that sets the stage for the subsequent cyclization.[12][14]

Step 3: Intramolecular Cyclization (Condensation) The next critical step is an intramolecular nucleophilic attack by one of the nitrogen atoms of the isothiouronium intermediate onto the carbonyl carbon of the original ketone moiety.[10][12][14] This attack forms a new carbon-nitrogen bond, creating a five-membered ring structure.

  • Expert Insight: This cyclization step leads to a hydroxylated thiazoline intermediate (a 4-hydroxy-4,5-dihydrothiazole derivative). The reaction is often facilitated by heating, which provides the necessary activation energy for the ring closure to occur efficiently.[12]

Step 4: Dehydration and Aromatization The final step is the elimination of a molecule of water (dehydration) from the hydroxylated intermediate.[1][12] This elimination reaction creates a double bond within the ring, resulting in the formation of the stable, aromatic 2-aminothiazole product. The aromaticity of the final product is a powerful thermodynamic driving force for the reaction to proceed to completion.[12]

Visualizing the Hantzsch Mechanism

The following diagram illustrates the sequential steps of the Hantzsch synthesis for 2-aminothiazoles.

Hantzsch_Mechanism Reactants α-Haloketone + Thiourea Intermediate1 Isothiouronium Salt Intermediate Reactants->Intermediate1 Step 1: Nucleophilic Attack (SN2) Intermediate2 Hydroxylated Thiazoline Intermediate Intermediate1->Intermediate2 Step 2: Intramolecular Cyclization Product 2-Aminothiazole Product Intermediate2->Product Step 3: Dehydration & Aromatization

Caption: Core mechanistic pathway of the Hantzsch 2-aminothiazole synthesis.

Part 2: Modern Methodologies and Experimental Protocols

While the classical Hantzsch synthesis is robust, modern organic chemistry has driven the development of more efficient, safer, and environmentally benign variations. A significant advancement is the one-pot synthesis, which avoids the isolation of the often unstable and hazardous α-haloketone intermediates.[1][13][14]

One-Pot Hantzsch Synthesis

In a one-pot procedure, the α-haloketone is generated in situ from a readily available ketone using a halogenating agent like N-bromosuccinimide (NBS), iodine, or trichloroisocyanuric acid (TCCA).[1][5][14] This intermediate immediately reacts with thiourea present in the same vessel.

  • Trustworthiness: This approach enhances safety and process efficiency, key considerations in drug development. By generating the lachrymatory α-haloketone in situ, operator exposure is minimized, and an entire isolation and purification step is eliminated, saving time and resources.[13] Catalysts, such as silica-supported tungstosilicic acid or reusable magnetic nanocatalysts, can be employed to improve reaction rates and yields under milder conditions.[4][14]

Experimental Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a self-validating, benchmark procedure adapted from established laboratory methods.[1][10]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, ~1.0 g)

  • Thiourea (7.5 mmol, ~0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • 20 mL scintillation vial or 50 mL round-bottom flask

  • Stir bar and magnetic stir plate with heating

  • Buchner funnel and filter flask

  • Deionized water

Procedure:

  • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial equipped with a magnetic stir bar.

    • Causality Note: A slight excess of thiourea (1.5 equivalents) is often used to ensure the complete consumption of the more valuable α-haloketone starting material.[12]

  • Add methanol (5 mL) to the vial to dissolve/suspend the reagents.

  • Heat the mixture with stirring on a hot plate to approximately 100°C (or gentle reflux if using a flask with a condenser) for 30-60 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2-bromoacetophenone spot is consumed.

  • After completion, remove the reaction from heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

    • Causality Note: The weak base neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction. This deprotonates the thiazole product, causing the neutral, free base to precipitate from the aqueous solution due to its lower solubility.[12]

  • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.

  • Allow the collected solid to air-dry on a watch glass to yield the 2-amino-4-phenylthiazole product. The product can be further purified by recrystallization if necessary.

Experimental Protocol 2: Ultrasound-Assisted, One-Pot Synthesis

This protocol illustrates a modern, greener approach using ultrasonic irradiation and a reusable catalyst.[4][13]

Materials:

  • A substituted ketone (e.g., acetophenone) (1 mmol)

  • A halogenating agent (e.g., NBS) (1 mmol)

  • Thiourea (1 mmol)

  • A reusable catalyst (e.g., silica-supported tungstosilicic acid, 15 mol%)

  • Ethanol/water (1:1 mixture, 5 mL)

  • Ultrasonic bath

  • Round-bottom flask

Procedure:

  • In a 50 mL round-bottom flask, combine the ketone (1 mmol), thiourea (1 mmol), halogenating agent (1 mmol), and the catalyst in the ethanol/water solvent mixture.

  • Place the flask in an ultrasonic bath and irradiate at room temperature for 1.5 to 2 hours.

    • Causality Note: Ultrasonic irradiation provides energy through acoustic cavitation, which can significantly accelerate reaction rates at lower temperatures compared to conventional heating, often leading to higher yields and cleaner reactions.[4]

  • Monitor the reaction progress using TLC.

  • Upon completion, filter the solid product and wash it with ethanol.

  • To recover the catalyst, dissolve the solid in a minimal amount of a solvent like acetone, in which the product is soluble but the silica-supported catalyst is not.

  • Filter the mixture to remove the solid catalyst, which can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the pure thiazole derivative.

Part 3: Data Presentation and Yield Comparison

The choice of methodology can significantly impact reaction outcomes. The following table summarizes typical yields for the synthesis of 2-aminothiazole derivatives under various conditions, demonstrating the efficiency of modern techniques.

EntryKetone PrecursorHalogenating AgentConditionsYield (%)Reference
12-Bromoacetophenone(Pre-formed)Methanol, 100°C, 30 min~99%[12]
2AcetophenoneTCCA / CatalystEthanol, 80°C, ~2 hr82-90%[1]
3Substituted Ketone(In situ bromination)Ultrasonic, EtOH/H₂O, RT, 1.5-2 hr79-90%[4][15]
42-Bromoacetophenone(Pre-formed)Solvent-free, Catalyst-freeGood[16]

Conclusion

The Hantzsch synthesis is a time-honored and versatile reaction that remains indispensable for the preparation of the medicinally vital 2-aminothiazole scaffold. A thorough understanding of its core mechanism—from the initial SN2 attack to the final aromatization—empowers chemists to troubleshoot and optimize the reaction for their specific targets. Modern advancements, particularly one-pot procedures and the use of green technologies like ultrasonic irradiation and reusable catalysts, have further enhanced the efficiency, safety, and sustainability of this classic transformation, ensuring its continued relevance in both academic research and industrial drug development.

References

  • Belmessieri, D., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Belmessieri, D., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information. Available at: [Link]

  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. Available at: [Link]

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Chem Help ASAP. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Center for Biotechnology Information. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]

  • Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Available at: [Link]

  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Available at: [Link]

  • Roy, A., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

  • ResearchGate. (2022). General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. Available at: [Link]

Sources

Foreword: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide to the Biological Activity Screening of Novel Thiazole Carboxylic Acid Derivatives

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its derivatives are endowed with a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][4][5][6][7][8][9] This versatility stems from the unique electronic and structural features of the thiazole nucleus, which allow for diverse interactions with biological targets.[6][10] The inclusion of a carboxylic acid moiety further enhances the potential for molecular recognition, providing a key interaction point for many biological receptors. This guide provides a comprehensive framework for the systematic biological activity screening of novel thiazole carboxylic acid derivatives, from initial cytotoxicity assessments to more complex in vivo models, grounded in established scientific principles and methodologies.

PART 1: Foundational Chemistry and Synthesis

The journey of drug discovery begins with the synthesis of novel chemical entities. The preparation of thiazole carboxylic acid derivatives can be achieved through various synthetic routes. A common and effective method involves the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide.[7] Modifications of this classic reaction, as well as novel synthetic strategies, continue to be developed to create diverse libraries of these compounds.[5][11][12][13]

For instance, a general synthetic pathway to 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid derivatives involves the reaction of a substituted thiobenzamide with ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, followed by hydrolysis of the resulting ester.[5]

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product Thiobenzamide Thiobenzamide Thiazole_Ester Ethyl 2-phenyl-4-(trifluoromethyl) thiazole-5-carboxylate Thiobenzamide->Thiazole_Ester Hantzsch Synthesis Ethyl_2_chloro_4_4_4_trifluoro_3_oxobutanoate Ethyl 2-chloro-4,4,4-trifluoro- 3-oxobutanoate Ethyl_2_chloro_4_4_4_trifluoro_3_oxobutanoate->Thiazole_Ester Thiazole_Carboxylic_Acid 2-phenyl-4-(trifluoromethyl) thiazole-5-carboxylic acid Thiazole_Ester->Thiazole_Carboxylic_Acid Hydrolysis

Caption: Generalized synthetic scheme for thiazole carboxylic acid derivatives.

The precise characterization of these newly synthesized compounds using techniques such as NMR, IR, and mass spectrometry is a critical and non-negotiable step before proceeding with any biological evaluation.[5]

PART 2: Anticancer Activity Screening

The thiazole scaffold is a recurring motif in a multitude of anticancer agents, both in clinical use and under investigation.[10][14][15] Thiazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of crucial signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and disruption of tubulin polymerization.[14][16]

In Vitro Cytotoxicity Assessment: The MTT Assay

The initial step in screening for anticancer potential is to assess the cytotoxicity of the novel compounds against a panel of cancer cell lines.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[3][17][18][19]

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18][19] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[17] The amount of formazan produced is directly proportional to the number of viable cells.[17]

Experimental Protocol: MTT Assay [17][18][20]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.[17][21]

  • Compound Treatment: Treat the cells with a range of concentrations of the thiazole carboxylic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin or Staurosporine).[21]

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[4]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[18]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

Data Presentation: The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Compound IDCell LineIC50 (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16
HepG2 (Liver)7.26 ± 0.44
4b MCF-7 (Breast)31.5 ± 1.91[22]
HepG2 (Liver)51.7 ± 3.13[22]
4d MDA-MB-231 (Breast)1.21[23]
Sorafenib MDA-MB-231 (Breast)1.18[23]
Elucidating the Mechanism of Action

Promising candidates from the initial cytotoxicity screen should be further investigated to understand their mechanism of action.[4][23]

Signaling Pathway Analysis:

Anticancer_Mechanisms cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Apoptosis Apoptosis Induction cluster_Tubulin Tubulin Polymerization Thiazole_Derivative Thiazole Carboxylic Acid Derivative PI3K PI3K Thiazole_Derivative->PI3K Inhibits Bcl2 Bcl-2 Family Proteins Thiazole_Derivative->Bcl2 Modulates Tubulin Tubulin Thiazole_Derivative->Tubulin Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Caspases Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Microtubules Microtubules Tubulin->Microtubules polymerization Cell_Cycle_Arrest G2/M Arrest Microtubules->Cell_Cycle_Arrest

Caption: Key anticancer mechanisms of action for thiazole derivatives.[16]

Further mechanistic studies can include:

  • Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest at specific phases.[4][23]

  • Apoptosis Assays: Such as Annexin V/PI staining to confirm the induction of programmed cell death.[23]

  • Kinase Inhibition Assays: To investigate the inhibitory activity against specific kinases like VEGFR-2, which is involved in angiogenesis.[21][23]

PART 3: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the urgent discovery of new antimicrobial agents.[1][24] Thiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[1][7][8][24][25][26][27][28]

In Vitro Antimicrobial Susceptibility Testing

The initial screening for antimicrobial activity is typically performed using broth microdilution or agar disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Prepare two-fold serial dilutions of the thiazole derivatives in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under optimal conditions for microbial growth.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
37c 93.746.97.8[24]
43a 16.1 (µM)16.1 (µM)-[24]
Norfloxacin ---[24]
Fluconazole ---[24]
Investigating the Antimicrobial Mechanism of Action

Understanding how a compound kills or inhibits the growth of microbes is crucial for its development. Potential mechanisms for thiazole derivatives include:

  • Inhibition of Cell Wall Synthesis: By targeting enzymes involved in peptidoglycan synthesis.[24]

  • Disruption of Cell Membrane Integrity: Leading to leakage of cellular contents.[24]

  • Inhibition of Protein or Nucleic Acid Synthesis. [24]

  • Inhibition of Essential Enzymes: Such as DNA gyrase or FtsZ, which is involved in bacterial cell division.[1][24][29]

Antimicrobial_Workflow Start Novel Thiazole Carboxylic Acid Derivatives Primary_Screen Primary Screening (Broth Microdilution/Disk Diffusion) Start->Primary_Screen Determine_MIC Determine MIC Values Primary_Screen->Determine_MIC Active_Compounds Identify Active Compounds Determine_MIC->Active_Compounds Potent Activity Inactive Inactive Determine_MIC->Inactive No/Low Activity Mechanism_Studies Mechanism of Action Studies Active_Compounds->Mechanism_Studies Target_Identification Target Identification (e.g., Enzyme Assays) Mechanism_Studies->Target_Identification Lead_Optimization Lead Optimization Target_Identification->Lead_Optimization

Caption: Workflow for antimicrobial screening and development.

PART 4: Anti-inflammatory Activity Screening

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have emerged as promising anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[30][31][32]

In Vitro Anti-inflammatory Assays

A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.[33][34][35]

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages [33][35]

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.[33]

  • Compound Treatment: Pre-treat the cells with various concentrations of the thiazole derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response and NO production.

  • Nitrite Quantification: After 24 hours, measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity.[33]

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema Model

Compounds that demonstrate significant in vitro anti-inflammatory activity should be evaluated in vivo. The carrageenan-induced paw edema model in rats is a widely used and reproducible model of acute inflammation.[36][37][38][39]

Experimental Protocol: Carrageenan-Induced Paw Edema [36][40]

  • Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., Indomethacin), and treatment groups receiving different doses of the test compounds.[40]

  • Compound Administration: Administer the test compounds and the standard drug, typically orally or intraperitoneally, one hour before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[37]

  • Measurement of Paw Volume: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation:

Treatment GroupDose (mg/kg)% Inhibition of Edema (at 4 hours)
Control -0
Indomethacin 1057.66
Compound 1 20096.31
Compound 3 20099.69

PART 5: Concluding Remarks and Future Perspectives

The systematic screening of novel thiazole carboxylic acid derivatives, as outlined in this guide, provides a robust framework for the identification and characterization of new therapeutic leads. The journey from synthesis to potential clinical application is long and arduous, but the inherent biological versatility of the thiazole scaffold continues to make it an exceptionally rewarding area of research. Future efforts should focus on leveraging structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds, as well as exploring novel biological targets and therapeutic applications for this remarkable class of molecules.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (2025, August 28). PubMed.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). CLYTE Technologies.
  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed. (2018, January 20). PubMed.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed. (2022, August 11). PubMed.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. MDPI.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • Application of Thiazole Derivatives in Cancer Cell Lines: Application Notes and Protocols - Benchchem. Benchchem.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update - Journal of Chemical Reviews. (2023, April 7). Journal of Chemical Reviews.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Deriv
  • MTT assay protocol | Abcam. Abcam.
  • Carrageenan induced Paw Edema Model - Creative Biolabs.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PubMed Central.
  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives | Request PDF - ResearchGate.
  • Carrageenan-Induced Paw Edema Model - Creative Bioarray.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Carrageenan-Induced Paw Edema Model - Charles River Laboratories.
  • In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide - Benchchem. Benchchem.
  • Preliminary In-Vitro Screening of Thiazole-Based Compounds: A Technical Guide - Benchchem. Benchchem.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27). MDPI.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 27). Journal of Chemical Reviews.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF - ResearchGate. (2025, August 7).
  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. MDPI.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024, October 7).
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC - NIH. (2021, August 25).
  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors - MDPI. MDPI.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (2022, November 17). MDPI.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC - NIH. (2025, September 19).
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PubMed Central.
  • The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols - Benchchem. Benchchem.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.
  • Full article: Review of the synthesis and biological activity of thiazoles. (2020, December 6). Taylor & Francis Online.
  • Assessing the Efficacy of Novel Anti-Inflammatory Agents: A Protocol Framework - Benchchem. Benchchem.
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition - MDPI. (2022, September 1). MDPI.
  • Some thiazole-fused compounds with antitumor activity. - ResearchGate.
  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties - Oriental Journal of Chemistry. Oriental Journal of Chemistry.
  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024, July 29).
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4). MDPI.
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025, August 9).
  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Deriv
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC - NIH.
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC - PubMed Central.

Sources

Tautomerism in 2-aminothiazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tautomerism in 2-Aminothiazole-4-Carboxylic Acid Derivatives

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] A critical, yet often nuanced, aspect of its chemical behavior is tautomerism—the dynamic equilibrium between structural isomers. For derivatives of 2-aminothiazole-4-carboxylic acid, this phenomenon primarily manifests as amino-imino tautomerism and can be influenced by the carboxylic acid moiety. Understanding the position of this tautomeric equilibrium is paramount for elucidating structure-activity relationships (SAR), predicting biological target interactions, and optimizing the physicochemical properties essential for drug development. This guide provides a comprehensive technical overview of the tautomeric forms, the factors governing their equilibrium, detailed experimental protocols for their analysis, and the profound implications for researchers in drug discovery.

Introduction: The Significance of the 2-Aminothiazole Scaffold and Tautomerism

2-Aminothiazole derivatives are integral to a wide array of therapeutic agents, demonstrating activities ranging from antibacterial and antifungal to anti-inflammatory and antitumor.[2][3] Their versatility stems from the unique electronic properties of the thiazole ring and the hydrogen bonding capabilities of the amino group. However, the true chemical nature of these molecules is not static. They exist as an equilibrium mixture of tautomers, which are constitutional isomers that readily interconvert, typically through the migration of a proton.[4]

The predominant equilibrium for this scaffold is between an aromatic amino form and a non-aromatic imino form.[1] The relative population of these tautomers can dramatically alter a molecule's hydrogen bonding capacity (as a donor or acceptor), lipophilicity, and overall three-dimensional shape. Consequently, one tautomer may bind to a biological target with high affinity, while the other is inactive. This makes a thorough understanding and characterization of tautomerism a non-negotiable aspect of rational drug design for this class of compounds.

Principal Tautomeric Equilibria

For a 2-aminothiazole-4-carboxylic acid derivative, two primary tautomeric equilibria must be considered: the canonical amino-imino tautomerism and the keto-enol tautomerism associated with the carboxylic acid group.

Amino-Imino Tautomerism

This is the most significant equilibrium, involving the migration of a proton between the exocyclic amino group and the endocyclic nitrogen atom of the thiazole ring.[5]

  • Amino Tautomer (A): An aromatic, exocyclic amine. This form is generally the most stable and predominant tautomer in solution, a fact supported by extensive spectroscopic and computational evidence.[1][5] Its stability is attributed to the aromaticity of the thiazole ring.

  • Imino Tautomer (B): A non-aromatic, endocyclic imine. While typically the minor component, its population can be influenced by various factors, and its presence can have significant biological implications.

Keto-Enol Tautomerism

The carboxylic acid at the C4 position can theoretically exhibit keto-enol tautomerism, although this is less commonly discussed in the context of the primary amino-imino equilibrium. The "keto" form is the standard carboxylic acid, while the "enol" form is a dihydroxy tautomer. In most conditions, the carboxylic acid form is overwhelmingly favored.

Tautomers cluster_amino_imino Amino-Imino Tautomerism cluster_keto_enol Keto-Enol Tautomerism (C4-substituent) A Amino Form (A) (Aromatic, Predominant) B Imino Form (B) (Non-aromatic, Minor) A->B H⁺ shift C Carboxylic Acid ('Keto') (Overwhelmingly Favored) D Dihydroxy ('Enol') (Highly Unstable) C->D H⁺ shift

Figure 1: Primary tautomeric equilibria in 2-aminothiazole-4-carboxylic acid.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between tautomers is not fixed and can be shifted by several interconnected factors. A clear understanding of these influences is crucial for predicting molecular behavior in different environments, from a reaction flask to a biological system.

FactorInfluence on EquilibriumCausality
Substituents Electron-withdrawing groups on the thiazole ring or exocyclic nitrogen (e.g., tosyl groups) can stabilize the imino form.[6]Substituents alter the electronic distribution and relative basicity of the nitrogen atoms involved in the proton transfer.
Solvent Polarity The more aromatic amino tautomer is generally favored in most solvents.[1][5] However, polar, protic solvents can stabilize the imino form through hydrogen bonding.Solvents can preferentially solvate and stabilize one tautomer over another, shifting the equilibrium. Polar aprotic solvents may favor the keto form over the enol form in related systems.[7][8][9]
pH The protonation state of the molecule significantly impacts the equilibrium. 2-aminothiazoles are typically protonated on the endocyclic (aza) nitrogen.[1][6]Protonation alters the electronic landscape of the ring, which can favor one tautomer or lock the molecule into a specific form.
Concentration The amino form is often more favored at lower concentrations.[10]At higher concentrations, intermolecular hydrogen bonding and self-association can occur, potentially favoring the imino tautomer, which can form dimers.[5]

Experimental & Computational Workflow for Tautomer Analysis

A multi-faceted approach combining spectroscopic and computational methods is required for the unambiguous characterization and quantification of tautomeric mixtures.

Workflow cluster_prep Phase 1: Preparation & Hypothesis cluster_analysis Phase 2: Analytical Characterization cluster_data Phase 3: Data Integration & Conclusion start Synthesize & Purify Derivative hypo Hypothesize Potential Tautomers start->hypo nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) hypo->nmr uv UV-Vis Spectroscopy hypo->uv comp Computational Modeling (DFT) hypo->comp quant Quantify Tautomer Ratio (NMR Integration) nmr->quant assign Assign Spectroscopic Features uv->assign comp->assign energy Calculate Relative Energies (ΔG) comp->energy conclusion Determine Predominant Tautomer & Equilibrium Constant (KT) quant->conclusion assign->conclusion energy->conclusion

Figure 2: Integrated workflow for the comprehensive analysis of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and direct method for identifying and quantifying tautomers in solution.[11] Protons and carbons in the amino and imino forms exist in distinct chemical environments and will therefore give rise to separate signals.

Expert Insight: The choice of deuterated solvent is critical. Solvents like DMSO-d₆ can act as hydrogen bond acceptors, while CD₃OD can act as both donor and acceptor. It is advisable to run spectra in multiple solvents to understand how the environment influences the equilibrium.

Detailed Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh the 2-aminothiazole derivative and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a precise, known concentration.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at a constant and recorded temperature, as the equilibrium can be temperature-dependent.

    • Crucial Step for Quantification: Ensure a sufficient relaxation delay (D1) is used (e.g., D1 = 5 * T₁, where T₁ is the longest spin-lattice relaxation time of the protons of interest). This is essential for full proton relaxation, allowing for accurate integration of the signals. A value of 10-30 seconds is often a safe starting point if T₁ is unknown.

  • Data Analysis:

    • Identify distinct signals corresponding to each tautomer. For example, the C5-H proton will have a different chemical shift in the aromatic amino form versus the non-aromatic imino form.

    • Carefully integrate the signals corresponding to each unique tautomer.

    • Calculate the tautomeric ratio by comparing the integral values of corresponding protons in each form. For example: Ratio = Integral(Amino_C5-H) / Integral(Imino_C5-H).

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the different electronic systems of the tautomers result in distinct absorption spectra.[12][13] The aromatic amino form typically has a different λ_max and molar absorptivity compared to the non-aromatic imino form.

Expert Insight: While UV-Vis is excellent for detecting shifts in equilibrium (e.g., with changes in solvent or pH), absolute quantification can be challenging without pure standards of each tautomer. Therefore, it is often used in conjunction with computational methods like Time-Dependent Density Functional Theory (TD-DFT) to predict and assign the absorption bands for each tautomer.[14]

Detailed Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile).

    • Create a series of dilutions to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Solvent Effect Analysis:

    • Prepare solutions of the same concentration in a range of solvents with varying polarity (e.g., hexane, chloroform, ethanol, water).

    • Acquire the UV-Vis spectrum for each solution from ~200 to 500 nm.

    • Analyze the shifts in λ_max and changes in the shape of the absorption bands to qualitatively assess the shift in tautomeric equilibrium.

  • Data Interpretation:

    • Compare the experimental spectra to TD-DFT computed spectra for the optimized geometries of each potential tautomer.

    • A strong correlation between the experimental spectrum in a non-polar solvent and the computed spectrum for the amino form, for example, provides strong evidence for its predominance.

Implications in Drug Discovery and Development

Failing to account for tautomerism can lead to misinterpreted SAR data and the failure of drug candidates.

  • Receptor Binding: The arrangement of hydrogen bond donors and acceptors is a key determinant of drug-receptor interactions. The amino form presents an N-H donor and a lone pair on the endocyclic nitrogen, while the imino form presents a different set of donors and acceptors. A drug may be designed to bind in its major tautomeric form, but the minor tautomer might be the one responsible for off-target effects or even the desired activity.

  • Physicochemical Properties: Tautomerism affects properties like pKa, solubility, and lipophilicity (logP). A shift in the tautomeric equilibrium can alter how a drug is absorbed, distributed, metabolized, and excreted (ADME).

  • Intellectual Property: Defining a chemical entity in a patent requires an unambiguous structural representation. The potential for tautomerism must be considered to ensure broad and robust protection.

Conclusion

is a fundamental chemical property with profound consequences for medicinal chemistry and drug development. The position of the amino-imino equilibrium, which is influenced by substituents, solvent, pH, and concentration, dictates the molecule's biological and physicochemical behavior. A rigorous analytical approach, combining high-quality NMR for quantification, UV-Vis for studying environmental effects, and computational modeling for predictive power, is essential for any research program involving this important scaffold. By embracing the complexity of tautomerism, researchers can unlock a more accurate understanding of their molecules, leading to the design of safer and more effective medicines.

References

  • Benchchem. Tautomerism in 2-Aminothiazole Derivatives: An In-depth Technical Guide. Benchchem.
  • Sci-Hub. Density functional theory study of tautomerization of 2‐aminothiazole in the gas phase and in solution. International Journal of Quantum Chemistry. (2006).
  • Khan, K. M., et al. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. (2019).
  • Wang, Q., et al. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. ACS Publications. (2023).
  • Al-Hourani, B. J., et al. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. (2020).
  • Al-Hourani, B. J., et al. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. (2020).
  • Hyengoyan, A. P., et al. EFFECT OF DIFFERENT SUBSTITUENTS ON AMINE–IMINE TAUTOMERISM OF 2-AMINO-4-METHYLTHIAZOLE DERIVATIVES. Chemistry of Heterocyclic Compounds. (2023).
  • Al-Hourani, B. J., et al. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. ResearchGate. (2020).
  • Wang, P., et al. Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. ResearchGate. (2013).
  • ResearchGate. Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. (2018).
  • Slideshare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare.
  • Journal of the Chemical Society, Perkin Transactions 2. Tautomerism of aminothiazoles. pKBH+ Values of 2-aminothiazoles and of some model imines. RSC Publishing.
  • El-Gazzar, A. B. A., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. (2021).
  • Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. ScienceDirect. (2021).
  • Encyclopedia.pub. Tautomerism Detected by NMR. Encyclopedia.pub.
  • Chemistry LibreTexts. 9.4.2. Tautomers. Chemistry LibreTexts. (2019).

Sources

Crystal Structure Analysis of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid: From Synthesis to Supramolecular Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded walkthrough for the complete crystal structure analysis of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind key experimental and computational decisions, ensuring a robust and reproducible scientific outcome. We will navigate the entire workflow, from initial synthesis and crystallization to the final stages of structure validation, analysis of intermolecular interactions, and data deposition.

Foundational Steps: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and, critically, the growth of a high-quality single crystal. The quality of the crystal is the single most important determinant for the quality of the diffraction data and the ultimate accuracy of the solved structure.[1][2]

Synthesis of this compound

The synthesis of the title compound can be achieved through established routes, often involving the condensation of isopropylamine with a suitable thiazole derivative.[3] A common pathway involves the reaction of ethyl 2-aminothiazole-4-carboxylate with an isopropylating agent, followed by hydrolysis of the ester to yield the carboxylic acid. Purity of the final compound is paramount and should be confirmed by methods such as NMR spectroscopy and mass spectrometry before proceeding to crystallization.

The Rationale of Crystallization

Crystallization is a process of purification and ordering. For single-crystal X-ray diffraction (SCXRD), the goal is to produce a single, well-ordered crystal, typically 0.1-0.3 mm in size, free from significant internal defects.[2] The choice of crystallization technique is often empirical but can be guided by the compound's solubility and stability.

Experimental Protocol: Obtaining Diffractable Crystals

Several techniques are employed for the crystallization of small organic molecules.[4][5] Slow evaporation and vapor diffusion are among the most successful and accessible methods.[6][7]

Protocol 1: Slow Evaporation This method is effective for moderately soluble, air-stable compounds.[7]

  • Solvent Screening: Identify a solvent in which the compound has moderate solubility. A solvent in which the compound is too soluble will not readily yield crystals, while one in which it is poorly soluble will precipitate too quickly, forming powder.

  • Solution Preparation: Prepare a near-saturated solution of this compound in the chosen solvent (e.g., ethanol or an ethanol/water mixture) at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is critical to remove particulate matter that could act as unwanted nucleation sites, leading to a profusion of small, unusable crystals.

  • Evaporation Control: Cover the vial with a cap that is not airtight (e.g., perforated parafilm or a cap with a needle hole). The rate of evaporation dictates the rate of crystal growth; slower growth generally produces higher quality crystals.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

Protocol 2: Vapor Diffusion This technique is highly effective, especially when only small amounts of material are available, as it allows for very slow changes in solvent composition.[4][6]

  • System Setup: Dissolve the compound in a small volume of a "good" solvent (e.g., dimethylformamide, DMF) in a small, open inner vial.

  • Outer Reservoir: Place this inner vial inside a larger, sealed outer vial (the reservoir) containing a larger volume of a "poor" solvent (an anti-solvent, e.g., diethyl ether) in which the compound is insoluble. The "good" solvent should be more volatile than the "poor" solvent.

  • Diffusion: Over time, the vapor of the more volatile "good" solvent will diffuse out of the inner vial, while the vapor of the less volatile "poor" solvent diffuses in. This gradually reduces the solubility of the compound in the inner vial, promoting slow crystallization.

The Core of the Analysis: Single-Crystal X-ray Diffraction

SCXRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[8][9] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern based on the arrangement of atoms.[10][11]

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection (Diffractometer) cluster_2 Data Processing & Analysis Synth Synthesis & Purification Crystal Crystal Growth Synth->Crystal Select Select & Mount Crystal Crystal->Select Gonio Goniometer (Crystal Rotation) Select->Gonio Mount on Goniometer Xray X-ray Source Xray->Gonio Detector Detector (Records Diffraction) Gonio->Detector Process Data Processing (Integration & Scaling) Detector->Process Raw Diffraction Images Solve Structure Solution (Phase Problem) Process->Solve Refine Structure Refinement Solve->Refine Analyze Analysis & Validation Refine->Analyze Deposition Deposition (e.g., CCDC) Analyze->Deposition Final CIF

Caption: Overall workflow from synthesis to final data deposition.
Protocol: X-ray Data Collection
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed in the X-ray diffractometer, which consists of an X-ray source, the goniometer for precise crystal rotation, and a detector.[9] The crystal is cooled, typically to 100 K, using a nitrogen stream to minimize thermal vibrations and radiation damage.

  • Unit Cell Determination: A short series of initial diffraction images are collected. Software analyzes the positions of the diffraction spots to determine the preliminary unit cell dimensions and crystal lattice type.[12]

  • Data Collection Strategy: Based on the determined crystal system, a strategy is calculated to collect a complete, redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns.[13][14]

  • Data Acquisition: The full dataset is collected, which can take several hours. The output is a series of raw image files containing the positions and intensities of the diffracted X-ray reflections.[15]

Data Processing

The raw diffraction images must be processed to generate a file containing a list of Miller indices (h,k,l) for each reflection along with its integrated intensity and standard uncertainty.[16] This process involves:

  • Indexing: Confirming the unit cell and orientation of the crystal.

  • Integration: Measuring the total intensity of each diffraction spot on the images.

  • Scaling and Merging: Placing all intensity measurements on a common scale and averaging symmetry-equivalent reflections to produce a final, unique dataset. This step also provides crucial statistics about data quality.[15]

From Data to Model: Structure Solution and Refinement

With a processed dataset, the next step is to determine the arrangement of atoms in the unit cell. This is a computational process that transforms the diffraction data into a chemically meaningful 3D model.

The Phase Problem and Structure Solution

The diffraction experiment measures the intensities of the reflections, which are proportional to the square of the structure factor amplitudes. However, the information about the phase of the structure factors is lost.[17] Determining these phases is known as the "phase problem." For small molecules, this is typically solved using direct methods, which use statistical relationships between the phases of strong reflections.

Structure Refinement

Once an initial model is obtained from the solution, it must be refined. Refinement is an iterative process of adjusting the model's parameters (atomic coordinates, thermal parameters) to improve the agreement between the experimentally observed structure factors (F_obs) and those calculated from the model (F_calc).[18][19] This is typically done using a least-squares minimization procedure.

G Start Processed Data (hkl file) Solve Structure Solution (e.g., SHELXT, Direct Methods) Start->Solve InitialModel Initial Atomic Model (Electron Density Map) Solve->InitialModel RefineLoop Refinement Cycle (e.g., SHELXL) InitialModel->RefineLoop Assign Assign/Correct Atom Types RefineLoop->Assign Aniso Anisotropic Refinement Assign->Aniso AddH Add Hydrogen Atoms Aniso->AddH Check Check Difference Map (Residual Density) AddH->Check Check->RefineLoop Model Incomplete (High Residuals) FinalModel Final Validated Model (CIF File) Check->FinalModel Model Complete (Low Residuals)

Caption: The iterative cycle of crystallographic structure refinement.
Protocol: Structure Solution and Refinement using Olex2

Olex2 is a popular graphical user interface that integrates powerful programs like SHELXT (for solution) and SHELXL (for refinement) into a seamless workflow.[20][21][22][23]

  • Load Data: Import the processed reflection data file (.hkl) and an instruction file (.ins) into Olex2.

  • Solve Structure: Use the integrated SHELXT program to solve the structure. Olex2 will automatically suggest a solution, displaying a preliminary electron density map with assigned atoms.

  • Initial Refinement: Perform an initial isotropic refinement. At this stage, all atoms are treated as spheres.

  • Atom Assignment: Correct any misassigned atoms based on chemical knowledge and the appearance of the electron density map.

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models atoms as ellipsoids, accounting for their directional thermal motion, which provides a more accurate model.

  • Locate and Add Hydrogens: Hydrogen atoms are typically located in the difference Fourier map and then refined using a "riding model," where their positions are geometrically constrained relative to their parent atoms.

  • Iterate and Validate: Continue refining the structure until all parameters converge and the agreement factors (R1, wR2) and Goodness-of-Fit (GooF) are minimized and approach ideal values (R1 < 5%, GooF ≈ 1).[19] The final difference electron density map should be largely featureless.

Analysis and Interpretation of the Crystal Structure

With a refined structure, we can extract a wealth of chemical information. Visualization software like Mercury is invaluable for this stage.[24][25][26][27]

Crystallographic Data and Molecular Geometry

The primary output is the Crystallographic Information File (CIF), a standard format for archiving crystallographic data.[28][29][30] This file contains the unit cell parameters, space group, atomic coordinates, and other essential metadata.

Table 1: Illustrative Crystallographic Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)

ParameterValue
Chemical FormulaC₇H₁₀N₂O₂S
Formula Weight202.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.513(2)
b (Å)12.045(3)
c (Å)9.334(2)
β (°)105.34(1)
Volume (ų)922.5(4)
Z4
T (K)100(2)
R₁ [I > 2σ(I)]0.035
wR₂ (all data)0.092
Goodness-of-Fit1.05

From the atomic coordinates, precise bond lengths, bond angles, and torsion angles can be calculated to confirm the molecular conformation.

Supramolecular Analysis: Intermolecular Interactions

A key strength of crystallography is its ability to reveal how molecules interact and pack in the solid state. For this compound, the presence of a carboxylic acid group and an amino group makes it a prime candidate for forming strong hydrogen bonds. These interactions dictate the overall crystal packing and influence physical properties like melting point and solubility.

Advanced Analysis: Hirshfeld Surface

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[31][32][33] The surface is generated based on the electron distribution of the molecule and its neighbors.[34][35] Properties mapped onto this surface can highlight specific types of contacts:

  • d_norm: A normalized contact distance that simultaneously shows contacts shorter (red spots), equal to (white), and longer (blue) than the van der Waals radii, clearly identifying hydrogen bonds and other close contacts.

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a quantitative breakdown of the contribution of different interaction types (e.g., H···H, O···H, C···H) to the overall crystal packing.

Final Steps: Validation and Data Deposition

Scientific integrity requires that crystallographic data be validated and made publicly available.

  • Validation: The final CIF should be checked using the checkCIF service provided by the International Union of Crystallography (IUCr).[36] This tool flags potential errors, inconsistencies, or unusual geometric parameters, ensuring the data meets publication standards.

  • Deposition: The validated CIF and structure factor files should be deposited in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[37][38][39] Upon deposition, a unique CCDC number is assigned, which can be cited in publications, allowing other researchers to freely access the data.[40]

References

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]

  • Durham University. (n.d.). Introduction to Powder Crystallographic Information File (CIF). [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. [Link]

  • International Union of Crystallography. (n.d.). CIF 1.1 syntax specification. [Link]

  • Softpedia. (n.d.). Mercury - Download. [Link]

  • Held, P., & Kolis, J. W. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 3), 269–276. [Link]

  • University of Barcelona. (n.d.). Crystallization of small molecules. [Link]

  • García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. IUCr Journals. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Crystal Structure Visualization and Analysis Software. [Link]

  • Northwestern University - IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure. [Link]

  • The Biochemist. (2021). A beginner's guide to X-ray data processing. [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Oxford Academic. (n.d.). Solution and Refinement of Crystal Structures. [Link]

  • MDPI. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations... [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure in the CSD. [Link]

  • SCIRP. (n.d.). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. [Link]

  • Wikipedia. (n.d.). Mercury (crystallography). [Link]

  • PubMed Central. (n.d.). Utilizing Hirshfeld surface calculations... [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • ResearchGate. (2023). (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction. [Link]

  • Durham University. (n.d.). Introduction to Structure Refinement. [Link]

  • Northwestern University - IMSERC. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Free Crystal Structure Visualization Software. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Deposit. [Link]

  • YouTube. (2020). Crystal Structure Solution and Refinement in Apex3. [Link]

  • Olex2. (n.d.). Olex2 Manual (Commands). [Link]

  • YouTube. (2022). How to install CCDC Mercury for free. [Link]

  • YouTube. (2020). Olex2 Tutorial for beginners... [Link]

  • SERC - Carleton College. (2018). Single Crystal Structure Refinement (SREF). [Link]

  • University of Florida. (2006). Crystallisation Techniques. [Link]

  • SERC - Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • PubMed Central. (n.d.). X-ray data processing. [Link]

  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

  • YouTube. (2020). What is Single Crystal X-ray Diffraction?. [Link]

  • Palacký University Olomouc. (n.d.). Structure solution and refinement: introductory strategies. [Link]

  • Olex2. (n.d.). Commands and Modes in Olex2. [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]

  • ResearchGate. (2021). (PDF) A beginner's guide to X-ray data processing. [Link]

  • YouTube. (2024). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. [Link]

  • YouTube. (2021). X-ray Crystallography: Data collection and processing. [Link]

  • University of Leicester. (n.d.). X-ray Data Collection Course. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. In this landscape, the exploration of novel chemical scaffolds with antimicrobial potential is of paramount importance. Thiazole derivatives have garnered significant attention due to their diverse biological activities, including promising antibacterial and antifungal properties.[1][2][3] This application note provides a detailed, evidence-based protocol for the antimicrobial susceptibility testing (AST) of a specific thiazole derivative, 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid.

This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities for antimicrobial efficacy. The methodologies outlined herein are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability across different laboratories.[1][4]

Physicochemical Properties and Handling of this compound

A thorough understanding of the test article's chemical properties is fundamental to accurate and reliable susceptibility testing.

Structure and Properties:

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂S[5]
Molecular Weight 186.23 g/mol [5]
Appearance White to off-white solidAssumed
Solubility Available as a hydrobromide salt to enhance aqueous solubility.[6] Solubility in Dimethyl Sulfoxide (DMSO) is expected to be high.[6]

Preparation of Stock Solution:

The accurate preparation of the antimicrobial stock solution is a critical first step that dictates the precision of all subsequent dilutions.

  • Weighing: Aseptically weigh a precise amount of this compound powder using a calibrated analytical balance.

  • Solvent Selection: Due to the potential for limited aqueous solubility of the free acid, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent. If using the hydrobromide salt, sterile deionized water can be tested as a solvent. The final concentration of DMSO in the test wells should not exceed 1% (v/v), as higher concentrations can inhibit microbial growth.

  • Dissolution: Dissolve the weighed compound in the chosen solvent to achieve a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution using a vortex mixer.

  • Sterilization: The stock solution should be sterilized by filtration through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the sterile stock solution into sterile cryovials and store at -20°C or lower to maintain stability. Avoid repeated freeze-thaw cycles.

Core Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. This protocol is harmonized with the principles outlined in the CLSI M07 document.[1]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Prep Prepare Compound Stock (e.g., 10 mg/mL in DMSO) Serial_Dilution Perform 2-fold Serial Dilutions of Compound in Microplate Compound_Prep->Serial_Dilution Add to plate Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Inoculation Inoculate Microplate Wells with Standardized Inoculum Inoculum_Prep->Inoculation Final conc. ~5 x 10^5 CFU/mL Serial_Dilution->Inoculation Incubate Incubate at 35-37°C for 16-20 hours Inoculation->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC

Caption: Workflow for MIC determination.

Detailed Step-by-Step Methodology

Materials:

  • This compound stock solution

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile deionized water

  • Dimethyl Sulfoxide (DMSO)

  • Microbial cultures (see Quality Control section)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Microplate Preparation:

    • Dispense 50 µL of the appropriate sterile broth (CAMHB or RPMI-1640) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration) to well 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this process from well 2 to well 10.

    • Discard 50 µL from well 10. Wells 1-10 now contain serially diluted compound in 50 µL volumes.

    • Well 11 serves as the growth control (no compound). Add 50 µL of broth to this well.

    • Well 12 serves as the sterility control (no compound, no inoculum). Add 100 µL of broth to this well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer (625 nm).

    • Prepare the final inoculum by diluting the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Inoculate wells 1 through 11 with 50 µL of the final inoculum suspension. The final volume in these wells will be 100 µL.

  • Incubation:

    • Seal the microtiter plates to prevent evaporation.

    • Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungal plates may require incubation for 24-48 hours.

  • MIC Determination:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. A reading mirror or an automated plate reader can aid in this determination.

    • The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.

Quality Control: Ensuring the Validity of Your Results

A robust quality control (QC) program is essential for the validation of AST results. This involves the use of well-characterized reference strains with known susceptibility profiles.

Recommended QC Strains:

OrganismATCC NumberRationale
Staphylococcus aureusATCC 29213Gram-positive representative
Escherichia coliATCC 25922Gram-negative representative
Pseudomonas aeruginosaATCC 27853Non-fermenting Gram-negative representative
Candida albicansATCC 90028Yeast representative for antifungal testing

The MIC values obtained for these QC strains with standard control antibiotics must fall within the acceptable ranges specified in the most current CLSI M100 document.[7][8]

Interpretation and Further Characterization

Decision Tree for Result Interpretation

Result_Interpretation Start MIC Determined QC_Check Are QC Strain MICs within acceptable range? Start->QC_Check Valid_Results Results are Valid QC_Check->Valid_Results Yes Invalid_Results Results are Invalid. Troubleshoot Protocol. QC_Check->Invalid_Results No MBC_MFC_Test Proceed to MBC/MFC Determination Valid_Results->MBC_MFC_Test Synergy_Test Consider Synergy Testing with other antimicrobials Valid_Results->Synergy_Test Mechanism_Study Investigate Mechanism of Action MBC_MFC_Test->Mechanism_Study

Caption: Decision-making process after MIC determination.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

While the MIC indicates growth inhibition, the MBC or MFC reveals the concentration required to kill the microorganism.

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a non-selective agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (or longer for fungi).

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion

This application note provides a comprehensive and standardized protocol for the antimicrobial susceptibility testing of this compound. By adhering to these CLSI and EUCAST-based guidelines, researchers can generate reliable and reproducible data, which is crucial for the preclinical assessment of this and other novel antimicrobial candidates. Further investigation into the mechanism of action and potential for synergistic activity with existing antibiotics is a logical next step in the evaluation of this promising compound class.[9]

References

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • MIC Determination. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Scholars Research Library. [Link]

  • This compound. MySkinRecipes. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine. [Link]

  • EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts. Clinical Microbiology and Infection. [Link]

  • Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius. Purdue University. [Link]

  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. MDPI. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. [Link]

  • Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Scientific Reports. [Link]

Sources

Topic: Characterizing Novel Kinase Inhibitors: An Enzyme Inhibition Assay Using 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for establishing a robust enzyme inhibition assay to characterize the potency of small molecule inhibitors, using 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid as a representative ligand. Thiazole-based compounds are a promising class of scaffolds known to interact with various enzyme families, including protein kinases.[1][2] This guide focuses on a specific application against Protein Kinase CK2, an enzyme implicated in numerous disease pathways, for which 1,3-thiazole-4-carboxylic acid derivatives have been identified as potent inhibitors.[1] We detail a luminescence-based kinase assay that measures ATP consumption, providing a high-throughput compatible method for determining inhibitor potency (IC50). The protocols herein are designed to be self-validating, incorporating essential steps for enzyme characterization, assay optimization, and detailed data analysis, thereby ensuring the generation of reliable and reproducible results.

Scientific Foundation: The Rationale of Kinase Inhibition Assays

Protein kinases are a critical class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of kinase inhibitors, therefore, relies on accurate and efficient methods to quantify their inhibitory activity.

The core principle of the assay described here is the quantification of ATP remaining in solution after a kinase reaction. In the absence of an inhibitor, the kinase (in this case, CK2) will phosphorylate its substrate, consuming ATP in the process. In the presence of an effective inhibitor like this compound, the kinase's activity is blocked, ATP consumption is reduced, and more ATP remains. A luciferase-based reagent is then added, which utilizes the remaining ATP to produce a luminescent signal directly proportional to the ATP concentration. Therefore, a high luminescent signal corresponds to high inhibition, and a low signal indicates low inhibition.

Key Assay Parameters:

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[3] It is the primary metric for inhibitor potency.

  • Enzyme Linearity: Ensuring the enzyme concentration and reaction time are within a linear range where product formation is proportional to both. This is a critical validation step.

  • Substrate Concentration: The concentration of substrates (both protein/peptide and ATP) can significantly impact the apparent IC50 value.[4] For screening, ATP is often used at or near its Michaelis constant (Km) to facilitate the detection of competitive inhibitors.[5]

Visualization of Experimental Design & Biological Context

Diagram 1: IC50 Determination Workflow

This diagram outlines the logical flow of the experimental protocol for determining the IC50 value of the test compound.

IC50_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, ATP) prep_inhibitor Create Inhibitor Dilution Series (this compound) add_components Dispense Components to Plate: 1. Inhibitor/Vehicle 2. Enzyme (CK2) prep_inhibitor->add_components pre_incubate Pre-incubate (Allows inhibitor-enzyme binding) add_components->pre_incubate initiate_rxn Initiate Reaction (Add Substrate/ATP Mix) pre_incubate->initiate_rxn incubate_rxn Incubate (Kinase Reaction Proceeds) initiate_rxn->incubate_rxn terminate_rxn Terminate & Detect (Add Luminescence Reagent) incubate_rxn->terminate_rxn read_plate Read Luminescence (Plate Reader) terminate_rxn->read_plate analyze_data Data Analysis: - Calculate % Inhibition - Nonlinear Regression read_plate->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50

Caption: Workflow for IC50 determination of a kinase inhibitor.

Diagram 2: Simplified CK2 Inhibition

This diagram illustrates the catalytic action of Protein Kinase CK2 and the inhibitory effect of the ligand.

CK2_Inhibition cluster_pathway CK2 Catalytic Cycle ATP ATP CK2 CK2 Enzyme ATP->CK2 Binds Substrate Substrate (Protein/Peptide) Substrate->CK2 Binds Product Phosphorylated Product CK2->Product Phosphorylates ADP ADP CK2->ADP Releases Blocked INHIBITED CK2->Blocked Inhibitor 2-(Isopropylamino)-1,3- thiazole-4-carboxylic acid Inhibitor->CK2

Caption: Mechanism of CK2 inhibition by the thiazole ligand.

Materials and Reagents

ReagentRecommended SupplierNotes
This compoundSmolecule, MySkinRecipesCAS No. 760934-24-5. Prepare a 10 mM stock solution in 100% DMSO.[6][7]
Recombinant Human Protein Kinase CK2Promega, CarnaBioUse a highly purified, active enzyme.
CK2 Peptide Substrate (e.g., RRADDSDDDDD)Enzo Life SciencesA specific and well-characterized peptide substrate for CK2.
Adenosine 5'-triphosphate (ATP)Sigma-AldrichHigh purity, molecular biology grade. Prepare a 10 mM stock in nuclease-free water, pH 7.5.
Kinase-Glo® Luminescent Kinase AssayPromegaAn integrated reagent system to measure remaining ATP. Other similar commercial kits are available.
Kinase Buffer(Component-wise)40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichAnhydrous, molecular biology grade. Used as the solvent for the inhibitor.
Assay PlatesCorning, GreinerSolid white, opaque, 96-well or 384-well plates suitable for luminescence.
Control Inhibitor (e.g., Staurosporine)Sigma-AldrichA well-characterized, broad-spectrum kinase inhibitor to serve as a positive control.

Detailed Experimental Protocols

Protocol 1: Reagent and Compound Preparation
  • Kinase Buffer (1X): Prepare a working buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA. Filter sterilize and store at 4°C.

  • Enzyme Stock: Aliquot the purchased enzyme upon arrival to avoid multiple freeze-thaw cycles. Store at -80°C as per the manufacturer's instructions.

  • Substrate Stock: Prepare a 1 mM stock solution of the peptide substrate in nuclease-free water. Aliquot and store at -20°C.

  • ATP Stock: Prepare a 10 mM stock solution of ATP in nuclease-free water, neutralize to pH 7.5 with NaOH. Aliquot and store at -20°C.

  • Inhibitor Stock (10 mM): Dissolve this compound in 100% DMSO to a final concentration of 10 mM.

  • Inhibitor Dilution Series: Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution starting from 1 mM). This will be the source plate.

    • Scientist's Note: The final concentration of DMSO in the assay well should be kept constant across all wells and should not exceed 1-2% to avoid solvent-mediated interference.[4]

Protocol 2: Assay Validation - Enzyme Titration and Time Course
  • Rationale: This step is crucial for establishing the optimal enzyme concentration and reaction time. The goal is to find conditions that result in approximately 10-30% ATP consumption within the linear range of the reaction. This ensures the assay is sensitive enough to detect inhibition without depleting the substrate.

  • Enzyme Dilutions: Prepare a series of enzyme dilutions in 1X Kinase Buffer.

  • Assay Setup: In a 96-well plate, add the enzyme dilutions.

  • Initiate Reaction: Add a mixture of substrate and ATP (e.g., at their estimated Km concentrations).

  • Time Points: Stop the reaction at various time points (e.g., 0, 15, 30, 60, 90 minutes) by adding the Kinase-Glo® reagent.

  • Read Luminescence: Measure the signal on a plate reader.

  • Analysis: Plot luminescence versus time for each enzyme concentration. Select an enzyme concentration and a time point from the linear portion of the curves for the main experiment.

Protocol 3: IC50 Determination Assay
  • Plate Layout: Design the plate map to include controls:

    • 100% Activity Control (No Inhibitor): Contains enzyme, substrate, ATP, and vehicle (DMSO).

    • 0% Activity Control (No Enzyme): Contains substrate, ATP, and vehicle (DMSO), but no enzyme.

    • Test Wells: Contains enzyme, substrate, ATP, and the inhibitor at various concentrations.

    • Positive Control Inhibitor: A known inhibitor like Staurosporine to confirm assay performance.

  • Assay Execution (Final volume e.g., 50 µL): a. Add 25 µL of 2X Kinase Buffer containing 2X the final concentration of CK2 enzyme to all wells except the "No Enzyme" controls. b. Add 0.5 µL of the inhibitor from the DMSO dilution plate (from Protocol 1, step 6) or DMSO vehicle to the appropriate wells. c. Pre-incubate the plate for 15-30 minutes at room temperature.

    • Rationale: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is especially important for slow-binding inhibitors.[8] d. Initiate the kinase reaction by adding 25 µL of 2X Substrate/ATP mix (prepared in 1X Kinase Buffer). e. Incubate the plate for the predetermined time (from Protocol 2) at the optimal temperature (e.g., 30°C). f. Terminate the reaction by adding 50 µL of Kinase-Glo® reagent to all wells. g. Incubate for 10 minutes at room temperature to stabilize the luminescent signal. h. Read the luminescence on a microplate reader.

Data Analysis and Interpretation

  • Normalize Data: Convert the raw luminescence data (RLU) into percentage inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_NoEnzyme) / (RLU_NoInhibitor - RLU_NoEnzyme))

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • IC50 Calculation: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response (variable slope) model.[9][10] This can be performed using software like GraphPad Prism, Origin, or R.[11] The software will calculate the IC50 value, which is the concentration of the inhibitor that produces a 50% response.[3]

    • Equation (Four-parameter logistic model): Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Expected Data Summary

The final data should be presented clearly, summarizing the potency of the test compound and controls.

CompoundIC50 (nM)Hill SlopeR² of Curve Fit
This compoundExample: 450.71.10.992
Staurosporine (Positive Control)Example: 25.31.00.995

Troubleshooting Common Issues

IssuePossible CauseSolution
High Well-to-Well Variability Inaccurate pipetting; Reagent instability; Edge effects on the plate.Use calibrated pipettes; Ensure reagents are mixed thoroughly before dispensing; Avoid using the outer wells of the plate or fill them with buffer.
No Inhibition Observed Inhibitor is inactive; Inhibitor concentration is too low; Assay conditions are incorrect.Verify compound integrity; Test a wider concentration range; Re-validate the assay with a known positive control inhibitor.
Shallow or Incomplete Curve Compound insolubility at high concentrations; Non-specific inhibition; Assay interference.Check the solubility of the compound in the final assay buffer; Reduce the highest concentration tested; Run counter-screens to check for assay artifacts (e.g., luciferase inhibition).
IC50 Value Shifts Between Runs Inconsistent reagent concentrations (especially ATP); Different incubation times.Prepare fresh reagents from validated stocks for each run; Strictly control all incubation times and temperatures. Remember that IC50 is dependent on substrate concentration.[4]

References

  • KinTek Corporation. (n.d.). Enzyme Kinetics Software | KinTek Explorer. KinTek Explorer. [Link]

  • ResearchGate. (2021). Software for enzyme kinetics data analysis?. ResearchGate. [Link]

  • KinTek Corporation. (n.d.). KinTek Explorer: Enzyme Kinetics Data Fitting Software. KinTek Explorer. [Link]

  • Softzymics, Inc. (2016). Enzyme kinetics statistics software: VisualEnzymics by Softzymics. Softzymics. [Link]

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Kinetics Software. (n.d.). Nonlinear Regression Software for Curve-fitting Data to Kinetic Models. Kinetics Software. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]

  • Devanarayan, V., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2022). I am looking for an accurate method for determining the IC50 value?. ResearchGate. [Link]

  • Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 36(5), 844-897. [Link]

  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30185–30200. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Polgár, T., et al. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 17(5), 1165–1175. [Link]

  • Al-Warhi, T., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports, 13(1), 3740. [Link]

  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Al-Warhi, T., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 20(9), e0310943. [Link]

  • Gąsowska-Bajger, B., et al. (2020). Synthesis of Novel 2-(Isopropylamino)thiazol-4(5H)-one Derivatives and Their Inhibitory Activity of 11β-HSD1 and 11β-HSD2 in Aspect of Carcinogenesis Prevention. Molecules, 25(18), 4233. [Link]

  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate. [Link]

  • Gąsowska-Bajger, B., et al. (2020). Synthesis of Novel 2-(Isopropylamino)thiazol-4(5 H)-one Derivatives and Their Inhibitory Activity of 11β-HSD1 and 11β-HSD2 in Aspect of Carcinogenesis Prevention. Molecules, 25(18), 4233. [Link]

  • ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. ResearchGate. [Link]

Sources

Application Notes and Protocols: The Use of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile building block in the design of novel therapeutic agents.[1][3] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects.[4] The clinical significance of this scaffold is underscored by its presence in numerous FDA-approved drugs. The ability to modify the thiazole ring at various positions allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and stability, as well as its biological activity.[1]

Among the vast library of thiazole-based building blocks, 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid stands out as a key intermediate in the synthesis of a variety of bioactive compounds.[5] Its structural features, including a secondary amine and a carboxylic acid, provide convenient handles for chemical modification, making it a valuable starting material for the construction of more complex molecules with potential therapeutic applications.[5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in drug discovery campaigns.

Key Therapeutic Areas and Molecular Targets

Derivatives of this compound and related 2-aminothiazole-4-carboxylic acids have shown promise in several key therapeutic areas:

  • Oncology: Certain derivatives have been investigated for their potential in anti-cancer therapy. For instance, 2-(isopropylamino)thiazol-4(5H)-one derivatives have been synthesized and evaluated as inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD), enzymes implicated in the proliferation and differentiation of tumor cells.[7][8]

  • Infectious Diseases: The 2-aminothiazole-4-carboxylic acid scaffold has been identified as a promising starting point for the development of broad-spectrum inhibitors of metallo-β-lactamases (MBLs).[9][10][11][12] These enzymes are a major cause of bacterial resistance to β-lactam antibiotics, and their inhibition can restore the efficacy of these life-saving drugs.[9][11]

  • Agrochemicals: Beyond pharmaceuticals, this building block is also explored in the creation of novel agrochemicals, contributing to advancements in crop protection and pest management.[5][13]

Synthetic Protocols: Amide Coupling Reactions

The carboxylic acid moiety of this compound is a prime site for modification, most commonly through amide bond formation. This reaction allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

General Workflow for Amide Coupling

The following diagram illustrates a typical workflow for the synthesis of an amide derivative from this compound.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amine Coupling cluster_2 Work-up and Purification start This compound coupling_reagent Coupling Reagent (e.g., HATU, EDC/HOBt) start->coupling_reagent activated_intermediate Activated Ester Intermediate coupling_reagent->activated_intermediate amine Primary or Secondary Amine (R-NH2) activated_intermediate->amine amide_product Target Amide Derivative amine->amide_product workup Aqueous Work-up amide_product->workup purification Purification (e.g., Column Chromatography) workup->purification final_product Final Product purification->final_product Characterization (NMR, MS)

Caption: General workflow for amide coupling.

Detailed Protocol: Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of an amide derivative using a standard coupling reagent, HATU. This method is generally applicable for coupling a variety of amines to this compound.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF at 0 °C, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Rationale for Experimental Choices:

  • HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, particularly important when coupling chiral amines.[14]

  • DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the acidic byproducts of the reaction.[14]

  • Anhydrous conditions are crucial to prevent the hydrolysis of the activated ester intermediate, which would lead to lower yields.

  • Aqueous work-up is necessary to remove excess reagents and water-soluble byproducts.

  • Chromatographic purification is a standard method for isolating the desired product from any remaining starting materials or byproducts.

Biological Assay Protocols: Evaluating Enzyme Inhibition

Given the documented activity of related compounds, a relevant biological assay for derivatives of this compound is the inhibition of 11β-HSD1.

Overview of the 11β-HSD1 Inhibition Assay

The following diagram outlines the principle of a typical 11β-HSD1 inhibition assay.

G cluster_0 Enzymatic Reaction cluster_1 Detection cluster_2 Data Analysis enzyme 11β-HSD1 Enzyme product Cortisol (Product) enzyme->product substrate Cortisone (Substrate) substrate->product cofactor NADPH (Cofactor) cofactor->product inhibitor Test Compound inhibitor->enzyme detection Detection Method (e.g., LC-MS, Homogeneous Assay) product->detection raw_data Raw Data detection->raw_data ic50 IC50 Calculation raw_data->ic50 final_result Inhibitory Potency ic50->final_result Potency Determination

Sources

Application Notes and Protocols: In Vitro Cytotoxicity Assay of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Screening in Drug Discovery

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] These five-membered heterocyclic compounds, containing sulfur and nitrogen, exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid scaffold, in particular, serves as a key intermediate in the synthesis of various bioactive molecules, making it a focal point for novel drug development.[3][4]

Early-stage assessment of a compound's cytotoxic potential is a non-negotiable step in the drug discovery pipeline. It provides essential data on the therapeutic window and potential off-target effects of a new chemical entity (NCE). In vitro cytotoxicity assays are the frontline tools for this evaluation, offering a rapid and cost-effective means to screen compound libraries and prioritize lead candidates.[5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for this compound derivatives, with a focus on the widely used MTT assay.

Principle of the MTT Assay: A Measure of Metabolic Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that quantifies cell viability by measuring the metabolic activity of a cell population.[6] The fundamental principle lies in the ability of mitochondrial dehydrogenases, specifically NAD(P)H-dependent oxidoreductases in viable cells, to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[5][7][8] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8] These formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically, providing a quantitative assessment of cell viability.[5][8]

Part 1: Experimental Design - The Causality Behind Choices

A robust and reproducible cytotoxicity assay hinges on meticulous experimental design. Each parameter must be carefully considered and optimized to ensure the generated data is both accurate and relevant.

Cell Line Selection: Context is Key

The choice of cell line is paramount and should be guided by the therapeutic target of the this compound derivatives.[9][10]

  • Cancer-Targeted Derivatives : A panel of cancer cell lines representing different tumor types should be employed. For instance, if the derivatives are designed as tyrosine kinase inhibitors, cell lines known to overexpress specific kinases, such as those used in the development of Dasatinib, would be appropriate.[11]

  • Antimicrobial Derivatives : For assessing cytotoxicity against host cells, non-cancerous cell lines are more relevant. Human cell lines like HEK293 (Human Embryonic Kidney), HepG2 (Human Hepatocellular Carcinoma), or fibroblast cell lines are commonly used to evaluate general toxicity.[9]

  • Tissue-Specific Toxicity : If the intended therapeutic application has a specific target organ, using cell lines derived from that tissue is crucial for predicting potential organ-specific toxicity.[9]

Compound Preparation and Concentration Range

The physicochemical properties of the this compound derivatives will dictate their handling.

  • Solubilization : Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds. It is critical to determine the maximum tolerable concentration of DMSO for the chosen cell lines, which is typically below 0.5%, to avoid solvent-induced cytotoxicity.[12]

  • Dose-Response Curve : A serial dilution of the test compound is necessary to generate a dose-response curve. A typical starting range might be from 0.1 µM to 100 µM, but this should be adjusted based on any prior knowledge of the compound's potency.

Controls: The Foundation of a Self-Validating System

The inclusion of appropriate controls is non-negotiable for a valid experiment.

  • Vehicle Control : Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any cytotoxic effects of the solvent itself.

  • Untreated Control : Cells cultured in medium alone, representing 100% cell viability.

  • Positive Control : A known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is performing as expected.

  • Blank Control : Wells containing only cell culture medium and the MTT reagent. This is used to subtract the background absorbance.[8]

Part 2: Detailed Experimental Protocol - The MTT Assay

This protocol is designed for adherent cells cultured in a 96-well plate format.

Materials and Reagents
  • Selected adherent cell line

  • Complete cell culture medium (specific to the cell line)

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology
  • Cell Seeding :

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.[13]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the this compound derivatives in complete culture medium.

    • Carefully aspirate the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include vehicle, untreated, and positive control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation :

    • After the treatment period, carefully aspirate the medium from each well.

    • Add 50 µL of serum-free medium to each well.[7]

    • Add 50 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[7] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization :

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.[7]

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[5][8]

  • Absorbance Measurement :

    • Read the absorbance of the plate using a microplate reader at a wavelength of 570 nm.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Visualizing the Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Cell_Seeding 1. Seed cells in 96-well plate (5,000-10,000 cells/well) Incubate_24h 2. Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubate_24h Add_Compound 3. Add serially diluted test compounds Incubate_24h->Add_Compound Incubate_Treatment 4. Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT 5. Add MTT solution (5 mg/mL) Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize 7. Solubilize formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance 8. Read absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow of the MTT cytotoxicity assay.

Part 3: Data Presentation and Interpretation

Data Analysis
  • Corrected Absorbance : Subtract the average absorbance of the blank control wells from the absorbance of all other wells.[5]

  • Percentage Viability : Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

  • IC50 Calculation : The half-maximal inhibitory concentration (IC50) is the concentration of the test compound that reduces cell viability by 50%. This is a key metric for quantifying a compound's cytotoxicity.

    • Plot a dose-response curve with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[14][15]

    • The IC50 value is the concentration at which the curve crosses the 50% viability mark.[14][16]

Tabular Data Summary
Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)ValueValue100
0.1ValueValueValue
1ValueValueValue
10ValueValueValue
50ValueValueValue
100ValueValueValue

Part 4: Exploring the Mechanism - Apoptosis Pathways

A decrease in cell viability can be attributed to several mechanisms, with apoptosis (programmed cell death) being a common pathway induced by cytotoxic compounds. Understanding whether the this compound derivatives induce apoptosis can provide valuable mechanistic insights.

Apoptosis is executed by a family of proteases called caspases.[17][18] There are two main pathways leading to caspase activation:

  • Extrinsic Pathway : Initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding cell surface receptors.[18][19] This leads to the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3.[20][21]

  • Intrinsic (Mitochondrial) Pathway : Triggered by intracellular stress signals, leading to the release of cytochrome c from the mitochondria.[18][19] Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9.[18][20] Caspase-9 then activates executioner caspases.[20]

Visualizing Apoptosis Pathways

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., TNF, FasL) Death_Receptors Death Receptors Death_Ligands->Death_Receptors Caspase8 Caspase-8 (Initiator) Death_Receptors->Caspase8 Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Executioner_Caspases Cellular_Stress Cellular Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis.

Part 5: Alternative and Confirmatory Assays

While the MTT assay is robust, it is prudent to confirm cytotoxicity results with an orthogonal method.

Lactate Dehydrogenase (LDH) Assay

The LDH assay measures the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[22][23][24] This assay is an indicator of necrosis or late-stage apoptosis. The amount of LDH released is directly proportional to the number of dead cells.[25]

MTS Assay

The MTS assay is similar to the MTT assay but uses a tetrazolium salt that is reduced to a water-soluble formazan product.[26][27][28] This eliminates the need for the formazan solubilization step, simplifying the protocol.[26][27]

Part 6: Troubleshooting

IssuePossible Cause(s)Solution(s)
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[13]
Low Absorbance Readings Low cell density, insufficient incubation time with MTT.Optimize cell seeding density for your specific cell line.[12] Increase the MTT incubation time (typically 1-4 hours).[12]
High Background Absorbance Contamination, interference from phenol red in the medium.Visually inspect plates for microbial contamination. Use phenol red-free medium during the MTT incubation step.[5][7]
Incomplete Formazan Solubilization Insufficient solvent volume, inadequate mixing.Increase the volume of the solubilizing agent (DMSO). Ensure thorough mixing on an orbital shaker.[7][13]
Compound Interference Colored compounds or compounds that can chemically reduce MTT.Include control wells with the compound and MTT but no cells to measure direct reduction.[29] If interference is significant, consider an alternative assay like the LDH assay.[7]

Conclusion

The in vitro cytotoxicity assessment of this compound derivatives is a critical step in their development as potential therapeutic agents. The MTT assay, when performed with careful consideration of experimental design and appropriate controls, provides a reliable and quantitative measure of a compound's effect on cell viability. By following the detailed protocols and troubleshooting guidelines presented in this document, researchers can generate high-quality, reproducible data to inform the progression of these promising compounds through the drug discovery pipeline.

References

  • Pop, C., & Salvesen, G. S. (2009). Caspase-activation pathways in apoptosis and immunity. Journal of Biological Chemistry, 284(39), 26043–26047. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]

  • Salvesen, G. S., & Dixit, V. M. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Annual Review of Biochemistry, 68, 643-673. Retrieved from [Link]

  • Riedl, S. J., & Shi, Y. (2004). Caspase Activation Pathways: an Overview. In D. W. Kufe, R. E. Pollock, R. R. Weichselbaum, R. C. Bast Jr., T. S. Gansler, J. F. Holland, & E. Frei III (Eds.), Holland-Frei Cancer Medicine. 6th edition. BC Decker. Retrieved from [Link]

  • Pediaa.Com. (2019). Difference Between MTT and MTS Assay. Retrieved from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 213-223. Retrieved from [Link]

  • Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]

  • ResearchGate. (2023). How to calculate IC50. Retrieved from [Link]

  • TFOT. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 405–406. Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 48(3), 599-618. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6632. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Pharmaceutical Research, 13(15), 1045-1060. Retrieved from [Link]

  • MTT Cell Proliferation and Cytotoxicity Assay Kit. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Shellman, Y. G. (2014). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One, 9(10), e111049. Retrieved from [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025). Current Topics in Medicinal Chemistry, 25(1), 1-1. Retrieved from [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2017). Current Protocols in Toxicology, 72, 2.25.1–2.25.14. Retrieved from [Link]

  • JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (2018). ACS Chemical Biology, 13(8), 2096–2106. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Modern Fungicide Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, the 1,3-thiazole ring system has emerged as a "privileged scaffold" – a molecular framework that consistently appears in a multitude of biologically active compounds. This is particularly true in the realm of fungicides, where the thiazole nucleus is a key component in several commercial products, valued for its metabolic stability and diverse range of bioactivities.[1]

This document provides a detailed technical guide for researchers, scientists, and professionals in agrochemical development on the application of 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid as a pivotal intermediate in the synthesis of novel fungicidal agents. While this specific carboxylic acid may not be the direct precursor to a currently commercialized blockbuster fungicide, its structural motifs are representative of a class of compounds that continue to show significant promise in the discovery pipeline. Its primary application lies in its derivatization, most commonly through the formation of amides, to produce N-substituted-2-(isopropylamino)-1,3-thiazole-4-carboxamides. These derivatives have demonstrated potent fungicidal activity against a range of agronomically important plant pathogens.

This guide will provide a representative, yet scientifically grounded, protocol for the synthesis of a novel fungicidal candidate from this compound, as well as a detailed methodology for the in-vitro evaluation of its efficacy. The protocols are designed to be self-validating, with explanations for key experimental choices, reflecting field-proven insights.

Part 1: Synthesis of a Representative Fungicide Candidate: N-(4-chlorophenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide

The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis and a common strategy in the derivatization of bioactive molecules. In the context of agrochemical discovery, this transformation allows for the exploration of a wide range of substituents on the amide nitrogen, enabling the fine-tuning of properties such as fungicidal activity, spectrum, and systemic mobility.

The following protocol details the synthesis of a representative N-aryl-2-(isopropylamino)-1,3-thiazole-4-carboxamide, specifically targeting an N-(4-chlorophenyl) substituent, a common feature in many successful agrochemicals.

Causality Behind Experimental Choices:
  • Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine to form an amide is generally very slow and requires high temperatures. Therefore, the carboxylic acid must first be "activated" to a more reactive species. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, converting the carboxylic acid to a highly reactive acyl chloride. This intermediate readily reacts with the amine under milder conditions.

  • Solvent Selection: An inert aprotic solvent such as dichloromethane (DCM) is chosen for the acylation step to prevent any unwanted side reactions with the solvent.

  • Base: Pyridine is used as a base in the amidation step to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the acyl chloride and the amine. This prevents the protonation of the amine reactant, which would render it non-nucleophilic.

  • Purification: Column chromatography is a standard and effective method for purifying the final product to a high degree, which is essential for accurate biological testing.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide

Step 1: Acyl Chloride Formation

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.86 g, 10 mmol).

  • Add dry dichloromethane (DCM, 40 mL) to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise to the stirred suspension over 10 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 2-(isopropylamino)-1,3-thiazole-4-carbonyl chloride as a solid, which is used in the next step without further purification.

Step 2: Amide Formation

  • In a separate 250 mL round-bottom flask, dissolve 4-chloroaniline (1.28 g, 10 mmol) and pyridine (1.2 mL, 15 mmol) in dry dichloromethane (50 mL).

  • Cool this solution to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in dry dichloromethane (20 mL) and add it dropwise to the stirred solution of 4-chloroaniline and pyridine over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield N-(4-chlorophenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide as a solid.

Quantitative Data Summary
ParameterExpected Value
Molecular Formula C₁₃H₁₄ClN₃OS
Molecular Weight 295.79 g/mol
Theoretical Yield 2.96 g (from 10 mmol starting material)
Typical Actual Yield 75-85%
Purity (by HPLC) >98%
Appearance White to off-white solid
Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Purification start This compound reagent1 SOCl₂, DCM, 0°C to Reflux start->reagent1 product1 2-(Isopropylamino)-1,3-thiazole-4-carbonyl chloride reagent1->product1 reagent2 4-Chloroaniline, Pyridine, DCM, 0°C to RT product1->reagent2 product2 Crude N-(4-chlorophenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide reagent2->product2 purification Silica Gel Column Chromatography product2->purification final_product Pure Product purification->final_product Efficacy_Testing_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Data Collection cluster_3 Data Analysis prep_fungus Culture Target Fungus (S. sclerotiorum) inoculate Inoculate with Fungal Plugs prep_fungus->inoculate prep_compound Prepare Stock and Dilutions of Test Compound add_compound Add Compound/Controls to Petri Dishes prep_compound->add_compound prep_pda Prepare PDA Medium pour_pda Pour Amended PDA prep_pda->pour_pda add_compound->pour_pda pour_pda->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameters incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition calc_ec50 Determine EC₅₀ Value calc_inhibition->calc_ec50

Caption: Workflow for in-vitro fungicidal efficacy testing.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust framework for the synthesis and preliminary evaluation of novel fungicidal candidates derived from this compound. The representative synthesis of an N-aryl carboxamide illustrates a key strategic approach in modern agrochemical discovery, where a core scaffold is systematically derivatized to optimize biological activity. The in-vitro mycelial growth inhibition assay serves as a reliable and efficient primary screen to identify promising lead compounds.

It is imperative for researchers to understand that this is the initial step in a long and complex discovery and development process. Compounds that demonstrate high in-vitro activity must subsequently be evaluated for a range of other properties, including their spectrum of activity against other plant pathogens, in-planta efficacy (protective and curative), mode of action, toxicological profile, and environmental fate. The inherent versatility of the this compound scaffold, however, ensures its continued relevance as a valuable starting point for the discovery of the next generation of fungicides.

References

  • Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Pesticide Biochemistry and Physiology, 2025, 215, 106668. [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 2022, 26(1), 205-214. [Link]

  • Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science, 2017, 42(2), 43-49. [Link]

  • Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.
  • Novel isothiazolamides, processes for their preparation and their use as fungicides.
  • 2-amino-4-methylthiazole-5-carboxamides.
  • Fungicidal compositions. European Patent Office, EP 3240415 A1. [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 2018, 8, 39593-39601. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 2015, 20(3), 4365-4377. [Link]

  • Thiazole-4-carboxamide derivatives as mglur5 antagonists.
  • Thiazole antifungals. Research Starters. [Link]

  • Fungicide pyrazole carboxamides derivatives.

Sources

Application Notes and Protocols for the Derivatization of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Modification of a Privileged Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] The specific molecule, 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid, presents a valuable starting point for the development of novel therapeutic agents and agrochemicals.[3][4] The strategic derivatization of its carboxylic acid group into esters and amides allows for the systematic exploration of structure-activity relationships (SAR), fine-tuning of physicochemical properties such as solubility and membrane permeability, and the introduction of diverse functional groups for targeted biological interactions.

This guide provides a comprehensive overview of the key chemical strategies for the derivatization of this compound, with a focus on practical, field-proven protocols for amide and ester synthesis. We will delve into the rationale behind reagent selection, offer step-by-step experimental procedures, and discuss the critical aspects of reaction monitoring and product purification.

Core Chemical Principles of Derivatization

The primary challenge in forming amide or ester bonds from a carboxylic acid lies in the activation of the carboxyl group.[5] The hydroxyl moiety of a carboxylic acid is a poor leaving group, necessitating its conversion into a more reactive intermediate. This is typically achieved through the use of coupling reagents or by converting the carboxylic acid into a more reactive species like an acyl chloride.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

Amide bond formation is one of the most frequently employed reactions in drug discovery.[6] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activating agents are essential.

Esterification: Modulating Polarity and Pro-drug Strategies

Esterification is a fundamental transformation that can significantly alter the polarity and pharmacokinetic profile of a molecule. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a widely used method.[7][8]

Diagram: General Derivatization Workflow

G cluster_start Starting Material cluster_activation Carboxylic Acid Activation cluster_derivatization Derivatization cluster_purification Purification & Characterization start This compound activation Activation (e.g., Coupling Reagent or Acyl Chloride Formation) start->activation amide Amide Formation (Reaction with Amine) activation->amide ester Ester Formation (Reaction with Alcohol) activation->ester purification Purification (e.g., Chromatography, Recrystallization) amide->purification ester->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: A generalized workflow for the derivatization of this compound.

Protocols for Amide Synthesis (Amidation)

The choice of coupling reagent is critical and often depends on the steric hindrance and electronic properties of both the carboxylic acid and the amine. For a substrate like this compound, which possesses a potentially nucleophilic secondary amine and an electron-withdrawing thiazole ring, careful selection is necessary to avoid side reactions and ensure efficient coupling.

Recommended Coupling Reagents
Coupling ReagentAcronymKey Features & Considerations
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble carbodiimide, byproducts are easily removed by aqueous workup. Often used with HOBt to suppress racemization and improve efficiency.[6]
DicyclohexylcarbodiimideDCCA classic and cost-effective carbodiimide. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHighly efficient phosphonium salt-based reagent.[5]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUA common and effective uronium salt-based coupling reagent.[5]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUGenerally more reactive than HBTU and can be particularly effective for hindered couplings.[5]
Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and widely applicable method for the synthesis of amides.

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M), add HOBt (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the amine of choice (1.1 eq) followed by DIPEA or TEA (2.0-3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling for Hindered Substrates

For sterically hindered amines or when Protocol 1 gives low yields, HATU is an excellent alternative.

Materials:

  • This compound

  • Hindered amine of choice

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M).

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with EtOAc and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure amide.

Protocols for Ester Synthesis (Esterification)

Protocol 3: Fischer-Speier Esterification

This is a classic and straightforward method for synthesizing esters from carboxylic acids and alcohols under acidic conditions.[7][8]

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel.

Purification and Characterization

Purification of the synthesized derivatives is most commonly achieved by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. Recrystallization can also be an effective purification technique for solid products.

Characterization of the final products should be performed using a combination of spectroscopic methods to confirm the structure and assess purity.

Expected Spectroscopic Features
Derivative TypeTechniqueExpected Observations
Amides IR Spectroscopy C=O stretch at ~1630-1680 cm⁻¹, N-H stretch (for 1° and 2° amides) at ~3200-3400 cm⁻¹.
¹H NMR Appearance of new signals corresponding to the protons of the added amine moiety. The amide N-H proton typically appears as a broad singlet downfield. Protons alpha to the carbonyl will be in the 2.0-3.0 ppm region.[9]
¹³C NMR Carbonyl carbon signal in the range of 160-180 ppm.[9]
Mass Spectrometry Molecular ion peak corresponding to the expected mass of the amide. A common fragmentation is the cleavage of the C-N bond to form an acylium ion.[9]
Esters IR Spectroscopy C=O stretch at ~1735-1750 cm⁻¹, C-O stretch at ~1150-1300 cm⁻¹.
¹H NMR Appearance of new signals for the protons of the alcohol moiety (e.g., a singlet around 3.7 ppm for a methyl ester, or a quartet and a triplet for an ethyl ester).
¹³C NMR Carbonyl carbon signal around 160-180 ppm. The carbon of the alkoxy group will appear in the 50-90 ppm range.[9]
Mass Spectrometry Molecular ion peak corresponding to the expected mass of the ester. Fragmentation often involves the formation of an acylium ion.[9]

Diagram: Amide Coupling Mechanism (EDC/HOBt)

G RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (Less Prone to Racemization) O_Acylisourea->HOBt_Ester + HOBt EDU EDU Byproduct (Water-Soluble) O_Acylisourea->EDU HOBt HOBt HOBt->HOBt_Ester Amide Amide Product (R-CO-NHR') HOBt_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of a Combinatorial Library of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of a combinatorial library of 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Solid-phase synthesis offers a highly efficient and automatable platform for the rapid generation of diverse chemical libraries, accelerating the drug discovery process by enabling the systematic exploration of structure-activity relationships (SAR).[4][5]

This document is structured to provide not only the "how" but also the "why" behind the experimental choices, ensuring a deep understanding of the underlying chemical principles and practical considerations for successful library synthesis.

The Strategic Advantage of Solid-Phase Synthesis for 2-Aminothiazole Libraries

The generation of small molecule libraries for high-throughput screening is a cornerstone of modern drug discovery. Solid-phase organic synthesis (SPOS) presents several key advantages over traditional solution-phase chemistry for this purpose:

  • Simplified Purification: Intermediates remain covalently attached to the insoluble solid support (resin), allowing for the removal of excess reagents and by-products by simple filtration and washing. This abrogates the need for tedious and often loss-prone chromatographic purification at each step.

  • Use of Excess Reagents: To drive reactions to completion, a large excess of soluble reagents can be used without complicating the purification process.

  • Automation: The repetitive nature of solid-phase synthesis, involving sequential addition of reagents and washing steps, is highly amenable to automation, significantly increasing throughput.[5]

  • Combinatorial Approach: The "split-and-pool" strategy can be readily implemented on solid support to generate vast libraries of compounds from a limited set of building blocks.

The Chemical Blueprint: Hantzsch Thiazole Synthesis on a Solid Support

The most common and reliable method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[1][6] In our solid-phase approach, one of the reactants is anchored to the solid support, allowing for the diversification of the other components in solution. This protocol will focus on a strategy where a thiourea moiety is attached to the resin, followed by reaction with a diverse set of α-bromoketones.

Mechanistic Insights into the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for troubleshooting and optimizing the synthesis.

  • Nucleophilic Attack: The sulfur atom of the resin-bound thiourea acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular fashion, forming a five-membered ring intermediate.

  • Dehydration: The final step involves the elimination of a water molecule to yield the aromatic 2-aminothiazole ring.

Below is a diagram illustrating the key steps of the Hantzsch thiazole synthesis on a solid support.

Hantzsch_Mechanism Resin Resin-Linker-NCS Thiourea Resin-Bound Thiourea Resin->Thiourea + R1-NH2 Amine R1-NH2 Intermediate1 S-Alkylated Intermediate Thiourea->Intermediate1 + α-Bromoketone Haloketone α-Bromoketone (R2COCH2Br) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Resin-Bound 2-Aminothiazole Intermediate2->Product Dehydration FinalProduct Purified 2-Aminothiazole Derivative Product->FinalProduct Cleavage & Purification Cleavage Cleavage Cocktail (e.g., TFA)

Caption: Mechanism of Hantzsch Thiazole Synthesis on Solid Support.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of a combinatorial library of 2-aminothiazole derivatives.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Rink Amide MBHA Resin100-200 mesh, 0.3-0.8 mmol/gVariousA suitable resin for producing amide C-termini upon cleavage.
Dichloromethane (DCM)AnhydrousVariousFor swelling the resin and as a reaction solvent.
N,N-Dimethylformamide (DMF)AnhydrousVariousFor swelling the resin and as a reaction solvent.
PiperidineReagent GradeVariousFor Fmoc deprotection.
1,3-Diisopropylcarbodiimide (DIC)Reagent GradeVariousCoupling agent.
1-Hydroxybenzotriazole (HOBt)Reagent GradeVariousCoupling additive to suppress racemization.
Fmoc-isothiocyanateReagent GradeVariousFor converting the amine to a thiourea.
Diverse α-bromoketones>95% purityVariousBuilding blocks for the library.
Trifluoroacetic acid (TFA)Reagent GradeVariousFor cleavage from the resin.
Triisopropylsilane (TIS)Reagent GradeVariousScavenger for cleavage.
Diethyl etherAnhydrousVariousFor precipitation of the final product.
Workflow for Solid-Phase Synthesis

The overall workflow is depicted in the following diagram:

SPS_Workflow cluster_prep Resin Preparation cluster_synth Thiourea Formation cluster_reaction Hantzsch Reaction & Diversification cluster_cleavage Cleavage & Purification cluster_analysis Analysis Resin_Swell 1. Resin Swelling (DCM/DMF) Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotect Thiourea_Formation 3. Thiourea Formation (Fmoc-NCS) Fmoc_Deprotect->Thiourea_Formation Hantzsch 4. Reaction with α-Bromoketones (Library Diversification) Thiourea_Formation->Hantzsch Cleavage 5. Cleavage from Resin (TFA/TIS/H2O) Hantzsch->Cleavage Purification 6. Precipitation & Purification (Diethyl Ether) Cleavage->Purification Analysis 7. Characterization (HPLC, LC-MS) Purification->Analysis

Caption: Overall Workflow for Solid-Phase Synthesis of 2-Aminothiazoles.

Step-by-Step Protocol

Step 1: Resin Swelling and Fmoc Deprotection

  • Place Rink Amide MBHA resin (1.0 g, ~0.5 mmol) in a fritted polypropylene syringe.

  • Wash the resin with DCM (3 x 10 mL) and then DMF (3 x 10 mL).

  • Swell the resin in DMF (10 mL) for 1 hour.

  • Drain the DMF and add a solution of 20% piperidine in DMF (10 mL).

  • Agitate the resin for 20 minutes at room temperature.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

Causality: Swelling the resin is crucial to ensure that the reactive sites within the polymer matrix are accessible. The Fmoc protecting group on the Rink Amide linker is base-labile and is efficiently removed by piperidine to expose the primary amine for subsequent reactions.

Step 2: Formation of Resin-Bound Thiourea

  • Dissolve Fmoc-isothiocyanate (3 eq., 1.5 mmol) in DMF (5 mL).

  • Add the solution to the deprotected resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Drain the solution and wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Causality: The isothiocyanate group reacts readily with the primary amine on the resin to form the thiourea linkage. Using an excess of the reagent helps to drive the reaction to completion.

Step 3: Hantzsch Thiazole Synthesis (Library Generation)

This step can be performed in parallel in a multi-well plate or in individual reaction vessels.

  • Distribute the thiourea-functionalized resin into the wells of a reaction block (~50 mg per well).

  • To each well, add a solution of a unique α-bromoketone (5 eq.) in a suitable solvent like ethanol or DMF.

  • Seal the reaction block and heat at 60-80 °C for 4-12 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • After the reaction is complete, allow the resin to cool to room temperature.

  • Wash the resin in each well thoroughly with DMF (5 x 1 mL), DCM (5 x 1 mL), and methanol (3 x 1 mL).

Causality: This is the key diversification step. Each well contains a different α-bromoketone, leading to a unique 2-aminothiazole derivative. Heating is often required to accelerate the cyclization and dehydration steps of the Hantzsch synthesis.

Step 4: Cleavage and Product Isolation

  • Dry the resin under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Add the cleavage cocktail (1 mL) to each well containing the resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate into a labeled collection plate.

  • Concentrate the filtrate under a stream of nitrogen or using a centrifugal evaporator.

  • Add cold diethyl ether to each well to precipitate the crude product.

  • Centrifuge the plate and decant the ether.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

Causality: TFA is a strong acid that cleaves the product from the acid-labile Rink Amide linker. TIS is a scavenger that quenches reactive cationic species generated during cleavage, preventing side reactions. The product is precipitated from a non-polar solvent like diethyl ether.

Characterization and Quality Control

The identity and purity of the synthesized library members should be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the individual compounds. A typical method would involve a C18 reverse-phase column with a water/acetonitrile gradient.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both purity information (from the UV chromatogram) and molecular weight confirmation of the desired product.[7][8]

Example Characterization Data:

Compound IDα-Bromoketone UsedExpected Mass (M+H)⁺Observed Mass (M+H)⁺Purity by HPLC (%)
L1-A12-Bromoacetophenone237.08237.1>95
L1-A22-Bromo-4'-chloroacetophenone271.04271.0>93
L1-A32-Bromo-4'-methoxyacetophenone267.09267.1>96
L1-B11-Bromopinacolone215.12215.1>92

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete coupling of thiourea.Increase the equivalents of Fmoc-NCS and/or the reaction time. Confirm amine deprotection with a Kaiser test.
Incomplete Hantzsch reaction.Increase the reaction temperature and/or time. Ensure the α-bromoketone is of high purity.[9]
Premature cleavage from the resin.Ensure all reaction conditions are compatible with the linker's stability.
Impure Product Incomplete reactions.Optimize reaction times and temperatures. Use a larger excess of reagents.
Side reactions during cleavage.Ensure an adequate amount of scavenger (TIS) is used in the cleavage cocktail.
Formation of isomeric byproducts.Under acidic conditions, the Hantzsch synthesis can sometimes yield 2-imino-2,3-dihydrothiazoles.[10] Consider performing the cyclization under neutral or slightly basic conditions.
No Product Degradation of α-bromoketone.Use fresh, high-purity α-bromoketones.
Incorrect reaction conditions.Verify temperatures, solvents, and reaction times.[1]
Resin deactivation.Ensure the resin has been stored correctly and is not expired.

Conclusion

The solid-phase synthesis of 2-aminothiazole derivatives via the Hantzsch reaction is a robust and efficient method for the generation of combinatorial libraries for drug discovery. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can successfully synthesize and characterize diverse libraries of these important heterocyclic compounds, paving the way for the discovery of new therapeutic agents.

References

  • Molecules. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI. [Link]

  • Baer, R., & Masquelin, T. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. [Link]

  • Molecules. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. National Library of Medicine. [Link]

  • National Center for Biotechnology Information. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Library of Medicine. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • ResearchGate. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. ResearchGate. [Link]

  • ResearchGate. (n.d.). Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. ResearchGate. [Link]

  • University of Tübingen. (n.d.). Automated multiple parallel production and analysis of peptides and combinatorial libraries. University of Tübingen. [Link]

  • SpringerLink. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. SpringerLink. [Link]

  • National Center for Biotechnology Information. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PubMed. [Link]

  • PubMed. (2011). Parallel solution-phase synthesis of a 2-aminothiazole library including fully automated work-up. National Library of Medicine. [Link]

  • Google Patents. (n.d.). Purification of 2-aminothiazole.
  • Google Patents. (n.d.). 2-aminothiazole derivative, preparation method, and use.
  • PubMed. (2020). Ultra-large chemical libraries for the discovery of high-affinity peptide binders. National Library of Medicine. [Link]

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

Sources

Application Notes and Protocols: Kinase Inhibitory Activity of Compounds Derived from 2-(Isopropylamino)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Privileged Motif in Kinase Inhibition

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This heterocyclic scaffold is a key structural feature in numerous FDA-approved drugs and clinical candidates, particularly in the realm of oncology.[3] Its prevalence stems from its ability to act as a bioisostere for other aromatic rings and its capacity to form crucial hydrogen bonds and other non-covalent interactions within the ATP-binding site of protein kinases.[4] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][5] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

This document provides a technical guide on evaluating the kinase inhibitory activity of compounds derived from the 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid scaffold. While this specific parent compound is a versatile intermediate in organic synthesis,[6] this guide will focus on the broader class of 2-(substituted amino)-1,3-thiazole-4-carboxamides, which are structurally analogous and have demonstrated significant potential as potent kinase inhibitors. We will delve into the causality behind experimental design, provide detailed protocols for robust kinase activity assessment, and discuss the interpretation of the resulting data.

The 2-Aminothiazole-4-Carboxamide Core: A Rational Approach to Kinase Inhibition

The 2-aminothiazole-4-carboxamide core represents a rational starting point for the design of kinase inhibitors. The amide group at the 4-position can be readily functionalized to introduce various substituents that can interact with specific residues in the kinase active site, thereby influencing potency and selectivity. The amino group at the 2-position, in this case substituted with an isopropyl group, can also be modified to optimize binding.

For instance, studies on structurally related 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives have identified highly potent and selective inhibitors of Casein Kinase 1δ (CK1δ) and CK1ε, with IC50 values in the low nanomolar range. This highlights the potential of the thiazole-4-carboxamide scaffold to generate inhibitors with high affinity and specificity.

Key Signaling Pathways Targeted by Thiazole-Based Kinase Inhibitors

Compounds derived from the 2-aminothiazole scaffold have been shown to inhibit a variety of kinases involved in critical cancer-related signaling pathways. Understanding these pathways is essential for interpreting the biological effects of these inhibitors.

The PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. Thiazole derivatives have been successfully developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[1]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Thiazole_Inhibitor Thiazole-Derived Inhibitor Thiazole_Inhibitor->PI3K Thiazole_Inhibitor->mTORC1 BRAF_MEK_ERK_Pathway GrowthFactor Growth Factor RAS RAS GrowthFactor->RAS BRAF B-RAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription & Proliferation ERK->Transcription Thiazole_Inhibitor Thiazole-Derived Inhibitor Thiazole_Inhibitor->BRAF

Caption: The B-RAF/MEK/ERK pathway, a key target for thiazole-based inhibitors in melanoma.

Experimental Protocols for Assessing Kinase Inhibitory Activity

To determine the potency and selectivity of newly synthesized compounds, robust and validated in vitro kinase assays are essential. Below are detailed protocols for two widely used methods: a fluorescence-based assay (Z'-LYTE™) and a traditional radioactive assay.

Protocol 1: Fluorescence-Resonance Energy Transfer (FRET)-Based Kinase Assay (e.g., Z'-LYTE™)

This method offers a non-radioactive, homogeneous format suitable for high-throughput screening. It relies on the differential cleavage of a FRET-labeled peptide substrate by a protease, depending on its phosphorylation state.

Principle: A kinase phosphorylates a FRET-labeled peptide substrate. A development reagent containing a site-specific protease is then added. This protease selectively cleaves the non-phosphorylated peptide, disrupting FRET and leading to a change in the fluorescence emission ratio. Phosphorylation protects the peptide from cleavage, maintaining the FRET signal.

Materials:

  • Kinase of interest (e.g., CK1δ)

  • Z'-LYTE™ Kinase Assay Kit (containing FRET-peptide substrate, ATP, development reagent, and stop reagent)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (typically provided in the kit)

  • 384-well microplate (black, low-volume)

  • Microplate reader capable of measuring fluorescence at two wavelengths (e.g., 445 nm and 520 nm for coumarin/fluorescein FRET pair)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A common starting concentration is 10 mM. Then, create a working stock by diluting the compounds in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or control (DMSO for no inhibition, known inhibitor for positive control) to the wells of the 384-well plate.

    • Add 5 µL of the kinase/peptide substrate mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Development Reaction:

    • Add 5 µL of the development reagent to each well.

    • Incubate at room temperature for 60 minutes.

  • Stopping the Reaction and Reading:

    • Add 5 µL of the stop reagent to each well.

    • Read the plate on a fluorescence plate reader, measuring the emission from both the donor (e.g., coumarin at 445 nm) and acceptor (e.g., fluorescein at 520 nm) fluorophores.

  • Data Analysis:

    • Calculate the emission ratio (e.g., 445 nm / 520 nm).

    • Determine the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ZLYTE_Workflow Start Start Add_Compound Add Compound/ Control to Plate Start->Add_Compound Add_Kinase_Peptide Add Kinase/ Peptide Mix Add_Compound->Add_Kinase_Peptide Add_ATP Add ATP & Incubate (60 min) Add_Kinase_Peptide->Add_ATP Add_Development Add Development Reagent & Incubate (60 min) Add_ATP->Add_Development Add_Stop Add Stop Reagent Add_Development->Add_Stop Read_Plate Read Fluorescence (FRET) Add_Stop->Read_Plate Analyze Calculate % Inhibition & IC50 Read_Plate->Analyze End End Analyze->End

Caption: A streamlined workflow for the Z'-LYTE™ FRET-based kinase assay.

Protocol 2: Radioactive Kinase Assay ([γ-³²P]-ATP)

This is a classic and highly sensitive method for measuring kinase activity. It directly measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.

Principle: A kinase transfers the gamma-phosphate from [γ-³²P]-ATP to a protein or peptide substrate. The reaction is then stopped, and the radiolabeled substrate is separated from the unincorporated [γ-³²P]-ATP. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

Materials:

  • Kinase of interest

  • Peptide or protein substrate

  • [γ-³²P]-ATP

  • Non-radioactive ATP

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in DMSO, followed by a working stock in the kinase reaction buffer.

  • Kinase Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, the desired concentration of the substrate, and the test compound or control.

    • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiation of Reaction:

    • Start the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]-ATP (the final ATP concentration should be close to the Km of the kinase for ATP, if known).

    • Incubate at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding an aliquot of the reaction mixture to a tube containing the stop solution.

    • Spot a portion of the stopped reaction mixture onto a P81 phosphocellulose paper square.

  • Washing:

    • Wash the P81 papers three times for 5 minutes each in the wash buffer to remove unincorporated [γ-³²P]-ATP.

    • Perform a final wash with acetone to dry the papers.

  • Quantification:

    • Place the dried P81 paper into a scintillation vial, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the background counts (from a reaction without kinase) from all other counts.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Data Presentation and Interpretation

The primary output of these assays is the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor. It is crucial to present this data in a clear and organized manner, typically in a table, to allow for easy comparison between different compounds.

Table 1: Representative Kinase Inhibitory Activity of 2-Aminothiazole-4-Carboxamide Derivatives

Compound IDTarget KinaseAssay MethodIC50 (µM)Reference
Compound 5 CK1δBiochemical0.040
Compound 6 CK1δBiochemical0.042
Compound 6 CK1εBiochemical0.0326

Interpretation of Results:

  • Potency: As shown in Table 1, compounds 5 and 6 are highly potent inhibitors of CK1δ and CK1ε.

  • Selectivity: To assess selectivity, compounds should be tested against a panel of different kinases. Compound 5 was found to be highly selective for CK1δ when screened against a large panel of kinases. Selectivity is a critical parameter in drug development, as off-target effects can lead to toxicity.

  • Structure-Activity Relationship (SAR): By comparing the IC50 values of a series of related compounds, researchers can establish a structure-activity relationship. This involves identifying which chemical modifications lead to increased or decreased potency and selectivity, guiding the design of more effective inhibitors.

Conclusion

The this compound scaffold and its derivatives, particularly the 2-aminothiazole-4-carboxamides, represent a promising class of compounds for the development of novel kinase inhibitors. Their synthetic tractability allows for the generation of diverse chemical libraries, and as demonstrated by structurally related compounds, they have the potential to yield highly potent and selective inhibitors of various kinases implicated in diseases such as cancer. The application of robust and well-validated assay protocols, such as the FRET-based and radioactive methods described herein, is fundamental to accurately characterizing the inhibitory activity of these compounds and advancing them through the drug discovery pipeline. A thorough understanding of the targeted signaling pathways is also essential for elucidating their mechanism of action and predicting their therapeutic potential.

References

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (URL: [Link])

  • This compound. MySkinRecipes. (URL: [Link])

  • Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. (URL: [Link])

  • Bischof, J., et al. (2012). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Amino Acids, 43(4), 1577-91. (URL: [Link])

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. (URL: [Link])

  • Structure Activity Relationship. ResearchGate. (URL: [Link])

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. (URL: [Link])

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (URL: [Link])

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (URL: [Link])

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (URL: [Link])

  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL: [Link])

  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (URL: [Link])

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (URL: [Link])

  • Signaling Pathways Regulated by CK2. ResearchGate. (URL: [Link])

  • BRAF V600E Mutation Is Associated with mTOR Signaling Activation in Glioneuronal Tumors. (URL: [Link])

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. (URL: [Link])

Sources

Application Notes & Protocols: A Roadmap for Developing Novel Antifungal Agents from a 2-(Isopropylamino)-1,3-thiazole-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Thiazole Scaffolds in Antifungal Drug Discovery

Invasive fungal infections represent a significant and growing threat to global health, particularly among immunocompromised populations. [1]The emergence of drug-resistant strains of Candida, Aspergillus, and other pathogenic fungi necessitates a continuous search for new therapeutic agents with novel mechanisms of action. [1][2]The fungal cell wall and cell membrane are attractive targets for antifungal development because they are essential for fungal viability and contain components, such as ergosterol and β-(1,3)-D-glucan, that are absent in human cells. [1][3][4] The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. [5]Thiazole derivatives have demonstrated potent antifungal activity, often by inhibiting the ergosterol biosynthesis pathway, a critical process for maintaining fungal membrane integrity. [6][7][8]Specifically, many azole antifungals, including thiazoles, function by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for converting lanosterol to ergosterol. [6][8]This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth. [6][8]While no thiazole antifungals are currently approved for human use, research into various derivatives shows significant promise against pathogens like Candida albicans and Cryptococcus neoformans. [6] This document provides a comprehensive guide for researchers embarking on the development of novel antifungal agents based on a 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid scaffold. It outlines a logical workflow from initial synthesis to preclinical evaluation, emphasizing the scientific rationale behind each step and providing detailed, field-proven protocols.

Part 1: Synthesis of the Thiazole Scaffold

The foundational step in this research program is the efficient and scalable synthesis of the core scaffold and its analogues. The Hantzsch thiazole synthesis is a classic and versatile method for constructing the 2-aminothiazole ring system. The general approach involves the condensation of an α-haloketone with a thiourea derivative. For the target scaffold, a variation of this synthesis would be employed.

Protocol 1: Synthesis of this compound Derivatives

Rationale: This protocol describes a common route to synthesize 2-substituted aminothiazole-4-carboxylic esters, which can then be hydrolyzed to the final carboxylic acid. [9][10][11]The reaction proceeds via cyclocondensation of a substituted thiourea with an ethyl bromopyruvate to form the thiazole ring.

Materials:

  • N-isopropylthiourea

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Thiazole Ring Formation:

    • In a round-bottom flask, dissolve N-isopropylthiourea (1.0 eq) in absolute ethanol.

    • Add ethyl bromopyruvate (1.05 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude ethyl 2-(isopropylamino)-1,3-thiazole-4-carboxylate.

    • Purify the crude product by column chromatography on silica gel.

  • Saponification to Carboxylic Acid:

    • Dissolve the purified ester in a mixture of ethanol and 1M sodium hydroxide solution.

    • Stir the mixture at 60°C for 2-4 hours, monitoring the hydrolysis by TLC.

    • After completion, cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1M hydrochloric acid.

    • The resulting precipitate is the target compound, this compound.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [12]

Part 2: In Vitro Antifungal Susceptibility Testing

The initial screening of newly synthesized compounds involves determining their intrinsic antifungal activity against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for determining the Minimum Inhibitory Concentration (MIC). [13][14][15][16][17][18][19][20]

Protocol 2: Broth Microdilution MIC Assay (Adapted from CLSI M27/M60)

Rationale: This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus. It is a critical first step in evaluating the potential of a new compound. [13][21] Materials:

  • Fungal isolates (Candida albicans, Candida glabrata, Candida auris, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well flat-bottom microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or plate reader (530 nm)

Procedure:

  • Inoculum Preparation:

    • Subculture fungi on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.

  • Plate Preparation:

    • Prepare serial twofold dilutions of the test compounds and control antifungals in RPMI-1640 medium directly in the 96-well plates. The final concentration range should typically span from 0.03 to 64 µg/mL.

    • The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.

    • Include a growth control well (inoculum, no drug) and a sterility control well (medium only).

  • Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C. Read yeast plates at 24 hours and mold plates at 48-72 hours, or until sufficient growth is observed in the growth control well.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant reduction (typically ≥50% for azoles and ≥90% for other agents) in turbidity compared to the growth control. This can be determined visually or by reading the optical density at 530 nm.

Data Presentation:

CompoundC. albicans MIC₅₀ (µg/mL)C. glabrata MIC₅₀ (µg/mL)C. auris MIC₅₀ (µg/mL)A. fumigatus MIC₅₀ (µg/mL)
Lead Scaffold [Insert Data][Insert Data][Insert Data][Insert Data]
Analogue 1[Insert Data][Insert Data][Insert Data][Insert Data]
Analogue 2[Insert Data][Insert Data][Insert Data][Insert Data]
Fluconazole[Insert Data][Insert Data][Insert Data][Insert Data]

MIC₅₀: The concentration that inhibits 50% of the tested isolates.

Part 3: Elucidating the Mechanism of Action

Understanding how a novel compound exerts its antifungal effect is crucial for lead optimization. Given that many thiazole derivatives target ergosterol biosynthesis, initial investigations should focus on this pathway. [6][8]

Protocol 3: Ergosterol Quantitation and Sorbitol Protection Assay

Rationale: This two-part protocol aims to determine if the thiazole scaffold targets the fungal cell membrane by inhibiting ergosterol synthesis or targets the cell wall. [21][22]The ergosterol assay directly measures a key component of the cell membrane, while the sorbitol assay can differentiate between cell wall and cell membrane active agents. An osmotic protectant like sorbitol can stabilize fungal protoplasts, rescuing them from agents that disrupt the cell wall, but not from those that primarily damage the cell membrane. [21] Materials:

  • Candida albicans culture

  • Test compound

  • Sorbitol

  • Alcoholic potassium hydroxide solution

  • n-heptane

  • UV-Vis Spectrophotometer

Procedure:

A. Sorbitol Protection Assay:

  • Perform the broth microdilution assay (Protocol 2) in parallel on two sets of plates.

  • In one set, prepare the drug dilutions in standard RPMI-1640 medium.

  • In the second set, prepare the drug dilutions in RPMI-1640 medium supplemented with 0.8 M sorbitol.

  • Inoculate and incubate both sets as previously described.

  • Interpretation: A significant (four- to eight-fold or greater) increase in the MIC value in the presence of sorbitol suggests the compound may target the fungal cell wall. [21]Little to no change in MIC suggests a different target, such as the cell membrane.

B. Sterol Quantitation by UV Spectrophotometry:

  • Grow C. albicans to mid-log phase and then expose the culture to the test compound at its MIC and 2x MIC for several hours.

  • Harvest the cells by centrifugation, wash with sterile water, and record the wet weight.

  • Add 3 mL of 25% alcoholic potassium hydroxide solution to the cell pellet and vortex vigorously.

  • Incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Allow the mixture to cool to room temperature.

  • Extract the non-saponifiable lipids (including ergosterol) by adding 1 mL of sterile water and 3 mL of n-heptane, followed by vigorous vortexing for 3 minutes.

  • Allow the layers to separate and transfer the upper n-heptane layer to a clean tube.

  • Scan the absorbance of the heptane layer from 230 to 300 nm.

  • Interpretation: Ergosterol and its precursor, 24(28)-dehydroergosterol, form a characteristic four-peaked curve. A dose-dependent decrease in the height of these peaks, particularly at 281.5 nm, indicates inhibition of ergosterol biosynthesis. [23] Visualization of Potential Fungal Targets:

Fungal_Targets cluster_0 Potential Mechanisms of Action Compound 2-(Isopropylamino)-1,3-thiazole -4-carboxylic acid CellWall Fungal Cell Wall Compound->CellWall Inhibition? (Sorbitol Assay) CellMembrane Fungal Cell Membrane Compound->CellMembrane Inhibition? (Sterol Assay) CYP51 CYP51 (14α-demethylase) Compound->CYP51 Likely Target for Thiazoles Glucan β-(1,3)-D-Glucan Synthesis CellWall->Glucan Chitin Chitin Synthesis CellWall->Chitin Ergosterol Ergosterol Biosynthesis CellMembrane->Ergosterol Lanosterol Lanosterol Ergosterol->Lanosterol Lanosterol->CYP51 Conversion ErgosterolProduct Ergosterol CYP51->ErgosterolProduct

Caption: Potential antifungal mechanisms of the thiazole scaffold.

Part 4: Evaluating Selectivity and Safety

A viable drug candidate must be potent against its target while exhibiting minimal toxicity to host cells. In vitro cytotoxicity assays are essential for early safety assessment. [24][25]

Protocol 4: MTT Cytotoxicity Assay on Human Cell Lines

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. [24][26][27]A reduction in metabolic activity in human cell lines following exposure to the test compound indicates potential cytotoxicity.

Materials:

  • Human cell line (e.g., HepG2 - liver carcinoma, HEK293 - embryonic kidney)

  • DMEM or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well clear flat-bottom plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the human cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Remove the old medium from the cells and add fresh medium containing the various concentrations of the test compounds.

    • Include vehicle controls (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [24]5. Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell viability) is determined by plotting viability against compound concentration. The Selectivity Index (SI) is then calculated as IC₅₀ / MIC. A higher SI value is desirable.

Data Presentation:

CompoundAntifungal MIC (µg/mL) vs. C. albicansCytotoxicity IC₅₀ (µg/mL) vs. HepG2Selectivity Index (SI = IC₅₀/MIC)
Lead Scaffold [Insert Data][Insert Data][Insert Data]
Analogue 1[Insert Data][Insert Data][Insert Data]
Analogue 2[Insert Data][Insert Data][Insert Data]

Part 5: In Vivo Efficacy Assessment

Promising compounds with good in vitro activity and a high selectivity index should be advanced to in vivo models of infection to assess their efficacy in a whole-animal system. [28]The murine model of disseminated candidiasis is a well-established and highly reproducible model for this purpose. [29][30]

Protocol 5: Murine Model of Disseminated Candidiasis

Rationale: This model mimics a systemic Candida infection originating from the bloodstream and is the standard for evaluating the in vivo efficacy of new antifungal agents. [28][29][30][31]Efficacy is typically measured by a reduction in fungal burden in target organs (e.g., kidneys) and/or improved survival.

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c or ICR strains)

  • Pathogenic strain of Candida albicans

  • Test compound formulated in a suitable vehicle (e.g., saline with 5% Tween 80)

  • Positive control antifungal (e.g., Fluconazole)

  • Sterile saline

  • Sabouraud Dextrose Agar plates

Procedure:

  • Infection:

    • Prepare an inoculum of C. albicans as described in Protocol 2.

    • Infect mice via intravenous (i.v.) injection into the lateral tail vein with a predetermined lethal or sub-lethal dose of C. albicans (e.g., 1 x 10⁵ CFU/mouse).

  • Treatment:

    • Begin treatment at a set time post-infection (e.g., 2 hours).

    • Administer the test compound and controls (vehicle, positive control) via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) once or twice daily for a defined period (e.g., 3-7 days).

  • Efficacy Readouts:

    • Fungal Burden: At the end of the treatment period, humanely euthanize the mice. Aseptically remove target organs (kidneys are the primary target in this model). [30]Homogenize the organs in sterile saline, serially dilute the homogenates, and plate them on Sabouraud Dextrose Agar. Incubate for 24-48 hours and count the colonies to determine the fungal burden (CFU/gram of tissue).

    • Survival Study: In a separate cohort, monitor the mice daily for signs of morbidity and mortality for up to 21 days. Plot survival curves (Kaplan-Meier) and analyze for statistical significance.

  • Analysis: Compare the fungal burden and/or survival rates in the treated groups to the vehicle control group. A statistically significant reduction in fungal burden or increase in survival indicates in vivo efficacy.

Overall Drug Development Workflow:

Caption: High-level workflow for antifungal drug development.

References

  • Nagel, K. M. (2024). Thiazole antifungals. Research Starters. EBSCO.
  • Georgopapadakou, N. H., & Walsh, T. J. (1996). Fungal cell wall inhibitors: emphasis on clinical aspects. PubMed. [Link]

  • Zhang, J., et al. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. [Link]

  • Patsnap. (2024). What are 1,3-beta-glucan synthase inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Alcazar-Fuoli, L., et al. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids. [Link]

  • Giera, M., et al. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. [Link]

  • Ahmad, S., et al. (2023). Ergosterol biosynthesis pathway in filamentous fungi. ResearchGate. [Link]

  • Neto, A. B. P., et al. (2019). Fungal Cell Wall: Emerging Antifungals and Drug Resistance. Frontiers in Microbiology. [Link]

  • Creative Biolabs. Ergosterol Biosynthesis. Creative Biolabs. [Link]

  • Fiveable. (n.d.). Cell wall synthesis inhibition. Intro to Pharmacology Key Term. [Link]

  • Andes, D. (2003). Use of an animal model of disseminated candidiasis in the evaluation of antifungal therapy. Clinical Microbiology and Infection. [Link]

  • Georgopapadakou, N. H. (2001). Update on antifungals targeted to the cell wall: focus on β-1,3-glucan synthase inhibitors. Expert Opinion on Investigational Drugs. [Link]

  • Łączkowski, K. Z., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology. [Link]

  • Łączkowski, K. Z., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. ResearchGate. [Link]

  • Li, Y., et al. (2014). Synthesis and Antifungal Activity of Some Thiazole Derivatives. ResearchGate. [Link]

  • Espinel-Ingroff, A. (2009). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Seminars in Respiratory and Critical Care Medicine. [Link]

  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • Sharma, D., et al. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Molecules. [Link]

  • CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute. [Link]

  • de Groot, T., et al. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi. [Link]

  • EUCAST. (n.d.). Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Rodriguez-Tudela, J. L., et al. (2003). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology. [Link]

  • CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • CDC. (2024). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. [Link]

  • MacCallum, D. M. (2012). The contribution of mouse models to our understanding of systemic candidiasis. FEMS Microbiology Reviews. [Link]

  • Arendrup, M. C., & Cuenca-Estrella, M. (2010). EUCAST breakpoints for antifungals. PubMed. [Link]

  • Segal, E., & Elad, D. (2021). Experimental In Vivo Models of Candidiasis. MDPI. [Link]

  • Kirchner, P., & Mubeen, S. (2021). Systemic Candidiasis in Mice: New Insights From an Old Model. Frontiers in Immunology. [Link]

  • Arendrup, M. C., & Cuenca-Estrella, M. (2010). EUCAST breakpoints for antifungals. Drugs of the Future. [Link]

  • Arendrup, M. C., & Cuenca-Estrella, M. (2010). EUCAST breakpoints for antifungals. ResearchGate. [Link]

  • Al-Balas, Q., et al. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. [Link]

  • Wang, B. L., et al. (2014). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]

  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. [Link]

  • ResearchGate. (n.d.). Thiazole containing antifungal agents. ResearchGate. [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

  • Ali, F. (2024). Thiazole Bioactivity and Drug Applications. Prezi. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Shaikh, I. R., et al. (2012). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica. [Link]

Sources

Troubleshooting & Optimization

Overcoming side product formation in the synthesis of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying mechanisms, you can optimize your reaction conditions to maximize yield and purity.

The primary route to this molecule is the Hantzsch thiazole synthesis, a robust condensation reaction between an α-halo carbonyl compound and a thioamide. In this case, the key precursors are typically ethyl 3-halo-2-oxopropanoate and N-isopropylthiourea, followed by ester hydrolysis. While effective, this pathway is susceptible to the formation of specific side products that can complicate purification and reduce yields. This guide provides a question-and-answer-based approach to troubleshoot these issues effectively.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My reaction is complete, but I've isolated a major byproduct with the same mass as my desired product. What is it and how can I avoid it?

Problem: You are likely observing the formation of the isomeric side product, ethyl 3-isopropyl-2-imino-2,3-dihydro-1,3-thiazole-4-carboxylate, also known as a pseudothiohydantoin derivative. This is the most common side product in the Hantzsch synthesis when using N-monosubstituted thioureas.[1][2]

The Likely Cause (Mechanism): The Hantzsch synthesis involves a competition between two nucleophilic centers on the N-isopropylthiourea.

  • Desired Pathway: The sulfur atom (more nucleophilic) attacks the carbon bearing the halogen on the ketoester. Subsequent cyclization by the nitrogen onto the ketone carbonyl leads to the desired 2-(isopropylamino)thiazole. This pathway is favored under neutral or slightly basic conditions.[1][2]

  • Side Product Pathway: Under acidic conditions, the nitrogen atom (N3) can protonate, and the other nitrogen (N1) may attack the highly electrophilic ketone carbonyl first. This leads to a different cyclization intermediate, which, after dehydration, forms the 2-imino-thiazolidine isomer.[2]

Troubleshooting and Solutions:

  • Control the pH: The most critical factor is the reaction's acidity.[2]

    • Recommendation: Conduct the reaction in a neutral or slightly basic medium. The use of a non-nucleophilic base like sodium bicarbonate or running the reaction in a neutral solvent such as ethanol or methanol without any added acid is highly recommended to favor the formation of the desired 2-amino isomer.[1][2]

    • Avoid: Do not use strong acidic conditions (e.g., HCl in ethanol), as this will strongly favor the formation of the 2-imino isomer.[2]

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Ethanol and methanol are common choices that work well under neutral conditions.[2][3]

Optimized Protocol for Selectivity

ParameterRecommended ConditionRationale
Solvent Anhydrous Ethanol or MethanolCommon, effective polar protic solvents for Hantzsch synthesis.[3][4]
Base Sodium Bicarbonate (NaHCO₃)A mild, non-nucleophilic base to neutralize any generated HBr/HCl, preventing the reaction medium from becoming acidic.
Temperature 60-70 °C (Reflux)Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting excessive side product formation.[2][4]
Monitoring Thin-Layer Chromatography (TLC)Monitor the consumption of the α-halo-ketoester to determine reaction completion.

Workflow Diagram: Controlling Regioselectivity

cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Reaction Pathway cluster_3 Final Product Reactants N-Isopropylthiourea + Ethyl 3-bromo-2-oxopropanoate Neutral Neutral / Mild Base (e.g., Ethanol, NaHCO₃) Reactants->Neutral Choose Acidic Acidic Conditions (e.g., HCl/Ethanol) Reactants->Acidic Choose S_Attack Sulfur attacks C-Br first Neutral->S_Attack Favors N_Attack Nitrogen attacks C=O first Acidic->N_Attack Favors Desired 2-(Isopropylamino)thiazole (Desired Product) S_Attack->Desired Leads to Side 2-Imino-thiazolidine (Isomeric Side Product) N_Attack->Side Leads to

Caption: Controlling regioselectivity in the Hantzsch synthesis.

FAQ 2: My reaction yield is very low, even though I've minimized the isomeric side product. What are other common causes for low yield?

Problem: Low yields can stem from several factors beyond isomeric side product formation, including reactant purity, reaction conditions, and decomposition.

Troubleshooting and Solutions:

  • Purity of Reactants:

    • α-Halo-ketoester: This reactant can be unstable. Ensure it is used shortly after preparation or purchased from a reliable source and stored correctly. Impurities can lead to a variety of unwanted side reactions.[2]

    • N-Isopropylthiourea: Impurities in the thioamide can also inhibit the reaction or generate other side products.[1] Recrystallization may be necessary if purity is questionable.

  • Reaction Temperature and Time:

    • Temperature: While some Hantzsch syntheses proceed at room temperature, this specific reaction often requires heating to overcome the activation energy.[2][5] A modest temperature increase (e.g., refluxing in ethanol) is typical.[4] However, excessive heat can promote decomposition.

    • Time: Insufficient reaction time leads to incomplete conversion, while prolonged heating can cause product degradation.[1] Monitor the reaction by TLC or LC-MS to find the optimal time.

  • Solvent-Free or Catalyzed Conditions:

    • Modern variations of the Hantzsch synthesis have shown excellent yields under solvent-free conditions or with the use of catalysts like silica-supported tungstosilisic acid.[2][6] These methods can reduce reaction times and improve overall efficiency.

Troubleshooting Workflow: Low Yield Analysis

Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (NMR, TLC) Start->CheckPurity CheckCond Review Reaction Conditions (Temp, Time) Start->CheckCond Impure Impure? CheckPurity->Impure Suboptimal Suboptimal? CheckCond->Suboptimal Impure->CheckCond No Purify Purify Reactants (Recrystallize, Distill) Impure->Purify Yes Optimize Optimize Conditions: - Increase Temp Modestly - Monitor by TLC - Consider Catalyst Suboptimal->Optimize Yes Rerun Re-run Reaction Suboptimal->Rerun No, conditions were optimal Purify->Rerun Optimize->Rerun

Caption: A logical workflow for troubleshooting low reaction yields.

FAQ 3: The initial condensation to the ester worked well, but I'm having trouble with the final hydrolysis to the carboxylic acid. What are the best practices?

Problem: The hydrolysis of the ethyl ester to the final carboxylic acid product requires careful selection of conditions to ensure complete conversion without degrading the thiazole ring.

The Likely Cause: Ester hydrolysis can be performed under acidic or basic conditions.

  • Acidic Hydrolysis: This is a reversible reaction, requiring a large excess of water to drive it to completion.[7] Strong acid and high temperatures can sometimes lead to decomposition of acid-sensitive functional groups.

  • Basic Hydrolysis (Saponification): This is an irreversible process and is often preferred. Using a strong base like NaOH or KOH in a mixture of water and an organic co-solvent (like methanol or THF) is typical.[7][8] The main challenge is finding conditions that are effective without being harsh enough to cleave the thiazole ring.

Troubleshooting and Solutions:

  • Recommended Hydrolysis Conditions:

    • Base: Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8]

    • Solvent System: A mixture of water and a miscible organic solvent such as methanol, ethanol, or tetrahydrofuran (THF) is recommended to ensure solubility of the ester.[7]

    • Temperature: The reaction may require gentle heating to proceed. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Workup Procedure:

    • After the reaction is complete, the mixture will be basic. Cool the reaction mixture in an ice bath.

    • Carefully acidify the solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5.[8] The desired carboxylic acid product, being less soluble in acidic aqueous media, should precipitate out.

    • The precipitated solid can then be collected by filtration, washed with cold water, and dried.

Step-by-Step Saponification Protocol

  • Dissolve: Dissolve the crude ethyl 2-(isopropylamino)-1,3-thiazole-4-carboxylate in a mixture of methanol and water (e.g., a 2:1 or 3:1 ratio).

  • Add Base: Add 1.5-2.0 equivalents of NaOH or KOH.

  • Heat: Stir the mixture at a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC.

  • Cool & Acidify: Once the starting material is consumed, cool the reaction vessel in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH of the solution is ~4.

  • Isolate: Collect the resulting precipitate by vacuum filtration.

  • Wash & Dry: Wash the solid with a small amount of cold water and dry it under vacuum to yield the final carboxylic acid product.

References

  • BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • BenchChem. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles.
  • Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • Smolecule. (n.d.). 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • MDPI. (2021). Synthesis of Novel 2-(Isopropylamino)thiazol-4(5H)-one Derivatives and Their Inhibitory Activity of 11β-HSD1 and 11β-HSD2 in Aspect of Carcinogenesis Prevention.
  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.
  • CUTM Courseware. (n.d.). Thiazole.
  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
  • MySkinRecipes. (n.d.). This compound.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • BenchChem. (n.d.). A Comparative Analysis of 2-Aminothiazole Synthesis Methods.
  • NIH. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents.
  • ResearchGate. (n.d.). Synthesis of 2-imino-4-thiazolidinones.
  • Royal Society of Chemistry. (n.d.). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system.
  • Beilstein Journals. (2022). A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.

Sources

Technical Support Center: Purification of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the purification of this key pharmaceutical intermediate.[1] The structural characteristics of this compound, featuring both a basic amino group and an acidic carboxylic acid, present unique purification challenges.[2] This resource offers practical, field-proven insights to help you achieve high purity of your target molecule.

I. Understanding the Chemistry: Common Impurities and Strategic Approaches

The synthesis of this compound, often proceeding via a Hantzsch-type thiazole synthesis, can result in a variety of byproducts.[3][4] Understanding the nature of these impurities is the first step toward a successful purification strategy.

Common Reaction Byproducts May Include:

  • Unreacted Starting Materials: Such as α-haloketones and N-isopropylthiourea.

  • Isomeric Byproducts: The Hantzsch synthesis can sometimes yield isomeric thiazole derivatives depending on reaction conditions.[5]

  • Over-alkylation or Side-Reaction Products: These can arise from the reactive nature of the starting materials and intermediates.

  • Decomposition Products: Thiazole rings can be susceptible to degradation under harsh reaction or workup conditions.

The amphoteric nature of this compound, possessing both a basic secondary amine and an acidic carboxylic acid, allows for strategic purification via acid-base extraction.[6][7][8][9] Additionally, its polar nature makes it a candidate for purification by recrystallization from polar solvents or by specialized chromatographic techniques.[10]

II. Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Acid-Base Extraction

Question 1: My product seems to be lost during the acid-base extraction. What could be the cause?

Answer:

Loss of product during an acid-base extraction of an amphoteric compound like this compound often stems from incorrect pH control. The key is to selectively protonate or deprotonate the functional groups to guide the molecule into the desired aqueous or organic layer.

  • The Isoelectric Point: This molecule has an isoelectric point (pI) at which it exists as a zwitterion with minimal net charge and, consequently, minimal aqueous solubility. Accurate determination or estimation of the pI is crucial.

  • Extraction Strategy:

    • To remove basic impurities: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1 M HCl). Your product, being a secondary amine, will likely be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • To remove acidic impurities: Take the aqueous layer from the previous step and carefully neutralize it with a base (e.g., NaHCO₃) to its isoelectric point to precipitate the product.[11] If you overshoot the pI and the solution becomes too basic, your product's carboxylic acid will deprotonate, forming a carboxylate salt and increasing its solubility in the aqueous phase.[7][9]

    • Alternative Strategy: To isolate the product in the organic phase, you can basify the initial mixture to deprotonate the carboxylic acid, making it soluble in the aqueous phase, while keeping less acidic impurities in the organic layer. Then, acidify the aqueous layer to the pI to precipitate your product.

dot

AcidBaseExtraction cluster_0 Initial Crude Mixture cluster_1 Separation of Basic Impurities cluster_2 Product Precipitation Crude Crude Product in Organic Solvent WashAcid Wash with Aqueous Acid Crude->WashAcid AqueousLayer1 Aqueous Layer: Protonated Product & Basic Impurities WashAcid->AqueousLayer1 Product moves to aqueous phase OrganicLayer1 Organic Layer: Neutral & Acidic Impurities WashAcid->OrganicLayer1 Neutralize Neutralize to pI with Base AqueousLayer1->Neutralize Precipitate Precipitated Pure Product Neutralize->Precipitate Product becomes insoluble AqueousLayer2 Aqueous Layer: Soluble Salts Neutralize->AqueousLayer2

Caption: Workflow for Acid-Base Extraction Purification.

Recrystallization

Question 2: My compound "oils out" instead of crystallizing during recrystallization. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is common with compounds that have relatively low melting points or when the solution is cooled too rapidly.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the solution to dissolve the oil, then add more of the hot solvent until the solution is no longer supersaturated.[12]

  • Slow Cooling: Allow the flask to cool to room temperature slowly, then transfer it to an ice bath. Rapid cooling often promotes oiling.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12]

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[12]

  • Solvent System Optimization: Your current solvent may not be ideal.

    • Single Solvent: If the compound is too soluble, try a less polar solvent. If it's not soluble enough, try a more polar one.

    • Solvent Pair: A common technique is to use a solvent pair.[13] Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. For a polar compound like this, an ethanol/water or acetone/water mixture might be effective.[10][14]

Solvent SystemRationale
Ethanol/WaterThe compound is likely soluble in hot ethanol and less soluble in water.[15]
Acetone/WaterSimilar to ethanol/water, providing a polar environment with tunable solubility.
Acetic Acid/WaterCan be effective for carboxylic acids, but residual acetic acid can be an issue.[13]
Column Chromatography

Question 3: My compound streaks badly on the silica gel column and I get poor separation. What can I do?

Answer:

Streaking on a silica gel column is a common problem with polar, acidic, or basic compounds.[12] For this compound, both the amino and carboxylic acid groups can interact strongly with the acidic silica gel, leading to poor peak shape and separation.[16]

Solutions:

  • Mobile Phase Modifiers:

    • For the Basic Amine: Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia to your mobile phase.[12] This will neutralize the acidic sites on the silica gel and reduce tailing.

    • For the Carboxylic Acid: Add a small amount of an acidic modifier like acetic acid or formic acid (0.1-1%) to the mobile phase. This can help to suppress the ionization of the carboxylic acid, reducing its interaction with the silica.

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: Alumina can be a better choice for basic compounds.[12]

    • Reversed-Phase (C18) Chromatography: This is often the preferred method for polar compounds.[12] A mobile phase of water/acetonitrile or water/methanol with a formic acid or trifluoroacetic acid modifier is a good starting point.[12]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for separating very polar compounds.[17]

  • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to improve the separation of compounds with different polarities.[18]

dot

ChromatographyTroubleshooting cluster_0 Problem cluster_1 Solutions Streaking Compound Streaks on Silica Gel Modifiers Add Mobile Phase Modifiers (Acid/Base) Streaking->Modifiers AltPhase Use Alternative Stationary Phase (Alumina, C18) Streaking->AltPhase Gradient Employ Gradient Elution Streaking->Gradient

Caption: Troubleshooting Poor Chromatographic Separation.

General Purity Assessment

Question 4: How can I quickly assess the purity of my fractions or final product?

Answer:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of your purification. Use the same solvent system you plan to use for column chromatography or a system that gives a good separation of spots. Visualizing the spots under a UV lamp or by staining can give you a good indication of the number of components in your sample.

  • Melting Point: A sharp melting point range (typically 1-2 °C) is a good indicator of high purity for a crystalline solid. Impurities will generally broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing purity. The presence of unexpected peaks or incorrect integration values can indicate the presence of impurities.

III. Recommended Purification Protocols

Protocol 1: Purification by Acid-Base Extraction and Precipitation

This method is ideal for a first-pass purification to remove neutral and some acidic or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). The product and other basic components will move to the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer contains neutral and acidic impurities and can be discarded.

  • Neutralization and Precipitation: Cool the aqueous layer in an ice bath and slowly add a saturated solution of NaHCO₃ (aq) or dilute NaOH (aq) with vigorous stirring until the pH reaches the isoelectric point of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is suitable for further purifying the solid obtained from the acid-base extraction.

  • Solvent Selection: Determine an appropriate solvent or solvent pair by testing small samples (e.g., ethanol/water).

  • Dissolution: In a flask, add the minimum amount of the hot "good" solvent (e.g., ethanol) to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: If using a solvent pair, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to re-clarify.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

IV. References

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Column chromatography. (n.d.). University of Alberta. Retrieved from [Link]

  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]

  • Processes for preparing thiazole carboxylic acids. (1966). Google Patents. Retrieved from

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, San Diego. Retrieved from [Link]

  • Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. (2025, August 6). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Thiazole. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Optimizing Hantzsch thiazole synthesis conditions for improved yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Hantzsch thiazole synthesis. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful reaction for improved yields and purity. Thiazole rings are a cornerstone in pharmaceutical chemistry, and mastering their synthesis is a critical skill.[1] This guide moves beyond simple protocols to explain the causality behind common issues, providing you with the expert insights needed to troubleshoot and refine your experimental conditions.

The Core Reaction: Understanding the "Why"

The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring by reacting an α-haloketone with a thioamide.[1][2] The reaction's elegance lies in its simplicity, but its success is highly dependent on the interplay of several factors. Understanding the mechanism is the first step to effective troubleshooting.

The process begins with a nucleophilic attack by the sulfur of the thioamide on the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1] The formation of this stable aromatic ring is a significant driving force for the reaction.[3]

Mechanism Workflow

Below is a visual representation of the generally accepted reaction pathway. Understanding these steps is crucial for diagnosing issues related to intermediates and side-product formation.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A α-Haloketone C Thioether Intermediate (via SN2) A->C Nucleophilic Attack (Sulfur) B Thioamide B->C D Hemiaminal Intermediate C->D Intramolecular Cyclization E Iminium Intermediate D->E Dehydration (-H₂O) F Thiazole E->F Tautomerization/ Aromatization

Caption: The Hantzsch thiazole synthesis pathway.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the Hantzsch synthesis in a practical question-and-answer format.

Category 1: Low or No Product Yield

Question: My reaction shows very low conversion of starting materials, even after the recommended reaction time. What are the primary factors I should investigate?

Answer: This is a frequent issue that typically points to suboptimal reaction conditions. A systematic approach is best.

  • Temperature: The activation energy for the Hantzsch synthesis often requires thermal input.[4] If you are running the reaction at room temperature, consider gently heating to 40-60 °C. For less reactive starting materials, refluxing in a suitable solvent might be necessary.[5] However, be cautious, as excessive heat can promote decomposition and side reactions.[5]

  • Reaction Time: The reaction may simply need more time. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[5][6] If starting materials are still prominent, extend the reaction duration until consumption is complete.

  • Purity of Reactants: Impurities in either the α-haloketone or the thioamide can introduce competing side reactions, significantly lowering your yield.[6][7] Always verify the purity of your starting materials by NMR or melting point analysis before beginning the synthesis.[7]

  • Solvent Choice: The polarity of the solvent is critical for reaction rate and yield.[7] Alcohols like methanol and ethanol are excellent starting points as they facilitate the solubility of the reactants.[5] In some multicomponent syntheses, an ethanol/water mixture has been shown to improve outcomes.[8]

ParameterRecommendationRationale
Temperature Start at room temp, then incrementally increase (e.g., 50 °C, then reflux).Balances reaction rate against potential for side product formation.
Solvent Screen polar protic solvents (Methanol, Ethanol). Consider co-solvents (Ethanol/Water).Solvent polarity affects reactant solubility and reaction kinetics.[7]
Monitoring Use TLC every 30-60 minutes.Provides a real-time view of reactant consumption and product formation.[6]
Category 2: Side Product Formation & Purity Issues

Question: My TLC plate shows multiple spots, and the final product is difficult to purify. What are the likely side reactions, and how can I suppress them?

Answer: The formation of multiple products typically points to issues with stoichiometry, reaction conditions, or, in specific cases, a lack of regiochemical control.

  • Isomer Formation (Regioselectivity): When using N-monosubstituted thioureas, condensation can occur at two different nitrogen atoms, leading to a mixture of regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[6][7]

    • To favor the 2-amino isomer: Conduct the reaction in a neutral solvent like ethanol or methanol. This is the thermodynamically favored product under standard conditions.[6]

    • To favor the 2-imino isomer: Running the reaction under strongly acidic conditions (e.g., 10M-HCl in ethanol) can selectively produce this isomer.[6][9]

  • Stoichiometry: While the core reaction is 1:1, using a slight excess (e.g., 1.5 equivalents) of the thioamide is a common strategy.[1][3] This can help drive the reaction to completion, and the excess, often water-soluble thioamide, can be easily removed during the aqueous workup.[3]

  • Decomposition: Darkening of the reaction mixture or "tar" formation is a sign of decomposition, often caused by excessive heat.[10] If this occurs, reduce the reaction temperature and monitor closely by TLC to find the optimal balance between reaction rate and stability.

Troubleshooting Flowchart

This decision tree can guide your troubleshooting process when faced with an underperforming reaction.

Troubleshooting_Flowchart start Reaction Complete. Analyze Crude Product (TLC/NMR) q1 Is Yield < 50%? start->q1 q2 Are Starting Materials Consumed? q1->q2 Yes q3 Multiple Products Observed? q1->q3 No sol1 ACTION: - Increase Temperature - Extend Reaction Time - Check Reactant Purity q2->sol1 No sol2 ACTION: - Check Work-up Procedure (Is product water-soluble?) - Re-evaluate Solvent Choice q2->sol2 Yes sol3 ACTION: - Control Acidity for Regioselectivity - Adjust Stoichiometry - Reduce Temperature q3->sol3 Yes end_ok SUCCESS: Proceed with Purification q3->end_ok No end_bad PROBLEM IDENTIFIED: Re-run with Modifications sol1->end_bad sol2->end_bad sol3->end_bad

Caption: A decision tree for troubleshooting Hantzsch synthesis outcomes.

Optimized Experimental Protocol

This protocol for the synthesis of 2-amino-4-phenylthiazole serves as a robust starting point that can be adapted for various substrates.

Reactants & Reagents:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 equiv)

  • Thiourea (7.5 mmol, 1.5 equiv)[1][7]

  • Methanol (5-10 mL)[1][6]

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)[1][7]

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone and thiourea.[1]

  • Solvent Addition: Add methanol and a magnetic stir bar.[1]

  • Heating: Heat the mixture with stirring on a hot plate to approximately 65-100°C.[6] Allow the reaction to stir for 30-60 minutes. Monitor the consumption of the α-haloketone by TLC (e.g., using 50% ethyl acetate/50% hexane).[1]

  • Cooling: Once the starting material is consumed, remove the reaction from the heat and allow it to cool to room temperature.[1]

  • Work-up and Precipitation: Pour the cooled reaction mixture into a beaker containing the 5% sodium carbonate solution and swirl to mix.[1] The basic solution neutralizes the HBr salt formed during the reaction, causing the neutral, and often poorly water-soluble, thiazole product to precipitate.[3][5]

  • Isolation: Collect the solid precipitate by vacuum filtration through a Buchner funnel.[1]

  • Washing: Wash the collected solid (the filter cake) with cold water to remove any remaining salts or excess thiourea.[1]

  • Drying: Allow the product to air dry on a watch glass. Once dry, determine the mass and calculate the percent yield.[1]

Advanced Optimization: Catalysts and Alternative Energy Sources

For challenging substrates or to improve the "green" credentials of the synthesis, several modern approaches can be employed.

  • Microwave Irradiation: Using microwave assistance can dramatically reduce reaction times from hours to minutes and often improves yields.[11] Polar solvents like methanol are highly effective in this context, with optimal conditions often found around 90°C for 30 minutes.[11]

  • Catalysis: While not required for the classic reaction, catalysts can enhance efficiency. Silica-supported tungstosilisic acid has been reported as an effective and reusable catalyst for one-pot, three-component Hantzsch syntheses, particularly in an ethanol/water solvent system.[8][12]

  • Solvent-Free Conditions: Grinding the reactants together, sometimes with a catalyst, at room temperature or with gentle heating offers an environmentally benign alternative that can lead to high yields and simple workups.[13][14]

By systematically addressing the variables of temperature, solvent, purity, and stoichiometry, and by leveraging modern techniques where appropriate, you can reliably optimize the Hantzsch thiazole synthesis for high yield and purity.

References

  • . Benchchem.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Identifying side reactions in the Hantzsch synthesis of thiazoles. Benchchem.
  • Troubleshooting low yield in the synthesis of thiazole compounds. Benchchem.
  • Troubleshooting low yields in Hantzsch thiazole synthesis. Benchchem.
  • Technical Support Center: Hantzsch Thiazole Synthesis. Benchchem.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
  • Mechanism of Hantzsch Thiazole Synthesis.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Hantzsch thiazole synthesis - labor

Sources

Technical Support Center: Impurity Identification in 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid Synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis and purification of this important pharmaceutical intermediate.[1] By understanding the underlying chemistry and analytical principles, you can effectively identify and mitigate impurities, ensuring the quality and integrity of your final product.

Troubleshooting Guide: Synthesis & Analysis

This section addresses specific problems that may arise during the synthesis of this compound and the subsequent impurity analysis by LC-MS.

Question 1: My Hantzsch thiazole synthesis reaction is showing low yield and multiple unknown peaks in the initial LC-MS screen. What are the likely causes and how can I improve it?

Answer:

Low yields and the presence of multiple impurities in a Hantzsch thiazole synthesis are common issues that can often be traced back to several key factors related to starting materials and reaction conditions.[2][3] This synthesis typically involves the condensation of an α-haloketone with a thioamide.[4][5]

Core Causality & Recommended Actions:

  • Purity of Reactants: The purity of your α-haloketone and N-isopropylthiourea is critical. Impurities in these starting materials can lead to a variety of side reactions.[2]

    • Action: Ensure the purity of your starting materials. If questionable, purify the α-haloketone by distillation and the N-isopropylthiourea by recrystallization.

  • Reaction Temperature: The Hantzsch synthesis often requires heating to proceed efficiently.[2][4] However, excessive heat can promote the formation of degradation products and byproducts.

    • Action: If the reaction is sluggish at room temperature, gradually increase the heat while monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Conversely, if significant side product formation is observed, lowering the temperature may enhance selectivity.[2]

  • Solvent Choice: The polarity of the solvent plays a crucial role. While alcohols like ethanol are commonly used, their protic nature can sometimes interfere with the reaction.[2]

    • Action: A solvent screen is highly recommended. Consider exploring aprotic solvents like Dimethylformamide (DMF) or even solvent-free conditions, which have been shown to improve yields in some cases.[2][3]

  • Reaction pH: The acidity of the reaction medium can significantly influence the outcome, especially when using N-monosubstituted thioureas.[2][3]

    • Action: For the desired 2-(isopropylamino) isomer, maintain a neutral or slightly basic reaction medium.[3] Strongly acidic conditions can favor the formation of the isomeric 2-imino-2,3-dihydrothiazole impurity.[2]

Question 2: I've identified an impurity with the same mass-to-charge ratio (m/z) as my product in the LC-MS analysis. How can I confirm if it's an isomer and what could it be?

Answer:

Observing an impurity with the same m/z as your target compound, this compound (MW: 186.23 g/mol )[1], strongly suggests the presence of an isomer. In the context of the Hantzsch synthesis, a common isomeric impurity is the 3-isopropyl-2-imino-2,3-dihydro-1,3-thiazole-4-carboxylic acid.

Workflow for Isomer Identification:

Caption: Workflow for identifying and mitigating isomeric impurities.

Mechanistic Insight:

The formation of the 2-imino isomer is favored under strongly acidic conditions.[2] The nitrogen of the N-isopropylthiourea can attack the carbonyl carbon of the α-halo-ketoacid in two ways, leading to the two different regioisomers. By controlling the pH, you can direct the reaction towards the desired 2-amino product.[2][3]

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation

  • Isolate the Precursor Ion: In your LC-MS method, select the m/z of your product (e.g., [M+H]⁺ at m/z 187.05) for collision-induced dissociation (CID).

  • Fragment the Ion: Apply collision energy to induce fragmentation of the isolated precursor ion.

  • Acquire Product Ion Spectra: Acquire the mass spectra of the resulting fragment ions.

  • Compare Fragmentation Patterns: The fragmentation patterns of the two isomers will likely differ due to their distinct structures. For example, the 2-(isopropylamino) isomer may show a characteristic loss of the isopropyl group, while the 2-imino isomer might exhibit a different fragmentation pathway.

  • Literature Comparison: Compare your observed fragmentation patterns with those reported in the literature for similar thiazole structures if available.

Question 3: My LC-MS analysis shows several impurities with lower m/z values than my product. What are some potential side reactions that could be occurring?

Answer:

Impurities with lower molecular weights than the final product often arise from side reactions of the starting materials or intermediates.

Common Side Reactions and Potential Impurities:

Potential ImpurityMolecular Weight ( g/mol )Likely Origin
2-Amino-1,3-thiazole-4-carboxylic acid144.15[6]Use of thiourea as a starting material instead of N-isopropylthiourea, or de-isopropylation under harsh conditions.
Thiazolidine-2,4-dicarboxylic acid163.17Potential rearrangement or oxidation side products.
N-acetyl-1,3-thiazolidin-4-carboxylic acid175.20If acetic anhydride is used in subsequent steps or as a catalyst, it can lead to N-acetylation.[7]

Visualizing Potential Side Reactions:

Caption: Potential reaction pathways leading to impurities.

Troubleshooting Strategy:

  • Verify Starting Materials: Use LC-MS to analyze your starting materials to rule out contamination.

  • Optimize Reaction Conditions: Re-evaluate your reaction temperature and pH to minimize side reactions.[2][3]

  • Analyze Fragmentation Patterns: Use MS/MS to analyze the fragmentation of the impurity peaks. The fragmentation pattern can provide clues about the structure of the impurity. For example, the loss of a carboxylic acid group (-45 Da) is a common fragmentation pathway for carboxylic acids.[8]

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragments for this compound in positive ion ESI-MS/MS?

A1: While a definitive fragmentation pattern can vary with instrument conditions, you can predict likely fragmentation pathways based on the molecule's structure. In positive ion mode, after protonation ([M+H]⁺), common fragmentation events include:

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid.

  • Loss of the isopropyl group (43 Da): Cleavage of the C-N bond.

  • Cleavage of the thiazole ring: This can lead to a variety of smaller fragments.

Q2: What type of HPLC column is best suited for separating my target compound from its potential impurities?

A2: A reverse-phase C18 column is a good starting point for separating this compound and its likely impurities. The mobile phase should consist of an aqueous component (e.g., water with 0.1% formic acid to improve peak shape) and an organic component (e.g., acetonitrile or methanol). A gradient elution, starting with a higher aqueous percentage and gradually increasing the organic percentage, will likely be necessary to resolve compounds with different polarities. For very polar impurities, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could be beneficial.[9]

Q3: Can I use UV detection in my LC method for this compound?

A3: Yes, the thiazole ring is a chromophore and should absorb UV light, making UV detection a viable option. However, LC-MS is superior for impurity identification as it provides mass information, which is crucial for determining the elemental composition and structure of unknown compounds.

Q4: How can I improve the ionization of my analyte in the mass spectrometer?

A4: For this compound, electrospray ionization (ESI) in positive ion mode is generally effective due to the presence of the amino group, which is readily protonated. To enhance ionization:

  • Acidify the Mobile Phase: Adding a small amount of formic acid or acetic acid (e.g., 0.1%) to the mobile phase will promote protonation and improve signal intensity in positive ion mode.[10]

  • Optimize Source Parameters: Fine-tune the ESI source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for your specific compound.

Q5: Where can I find more information on the synthesis of similar thiazole compounds?

A5: The Hantzsch thiazole synthesis is a well-established reaction in organic chemistry.[4][5][11] You can find numerous examples and variations in organic synthesis journals and databases. Searching for "Hantzsch thiazole synthesis" or "synthesis of 2-aminothiazole derivatives" will yield a wealth of information.[11][12][13]

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Facchinetti, V., Avellar, M. M., & Nery, A. C. S. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminothiazole-4-carboxylic acid. PubChem. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Tariq, E. A., et al. (2014). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 8(1), 53. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved from [Link]

  • WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid. (2009). Google Patents.
  • W Płonka, et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 1-9. Retrieved from [Link]

Sources

Stability of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your results.

Introduction

This compound is a key intermediate in the synthesis of various bioactive compounds and is of significant interest in pharmaceutical research and development.[1] Understanding its stability profile, particularly under acidic and basic conditions, is critical for developing robust synthetic routes, formulating stable drug products, and ensuring accurate analytical measurements. This guide provides a comprehensive overview of potential stability issues and practical solutions.

Troubleshooting Guide: Degradation Under Stress Conditions

Researchers may encounter unexpected degradation of this compound during their experiments. This section addresses common problems and provides systematic approaches to identify and resolve them.

Issue 1: Loss of Potency or Appearance of Unknown Peaks in HPLC After Acidic Treatment

Symptoms:

  • A decrease in the peak area of the main compound.

  • The emergence of one or more new peaks in the chromatogram, indicating degradation products.

  • Changes in the physical appearance of the sample solution (e.g., color change).

Potential Cause: Under acidic conditions, the primary sites of degradation are the exocyclic amino group and the carboxylic acid functional group. The thiazole ring itself is relatively stable to acid, but the substituents greatly influence its reactivity.[2][3] Two likely degradation pathways are:

  • Hydrolysis of the Isopropylamino Group: The C-N bond of the 2-amino group can be susceptible to hydrolysis under strong acidic conditions and heat, leading to the formation of 2-hydroxy-1,3-thiazole-4-carboxylic acid and isopropylamine.

  • Decarboxylation: While less common under mild acidic conditions, elevated temperatures can promote the loss of the carboxylic acid group, resulting in the formation of 2-(isopropylamino)-1,3-thiazole.[4][5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for acidic degradation.

Experimental Protocol: Forced Degradation Study (Acidic Conditions)

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.

    • Prepare a control sample by adding an equal volume of water.

    • Incubate the vials at room temperature and at an elevated temperature (e.g., 60 °C) for defined time points (e.g., 2, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot, neutralize it with an appropriate base (e.g., 0.1 M NaOH or 1 M NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. Use LC-MS to determine the mass of the degradation products to elucidate their structures.

Issue 2: Compound Instability and Salt Formation in Basic Solutions

Symptoms:

  • Precipitation of the compound from the solution.

  • Inconsistent analytical results.

  • Appearance of new peaks in the chromatogram after exposure to basic conditions.

Potential Cause: The carboxylic acid group of this compound will be deprotonated in basic solutions to form a carboxylate salt.[4] While this increases water solubility, high concentrations of certain counter-ions (e.g., from the base) can lead to precipitation if the salt has limited solubility. Furthermore, strong basic conditions, especially with heating, can promote degradation.

  • Hydrolysis of the Thiazole Ring: The thiazole ring can be susceptible to cleavage under harsh basic conditions, although it is generally more resistant than under acidic conditions.

  • Hydrolysis of the Amide-like Bond: The 2-amino substituent has some amide character and can be hydrolyzed under strong basic conditions, similar to the acidic pathway.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for basic degradation.

Experimental Protocol: Forced Degradation Study (Basic Conditions)

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Prepare a control sample by adding an equal volume of water.

    • Incubate the vials at room temperature and at an elevated temperature (e.g., 60 °C) for defined time points (e.g., 2, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot, neutralize it with an appropriate acid (e.g., 0.1 M HCl or 1 M HCl), and dilute with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Interpretation: Analyze the chromatograms for degradation products and compare them with the control.

Frequently Asked Questions (FAQs)

Q1: What is the expected pKa of this compound?

A1: The molecule has two ionizable groups: the carboxylic acid and the thiazole ring nitrogen/exocyclic amino group. The carboxylic acid is expected to have a pKa in the range of 3-4, typical for carboxylic acids adjacent to a heterocyclic ring. The thiazole ring nitrogen is weakly basic, with a pKa of the conjugate acid around 2.5.[6] The exocyclic amino group's basicity is reduced due to resonance with the thiazole ring. Therefore, the carboxylic acid will be the primary site of deprotonation in basic solutions.

Q2: What is the recommended pH range for storing solutions of this compound?

A2: For short-term storage (hours to a few days), a slightly acidic to neutral pH range (pH 4-7) is recommended to minimize both acid- and base-catalyzed hydrolysis. For long-term storage, it is best to store the compound as a solid at low temperatures and protected from light. If a solution is necessary, prepare it fresh and store it at 2-8 °C.

Q3: Are there other degradation pathways I should be aware of?

A3: Yes, in addition to hydrolysis, other potential degradation pathways include:

  • Oxidation: The thiazole ring and the secondary amine are susceptible to oxidation. Forced degradation studies should include exposure to an oxidizing agent like hydrogen peroxide.

  • Photodegradation: Thiazole-containing compounds can be sensitive to light, particularly UV radiation, which can lead to complex rearrangements and degradation.[2][7][8] It is advisable to handle the compound and its solutions with protection from light.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A stability-indicating HPLC method with UV detection is the most common and effective technique.[9] The wavelength of maximum absorbance should be determined experimentally but is likely to be in the UV range (around 230-280 nm). For identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) is indispensable.[8]

Summary of Stability and Degradation

Stress ConditionPotential Degradation PathwayKey ProductsRecommended Mitigation
Acidic (pH < 3) Hydrolysis of the 2-amino group2-hydroxy-1,3-thiazole-4-carboxylic acidMaintain pH > 4, avoid high temperatures.
Decarboxylation (with heat)2-(isopropylamino)-1,3-thiazoleAvoid prolonged heating in acidic media.
Basic (pH > 9) Hydrolysis of the 2-amino group2-hydroxy-1,3-thiazole-4-carboxylic acidMaintain pH < 8, avoid high temperatures.
Ring cleavage (harsh conditions)Complex mixture of smaller moleculesUse the mildest basic conditions necessary.
Oxidative Oxidation of thiazole ring and amino groupOxidized derivativesStore under an inert atmosphere, use antioxidants if necessary.
Photolytic Ring rearrangement and cleavageVarious photoproductsProtect from light at all times.

References

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Thiazole. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Kaczorowska, K., et al. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. [Link]

  • A kind of method for preparing thiazole-4-carboxylic acid. (2012).
  • Smith, H. A., & Gorin, G. (1961). 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis. The Journal of Organic Chemistry. [Link]

  • Processes for preparing thiazole carboxylic acids. (1966).
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]

  • Liu, D. Q., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]

  • Forced Degradation – A Review. (2022). IntechOpen. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

  • Wróbel, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC - NIH. [Link]

  • Logue, B. A., et al. (2009). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. PubMed. [Link]

  • Zhang, Y., et al. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed. [Link]

  • Synthesis of Novel 2-(Isopropylamino)thiazol-4(5H)-one Derivatives and Their Inhibitory Activity of 11β-HSD1 and 11β-HSD2 in Aspect of Carcinogenesis Prevention. (2022). MDPI. [Link]

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. (2022). PMC - NIH. [Link]

  • 2-Aminothiazoline-4-carboxylic acid. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Cativiela, C., et al. (1998). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Preventing the formation of 2-imino-2,3-dihydrothiazole isomers in Hantzsch synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for overcoming a common challenge in the Hantzsch thiazole synthesis: the formation of undesired 2-imino-2,3-dihydrothiazole isomers. As your dedicated application scientists, we've structured this resource to not only offer solutions but to also explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Troubleshooting Guide - Isomer Formation

This section directly addresses the most pressing issues related to the formation of the 2-imino-2,3-dihydrothiazole side product.

Question 1: My Hantzsch synthesis is yielding a mixture of the desired 2-aminothiazole and an isomeric byproduct. How can I confirm the presence of the 2-imino-2,3-dihydrothiazole?

Answer:

The formation of the 2-imino-2,3-dihydrothiazole isomer alongside your target 2-aminothiazole is a frequent complication. Differentiating between these two isomers is crucial for reaction optimization. Several spectroscopic methods can be employed for unambiguous characterization:

  • ¹H NMR Spectroscopy: This is often the most direct method. The proton on the thiazole ring (at the 5-position) will have a characteristic chemical shift that differs between the two isomers. These differences in the proton NMR signals can be a key diagnostic tool.[1]

  • Infrared (IR) Spectroscopy: The IR spectra of the two isomers will show distinct differences, particularly in the regions corresponding to C=N and N-H stretching frequencies. If you derivatize the products, for instance, by creating trifluoroacetate derivatives, the carbonyl (C=O) stretching bands of these derivatives will also be characteristically different.[1]

  • Mass Spectrometry (MS): While both isomers have the same molecular weight, fragmentation patterns in techniques like GC-MS or LC-MS/MS can sometimes be used to distinguish them, although this is often less straightforward than NMR or IR.

Question 2: What are the primary factors that lead to the formation of the undesired 2-imino-2,3-dihydrothiazole isomer?

Answer:

The regioselectivity of the Hantzsch synthesis is highly dependent on the reaction conditions and the nature of the starting materials. The formation of the 2-imino isomer is favored under specific circumstances:

  • Acidic Conditions: The use of strong acids can significantly promote the formation of the 2-imino-2,3-dihydrothiazole.[1] In some cases, reactions conducted in a mixture of 10M HCl and ethanol can be optimized to produce the 2-imino isomer as the major product.[1]

  • Substituents on Thiourea: The nature of the substituents on the thiourea can influence the reaction pathway. N-monosubstituted thioureas, in particular, are prone to forming mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles under acidic conditions.[1]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable isomer, which may not always be the desired 2-aminothiazole.

The mechanistic rationale lies in the protonation state of the intermediates. Under acidic conditions, protonation of the nitrogen atoms in the thiourea and subsequent intermediates can alter the nucleophilicity and the preferred cyclization pathway, leading to the formation of the imino isomer.

Question 3: How can I modify my experimental protocol to selectively synthesize the 2-aminothiazole and minimize the formation of the 2-imino isomer?

Answer:

To favor the formation of the desired 2-aminothiazole, the key is to control the reaction conditions to favor the kinetic product and avoid conditions that promote isomerization.

  • Maintain Neutral or Slightly Basic Conditions: Condensation of α-haloketones with N-monosubstituted thioureas in a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[1] The use of a mild base can help to neutralize any acid formed during the reaction, thus suppressing the pathway to the imino isomer.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Polar aprotic solvents are often a good choice. Some studies have shown that a mixture of ethanol and water can be effective for the cyclocondensation step.[2][3]

  • Temperature Control: Running the reaction at a lower temperature can favor the kinetically controlled formation of the 2-aminothiazole.

  • Catalyst Selection: The use of specific catalysts can also direct the reaction towards the desired product. For instance, silica-supported tungstosilicic acid has been used as a reusable catalyst to achieve high yields of thiazole derivatives.[2][3]

Below is a table summarizing the general influence of reaction conditions on the product distribution:

Reaction ConditionFavors 2-AminothiazoleFavors 2-Imino-2,3-dihydrothiazole
pH Neutral to slightly basicAcidic
Temperature Lower temperaturesHigher temperatures
Solvent Neutral solvents (e.g., Ethanol)Acidic solvent mixtures (e.g., HCl/Ethanol)

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the Hantzsch thiazole synthesis.

What is the accepted mechanism for the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic condensation reaction that proceeds through a multi-step mechanism.[4] It begins with the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the α-haloketone. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring.[4][5]

The following diagram illustrates the generally accepted reaction pathway:

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 α-Haloketone I1 Thioether Intermediate R1->I1 Nucleophilic Attack (S on Cα) R2 Thiourea R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization (N on C=O) I3 Dehydrated Intermediate I2->I3 Dehydration P1 2-Aminothiazole I3->P1 Tautomerization (Favored in neutral conditions) P2 2-Imino-2,3-dihydrothiazole (Side Product) I3->P2 Protonation/Rearrangement (Favored in acidic conditions) Protocol_Workflow Start Start Step1 Dissolve α-haloketone in ethanol Start->Step1 Step2 Add thiourea Step1->Step2 Step3 Reflux and monitor by TLC Step2->Step3 Step4 Cool to room temperature Step3->Step4 Step5 Isolate crude product (Filtration or Concentration) Step4->Step5 Step6 Purify product (Recrystallization or Chromatography) Step5->Step6 End End Step6->End

Sources

Technical Support Center: Recrystallization of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity in your experiments.

I. Understanding the Molecule and the Process

This compound is a heterocyclic compound featuring a thiazole ring, a carboxylic acid group, and an isopropylamino substituent.[1][2] These functional groups contribute to its polarity and potential for hydrogen bonding, which are critical factors in selecting an appropriate recrystallization solvent. Recrystallization is a powerful purification technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[3] The ideal solvent will dissolve the crude product at an elevated temperature and allow it to crystallize in a pure form upon cooling, while the impurities remain dissolved in the solvent.[3]

II. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of this compound?

A1: Due to the presence of both a carboxylic acid and an amino group, the molecule is polar and capable of hydrogen bonding. Therefore, polar protic and aprotic solvents are excellent starting points for screening. The principle of "like dissolves like" is a useful guide here.[3][4]

A systematic approach involves small-scale solubility tests with the following solvents:[5]

  • Polar Protic Solvents: Water, Ethanol, Methanol, Isopropanol. These solvents can engage in hydrogen bonding with the carboxylic acid and amino groups.

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate. These can dissolve the compound through dipole-dipole interactions.

  • Solvent Mixtures (Solvent Pairs): If the compound is too soluble in one solvent and poorly soluble in another, a mixture can be effective. Common pairs include Ethanol/Water, Methanol/Water, or Ethyl Acetate/Hexane.[6][7]

The ideal single solvent should dissolve the compound when hot but show poor solubility when cold.[3][8] For a solvent pair, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.

Q2: My compound "oils out" instead of crystallizing upon cooling. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6] This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated with impurities.

Here are several strategies to overcome this issue:

  • Lower the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Very slow cooling can favor crystal formation over oiling.[9]

  • Use a Lower-Boiling Point Solvent: If possible, choose a solvent with a boiling point well below the melting point of your compound.[4]

  • Add More Solvent: The concentration of the solute might be too high. Add a small amount of additional hot solvent to the oiled mixture and reheat until it dissolves, then cool again slowly.[9]

  • Change the Solvent System: If the problem persists, the chosen solvent may not be suitable. Re-evaluate your solvent screening. A solvent pair might provide better results.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.[8][9]

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[8]

Q3: I have a very poor yield after recrystallization. What are the likely causes?

A3: Low recovery is a common issue in recrystallization. Several factors could be at play:

  • Using Too Much Solvent: This is the most frequent reason for poor yield.[8][9] The goal is to create a saturated solution at high temperature, so using the minimum amount of hot solvent is crucial.

  • Premature Crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and flask, and add a slight excess of hot solvent before filtering.[6] The excess solvent can be evaporated after filtration.

  • Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Washing with the Wrong Solvent or Temperature: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to avoid redissolving your product.[8]

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

III. Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
Crude solid does not dissolve in a large volume of boiling solvent. The solvent is not appropriate for your compound; it is too non-polar.Select a more polar solvent or a solvent mixture. Refer to the solvent selection guide (Q1).[5]
The solid dissolves in the solvent at room temperature. The solvent is too effective at dissolving your compound.Choose a less polar solvent in which the compound is less soluble at room temperature.[5]
Colored impurities are present in the final crystals. The impurities co-crystallize with the product.Consider a pre-purification step. An acid-base extraction can be effective for carboxylic acids to remove neutral or basic impurities.[3][10] Alternatively, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities, followed by hot filtration.
No crystals form, even after extended cooling. The solution is supersaturated, or the concentration is too low.1. Induce crystallization by scratching the flask or adding a seed crystal.[8][9] 2. If the concentration is too low, evaporate some of the solvent to increase the concentration and attempt to cool again.[9]
The final product's melting point is still low or has a broad range. The recrystallization was not effective at removing all impurities.1. A second recrystallization may be necessary. 2. Re-evaluate the solvent choice. The impurities may have similar solubility profiles to your product in the chosen solvent. A different solvent or solvent pair might provide better separation.

IV. Experimental Workflow

The following diagram illustrates a typical recrystallization procedure.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Collection A Select Solvent(s) via Small-Scale Solubility Tests B Place Crude Product in Erlenmeyer Flask A->B C Add Minimum Amount of Hot Solvent B->C D Heat to Dissolve C->D E Insoluble Impurities Present? D->E F Perform Hot Gravity Filtration E->F Yes G Cool Solution Slowly to Room Temperature E->G No F->G H Cool in Ice Bath G->H I Collect Crystals via Vacuum Filtration H->I J Wash with Ice-Cold Solvent I->J K Dry Purified Crystals J->K

Sources

Effect of temperature on the regioselectivity of the Hantzsch thiazole reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: The Hantzsch Thiazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into the nuances of this reaction, focusing specifically on the critical role temperature plays in determining its regioselectivity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are built on a foundation of robust scientific principles.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the Hantzsch thiazole synthesis, establishing the core concepts needed to troubleshoot and optimize your reactions.

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[1][2] The reaction proceeds through a multi-step pathway that begins with an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2][3] The aromaticity of the final product is a significant driving force for the reaction.[4]

Q2: What determines the regioselectivity in the Hantzsch synthesis, particularly with unsymmetrical thioamides?

Regioselectivity becomes a key consideration when using N-substituted or unsymmetrical thioamides. Two different regioisomers can be formed, depending on which atom of the thioamide nucleophilically attacks the α-haloketone.[5] For instance, with an N-monosubstituted thiourea, the reaction can yield either a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole.[5][6] The outcome is highly dependent on reaction conditions such as solvent, acidity, and, critically, temperature.[5][6]

Q3: How does temperature influence the regioselectivity of this reaction?

Temperature is a primary tool for controlling the regioselectivity by shifting the balance between kinetic and thermodynamic control.[7][8][9]

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., -80°C to 0°C), the reaction is typically under kinetic control.[8][10] The major product will be the one that is formed fastest—the one with the lowest activation energy—even if it is not the most stable product.[7][9]

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., room temperature to reflux), the reaction becomes reversible.[8][9] With sufficient thermal energy, the system can reach equilibrium. Under these conditions, the major product will be the most thermodynamically stable isomer, even if its formation is slower.[7][8]

The following diagram illustrates the competing kinetic and thermodynamic pathways.

G cluster_0 Reaction Pathways Reactants α-Haloketone + Thioamide Intermediate Resonance-Stabilized Intermediate Reactants->Intermediate Rate-Determining Step Product_K Kinetic Product (Forms Faster) Intermediate->Product_K Low Activation Energy (Favored at Low Temp) Product_T Thermodynamic Product (More Stable) Intermediate->Product_T High Activation Energy (Favored at High Temp) Product_K->Intermediate Reversible at High Temp

Fig 1. Kinetic vs. Thermodynamic Pathways

Troubleshooting Guide: Regioselectivity Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction yields an inseparable mixture of regioisomers. How can I improve the selectivity for a single product?

Cause: This is a classic indication that your reaction conditions (temperature, in particular) are allowing for the formation of both the kinetic and thermodynamic products.

Solution: Systematic Temperature Screening.

To resolve this, a systematic temperature screening is the most effective approach. This allows you to identify the optimal conditions to favor one isomer over the other.

Experimental Protocol: Temperature Optimization Study

  • Reaction Setup: In parallel, set up three identical reactions in round-bottom flasks, each with a magnetic stir bar. Combine the α-haloketone (1 mmol) and the thioamide (1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL).[2]

  • Temperature Control:

    • Reaction A (Kinetic): Place the flask in an ice-water bath to maintain a temperature of 0°C.

    • Reaction B (Intermediate): Allow the flask to stir at ambient temperature (approx. 25°C).

    • Reaction C (Thermodynamic): Place the flask in an oil bath and heat to reflux (e.g., ~80°C for ethanol).[6]

  • Monitoring: Monitor the progress of all three reactions using Thin Layer Chromatography (TLC).[2][5] This will help you determine the optimal reaction time and observe the relative formation of the two products (if they have different Rf values).

  • Work-up & Isolation: Once the starting material is consumed (or after a set time, e.g., 4 hours), quench the reactions. A typical work-up involves pouring the reaction mixture into a beaker with a weak base solution, such as 5% sodium carbonate, to neutralize any acid formed and precipitate the neutral thiazole product.[2][4] Collect the solid product by filtration and wash with water.[2]

  • Analysis: Analyze the crude product mixture from each reaction using ¹H NMR spectroscopy. The ratio of the regioisomers can be determined by integrating characteristic, non-overlapping peaks for each isomer.

Data Interpretation:

The results from your temperature screen can be summarized in a table to clearly identify trends.

EntryTemperature (°C)Time (h)Ratio (Kinetic : Thermodynamic)Combined Yield (%)
10495 : 575
225260 : 4088
380 (Reflux)110 : 9085

This table illustrates that lower temperatures strongly favor the kinetic product, while higher temperatures favor the thermodynamic product.

Problem 2: I am trying to synthesize a 3-substituted 2-imino-2,3-dihydrothiazole, but I exclusively isolate the 2-(N-substituted amino)thiazole isomer, even at high temperatures.

Cause: While temperature is a key factor, the regioselectivity of the Hantzsch reaction with N-monosubstituted thioureas is also profoundly influenced by the acidity of the reaction medium.[5][6] In neutral solvents like ethanol, the 2-(N-substituted amino)thiazole is almost always the exclusive product, regardless of temperature.[5][6]

Solution: Acidic Conditions.

To favor the formation of the 3-substituted 2-imino isomer, the reaction must be performed under strongly acidic conditions.[5][6] The acid protonates the thioamide, altering the nucleophilicity of the nitrogen atoms and changing the reaction pathway.

Protocol Modification:

  • Instead of a neutral solvent, use a mixture of ethanol and a strong acid. A reported effective system is 10M-HCl-EtOH (in a 1:2 ratio).[6]

  • Heating is still required. Running the reaction at 80°C for a short duration (e.g., 20-30 minutes) has been shown to be efficient for generating the 2-imino isomer.[6]

The workflow for selecting the correct conditions based on the desired isomer is shown below.

G start Start: Select Desired Regioisomer isomer_2_amino Desired Product: 2-(N-substituted amino)thiazole start->isomer_2_amino isomer_2_imino Desired Product: 3-substituted 2-imino-thiazole start->isomer_2_imino condition_neutral Set Condition: Neutral Solvent (e.g., Ethanol) isomer_2_amino->condition_neutral condition_acidic Set Condition: Strongly Acidic (e.g., 10M HCl-EtOH) isomer_2_imino->condition_acidic temp_screen Perform Temperature Screen (0°C to Reflux) to Optimize Yield condition_neutral->temp_screen Temperature controls byproducts and reaction rate heat Heat Reaction (e.g., 80°C) condition_acidic->heat Acid directs regioselectivity analyze Analyze Product by NMR/LCMS temp_screen->analyze heat->analyze

Fig 2. Workflow for Isomer Selection

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • Egan, R. S., Tadanier, J., Garmaise, D. L., & Gaunce, A. P. (1968). Intermediates in the Hantzsch Thiazole Synthesis. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Kinetic vs Thermodynamic Products. Retrieved from [Link]

  • The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Condensation of α-Haloketones with N-Substituted Thioureas

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the condensation of α-haloketones with N-substituted thioureas, a cornerstone of thiazole synthesis. Our guidance is grounded in established chemical principles and practical laboratory experience to help you optimize your reaction yields and obtain high-purity products.

Introduction to the Hantzsch Thiazole Synthesis

The reaction between an α-haloketone and an N-substituted thiourea is a classic method for constructing the thiazole ring, a privileged scaffold in medicinal chemistry.[1][2][3] This reaction, known as the Hantzsch thiazole synthesis, is valued for its reliability and the accessibility of its starting materials.[1][4] The general mechanism involves an initial SN2 reaction between the sulfur of the thiourea and the α-carbon of the haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[1][5][6]

While this synthesis is often high-yielding, various factors can lead to diminished returns.[1][7] This guide will walk you through the common pitfalls and their solutions.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low product yield is a frequent issue that can stem from a variety of factors, from reagent quality to suboptimal reaction conditions. This section is designed to help you systematically diagnose and address the root cause of poor outcomes in your experiments.

dot

Caption: A workflow diagram for troubleshooting low yields.

Issue 1: Low or No Product Formation

Potential Cause Explanation & Recommended Solution
Impure Starting Materials Impurities in the α-haloketone or N-substituted thiourea can introduce competing side reactions or inhibit the desired transformation.[7] Solution: • Verify the purity of your starting materials using techniques like NMR or melting point analysis.[1] • If purity is questionable, purify the α-haloketone by distillation or recrystallization and the thiourea by recrystallization.[7]
Suboptimal Reaction Temperature The Hantzsch synthesis often requires heating to overcome the activation energy.[7] Room temperature conditions may be insufficient for many substrate combinations. Solution: • Increase the reaction temperature. Refluxing in a suitable solvent like ethanol or methanol is a common practice.[2][8] • For thermally sensitive substrates, consider microwave irradiation, which can significantly reduce reaction times and improve yields.[7]
Inappropriate Solvent Choice The polarity of the solvent is a critical parameter.[7] An unsuitable solvent can hinder the solubility of reactants or favor undesired reaction pathways. Solution: • Ethanol and methanol are commonly used and effective solvents.[7][8] • If yields are still low, a solvent screen is recommended. Solvents such as 1-butanol, 2-propanol, or even water have been shown to be effective under reflux conditions.[8]
Decomposition of α-Haloketone α-Haloketones can be unstable, particularly α-bromo and α-iodo ketones, and may decompose under harsh conditions or upon prolonged storage.[9] Solution: • Use freshly prepared or purified α-haloketones. • Avoid unnecessarily high temperatures or prolonged reaction times. • Consider in-situ generation of the α-haloketone if decomposition is a persistent issue.

Issue 2: Formation of Multiple Products (Observed on TLC/LC-MS)

Potential Cause Explanation & Recommended Solution
Competing Side Reactions The electrophilic nature of α-haloketones makes them susceptible to various nucleophilic attacks, leading to side products.[10] Common side reactions include Favorskii rearrangement and elimination.[9] Solution: • Analyze the crude reaction mixture by LC-MS or NMR to identify the major byproducts. This will help diagnose the specific competing reaction.[9] • To suppress elimination, which often has a higher activation energy, consider lowering the reaction temperature.[9]
Formation of Regioisomers With N-monosubstituted thioureas, condensation with an α-haloketone can lead to two different regioisomers: 2-(N-substituted amino)thiazoles or 3-substituted 2-imino-2,3-dihydrothiazoles.[7] The reaction's acidity is a key determinant of the outcome.[7][11] Solution: • For the synthesis of 2-(N-substituted amino)thiazoles, conduct the reaction in a neutral solvent.[7] • To favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles, perform the reaction under strongly acidic conditions (e.g., 10M-HCl in ethanol).[7]
Self-Condensation of α-Haloketone Under basic conditions, α-haloketones can undergo self-condensation. Solution: • Avoid the use of strong bases unless necessary for a specific substrate. If a base is required, a weak, non-nucleophilic base is preferable.[9]
dot

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions α-Haloketone α-Haloketone Thiazole Product Thiazole Product α-Haloketone->Thiazole Product Hantzsch Synthesis Favorskii Rearrangement Favorskii Rearrangement α-Haloketone->Favorskii Rearrangement Strong Base Elimination Elimination α-Haloketone->Elimination Strong Base, High Temp. Self-Condensation Self-Condensation α-Haloketone->Self-Condensation Base N-Substituted Thiourea N-Substituted Thiourea N-Substituted Thiourea->Thiazole Product

Sources

Decarboxylation as a potential side reaction of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Potential for Decarboxylation as a Side Reaction

This technical support guide provides in-depth information and troubleshooting advice for researchers working with 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid. It specifically addresses the potential for decarboxylation, a common side reaction in heterocyclic carboxylic acids, which can impact experimental outcomes, product purity, and stability.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a potential issue for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this would result in the formation of 2-(Isopropylamino)-1,3-thiazole. This side reaction can be problematic as it introduces an impurity into your material, potentially altering its chemical, physical, and biological properties. The presence of the electron-donating isopropylamino group on the thiazole ring may influence the stability of the carboxylic acid, and like many heterocyclic carboxylic acids, it can be susceptible to decarboxylation under certain conditions.

Q2: What conditions can trigger the decarboxylation of this compound?

A2: While specific data for this exact molecule is limited, based on general principles for heterocyclic carboxylic acids, the following conditions are known to promote decarboxylation:

  • Elevated Temperatures: Heat is a primary driver of decarboxylation.[1] For the closely related compound, 2-aminothiazole-4-carboxylic acid, it is postulated that decarboxylation is the initial step in its thermal decomposition.[1]

  • Acidic or Basic Conditions: The pH of the solution can significantly influence the rate of decarboxylation. Kinetic studies on similar 2-aminothiazole-5-carboxylic acids have shown that the reaction rate is dependent on proton activity (pH).[2]

  • Presence of Catalysts: Certain metal catalysts can facilitate decarboxylation, although this is more common in specific synthetic protocols.

Q3: How can I detect if my sample of this compound has undergone decarboxylation?

A3: The most common methods for detecting the decarboxylated product, 2-(Isopropylamino)-1,3-thiazole, alongside the parent compound include:

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the more polar carboxylic acid from the less polar decarboxylated product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the two compounds. The most notable changes would be the disappearance of the carboxylic acid proton signal (typically around 12 ppm in ¹H NMR) and the carboxyl carbon signal (around 165-185 ppm in ¹³C NMR) in the decarboxylated product.[3]

  • Mass Spectrometry (MS): MS can identify the two compounds based on their different molecular weights.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peak in HPLC chromatogram, eluting later than the parent compound. Decarboxylation of this compound.1. Confirm Identity: Isolate the unexpected peak and analyze by MS and NMR to confirm if it is 2-(Isopropylamino)-1,3-thiazole. 2. Review Experimental Conditions: Check for exposure to high temperatures or extreme pH during your experiment or sample preparation. 3. Optimize Storage: Ensure the compound is stored at the recommended temperature, typically in a cool, dry place.
Poor yield or incomplete reaction in a synthesis using the carboxylic acid. The starting material may have partially decarboxylated, reducing the amount of active reagent.1. Assess Purity: Analyze the starting material by HPLC or NMR to determine its purity before use. 2. Modify Reaction Conditions: If the reaction requires heat, consider running it at a lower temperature for a longer duration. If possible, perform the reaction under neutral pH conditions.
Inconsistent biological assay results. The presence of the decarboxylated impurity could interfere with the assay or have a different biological activity.1. Purify the Compound: If decarboxylation is suspected, purify the this compound using techniques like recrystallization or preparative HPLC. 2. Re-evaluate Activity: Test the purified compound in the biological assay to obtain accurate results.

Experimental Protocols

Protocol 1: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

This protocol provides a framework for assessing the thermal stability of this compound and identifying the onset temperature of decomposition, which is likely initiated by decarboxylation.[1]

Objective: To determine the thermal decomposition profile of this compound.

Instrumentation: Thermogravimetric Analyzer (TGA)

Procedure:

  • Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes.

  • Heat the sample from ambient temperature to a suitable upper limit (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to identify the temperature at which significant mass loss begins. A mass loss corresponding to the loss of CO₂ (approximately 23.6% for the pure acid) would strongly suggest decarboxylation.

Hypothetical TGA Data Summary:

Temperature Range (°C)Weight Loss (%)Associated Process
25 - 150< 1%Loss of adsorbed moisture
150 - 220~24%Decarboxylation (loss of CO₂)
> 220> 24%Further decomposition
Protocol 2: Monitoring Decarboxylation by HPLC

This protocol outlines a general approach for developing an HPLC method to separate and quantify this compound and its decarboxylated product. Specific conditions may need to be optimized.

Objective: To separate and quantify the parent compound and its potential decarboxylated impurity.

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

Suggested Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standard solutions of both this compound and, if available, the 2-(Isopropylamino)-1,3-thiazole impurity at known concentrations.

  • Inject the standards to determine their retention times. The carboxylic acid is expected to elute earlier than the less polar decarboxylated product.

  • Prepare a calibration curve for each compound.

  • Inject the sample to be analyzed.

  • Quantify the amount of parent compound and impurity in the sample by comparing the peak areas to the calibration curves.

Visualizations

Decarboxylation_Mechanism reactant This compound intermediate Transition State reactant->intermediate Heat / ΔpH product1 2-(Isopropylamino)-1,3-thiazole intermediate->product1 product2 Carbon Dioxide (CO2) intermediate->product2

Caption: Proposed decarboxylation of the topic compound.

Experimental_Workflow cluster_stability Stability Study cluster_analysis Analysis cluster_results Results & Interpretation start Sample of this compound stress Expose to Stress Conditions (Heat, pH variation) start->stress analysis Analyze by HPLC & NMR stress->analysis hplc HPLC Analysis analysis->hplc quantify Quantify Parent vs. Impurity analysis->quantify nmr NMR Analysis ms MS Analysis interpret Assess Stability & Purity quantify->interpret

Caption: Workflow for stability testing and analysis.

References

  • Noto, R., Ciofalo, M., Buccheri, F., Werber, G., & Spinelli, D. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 1795-1799. [Link]

  • Liao, S. (2013). Thermal decarboxylation depends on the pH? ResearchGate. Retrieved from [Link]

  • Kwiecień, R. A., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9239. [Link]

  • Gaweł, M., et al. (2022). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 12(1), 17315. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative In Vitro Analysis of the Antimicrobial Efficacy of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid and Ampicillin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and evaluation of novel antibacterial agents. This guide presents a comparative study of the in vitro antimicrobial activity of a novel thiazole derivative, 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid, against the well-established β-lactam antibiotic, ampicillin. Thiazole derivatives have garnered significant interest for their potential as antimicrobial agents.[1][2][3] This study employs standardized methodologies, including minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics assays, to provide a comprehensive evaluation of the compound's efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The objective is to furnish researchers and drug development professionals with a robust framework and comparative data to assess the potential of this novel thiazole compound as a future therapeutic agent.

Introduction

Ampicillin, a β-lactam antibiotic of the aminopenicillin family, has been a cornerstone in treating various bacterial infections for decades.[4][5] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which prevents the cross-linking of peptidoglycan chains, ultimately leading to cell lysis.[4][6][7] Ampicillin possesses a broad spectrum of activity, encompassing many Gram-positive and some Gram-negative bacteria.[8][9] However, its efficacy is increasingly compromised by the production of β-lactamase enzymes by resistant bacteria.[6][7]

The thiazole ring is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][10][11] The structural characteristics of thiazole-containing compounds make them promising candidates for the development of new drugs.[12][13] Specifically, this compound is a novel compound whose structural properties suggest potential antibacterial or antifungal activities.[12] This guide outlines a head-to-head comparison of its in vitro antimicrobial profile with that of ampicillin.

The primary objective of this study is to quantify and compare the antimicrobial potency and bactericidal activity of this compound and ampicillin. This will be achieved by determining their MIC and MBC values and assessing their killing kinetics against a representative panel of bacterial pathogens. The methodologies described herein are based on the standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and reliable data.[14][15]

Materials and Methodologies

Compounds and Bacterial Strains
  • Test Compound: this compound (Purity ≥95%)

  • Reference Compound: Ampicillin (Sigma-Aldrich)

  • Bacterial Strains:

    • Staphylococcus aureus (ATCC 29213)

    • Enterococcus faecalis (ATCC 29212)

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

Experimental Workflow Overview

The following diagram illustrates the comprehensive workflow for the comparative antimicrobial assessment.

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Determination cluster_mbc Phase 3: MBC Determination cluster_timekill Phase 4: Time-Kill Kinetics P1 Prepare Compound Stock Solutions (Thiazole & Ampicillin) P3 Prepare 0.5 McFarland Inoculum (~1.5 x 10^8 CFU/mL) P1->P3 P2 Culture Bacterial Strains (18-24h on Agar) P2->P3 M2 Inoculate with Standardized Bacteria (Final ~5 x 10^5 CFU/mL) P3->M2 M1 Serial Dilution in 96-Well Plate M1->M2 M3 Incubate at 35°C for 16-20h M2->M3 M4 Read MIC (Lowest concentration with no visible growth) M3->M4 B1 Subculture from Clear MIC Wells onto Agar Plates M4->B1 T1 Inoculate Flasks with Bacteria & Test Compound (0.5x, 1x, 2x, 4x MIC) M4->T1 B2 Incubate Agar Plates at 35°C for 18-24h B1->B2 B3 Read MBC (Lowest concentration with ≥99.9% killing) B2->B3 T2 Incubate and Sample at Time Points (0, 2, 4, 8, 24h) T1->T2 T3 Perform Serial Dilutions & Plate T2->T3 T4 Count Colonies (CFU/mL) & Plot Data T3->T4

Caption: Experimental workflow for antimicrobial activity comparison.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, was determined using the broth microdilution method according to CLSI guidelines.[14][16][17]

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and ampicillin in a suitable solvent (e.g., DMSO), and sterilize by filtration if necessary.[18]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.[16]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[18][19]

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (inoculum without compound) and a sterility control (broth only). Incubate the plate at 35°C ± 2°C for 16-20 hours.[16]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[18]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium, typically defined as a ≥99.9% reduction in the initial bacterial inoculum.[20][21]

Protocol:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC) and plate it onto a Mueller-Hinton Agar (MHA) plate.[21][22]

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in no growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[23] An agent is considered bactericidal if the MBC is no more than four times the MIC.[20][21]

Time-Kill Kinetics Assay

This assay assesses the rate of bacterial killing over time when exposed to the antimicrobial agent.[24][25]

Protocol:

  • Preparation: Prepare flasks containing MHB with the test compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without any compound.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling: Incubate the flasks at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[26]

  • Quantification: Perform serial dilutions of each aliquot and plate onto MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[25][27]

Results

(Note: The following data are hypothetical and for illustrative purposes to demonstrate how results would be presented in a comparative guide.)

MIC and MBC Data

The antimicrobial activities of this compound and ampicillin were quantified against two Gram-positive and two Gram-negative bacterial strains. The results are summarized in Table 1.

Table 1: MIC and MBC Values (µg/mL) of Test Compounds

Organism (ATCC Strain)This compoundAmpicillin
MIC MBC
S. aureus (29213)48
E. faecalis (29212)816
E. coli (25922)1632
P. aeruginosa (27853)>128>128

The MBC/MIC ratio for both compounds against the susceptible strains was ≤4, indicating bactericidal activity.

Time-Kill Kinetics

Time-kill curves were generated to visualize the rate of bacterial killing. The plots below illustrate the activity against S. aureus (ATCC 29213).

Figure 1: Time-Kill Curve for this compound against S. aureus (A hypothetical graph would be presented here, showing a dose-dependent reduction in log₁₀ CFU/mL over 24 hours. The 2x and 4x MIC concentrations would demonstrate a ≥3-log₁₀ reduction, indicating bactericidal activity.)

Figure 2: Time-Kill Curve for Ampicillin against S. aureus (A similar hypothetical graph for ampicillin would be shown, also demonstrating a dose-dependent, bactericidal effect, likely with a faster rate of killing at equivalent MIC multiples compared to the novel compound.)

Discussion

This comparative guide provides a framework for evaluating the antimicrobial properties of the novel compound this compound against the established antibiotic ampicillin. Based on the hypothetical data, ampicillin demonstrates greater potency (lower MIC values) against the tested Gram-positive and Gram-negative bacteria. Both compounds exhibit bactericidal activity, as evidenced by MBC/MIC ratios of 2 and time-kill assays showing a ≥3-log₁₀ reduction in bacterial viability.[25][27]

The thiazole derivative showed moderate activity against S. aureus, E. faecalis, and E. coli, suggesting it possesses a broad spectrum of activity, a desirable characteristic for new antimicrobial agents.[28][29] However, its potency is lower than that of ampicillin. Neither compound displayed activity against P. aeruginosa, which is consistent with the known resistance of this organism to ampicillin.[8]

The time-kill kinetics data further elucidate the pharmacodynamic properties of these compounds.[30] The rate of killing is a critical parameter; antibiotics that exhibit rapid bactericidal effects are often preferred for treating severe infections.[31][32] The hypothetical curves would suggest that while both compounds are bactericidal, their killing kinetics may differ, providing insights into potential dosing regimens.

The causality behind the experimental choices lies in adhering to internationally recognized standards. The CLSI broth microdilution method is the gold standard for determining MIC, providing a quantitative measure of a drug's potency.[14][33] The MBC test is a necessary follow-up to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[22] Time-kill assays offer a dynamic view of the antimicrobial effect over time, which is more informative than the static endpoint of an MIC test.[34][35]

Conclusion

While this compound demonstrates in vitro bactericidal activity against a range of bacteria, its potency in this hypothetical study is less than that of ampicillin. Further research, including mechanism of action studies, toxicity profiling, and in vivo efficacy models, would be essential to fully determine its potential as a therapeutic candidate. The presence of antimicrobial activity in this thiazole derivative, however, reinforces the value of exploring this chemical scaffold for novel antibiotic discovery.[1][36]

References

  • Ampicillin. (n.d.). In Wikipedia. Retrieved January 17, 2026.
  • Amber Lifesciences. (2024, July 13).
  • Louisiana Department of Health. (n.d.). β-lactam Overview Ampicillin.
  • Walsh Medical Media. (2023, June 30).
  • Pharmacology of Ampicillin ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, December 18).
  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar R., A. (2023).
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • BenchChem. (2025).
  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (n.d.).
  • Bobade, V., Khade, B., & Kotgire, K. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • Lino, C. I., et al. (n.d.).
  • Justyna, M., & Zofia, T. (2021, February 4).
  • Grokipedia. (n.d.). Ampicillin.
  • Microbe Investigations. (n.d.).
  • Microchem Laboratory. (n.d.).
  • Grokipedia. (n.d.).
  • CLSI. (n.d.).
  • Siddiqui, F., & Tuma, F. (n.d.). Ampicillin.
  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Macia, M. D., et al. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH.
  • Aryal, S. (2013, November 15).
  • Wikipedia. (n.d.).
  • Microbe Investigations. (n.d.).
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.
  • CLSI. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • BenchChem. (2025). Application Note and Protocol: Time-Kill Kinetics Assay of Antibacterial Agent 49.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • ResearchGate. (2012, June 25).
  • Nelson Labs. (n.d.).
  • De-Miguel, M. A., et al. (n.d.). Issues in Pharmacokinetics and Pharmacodynamics of Anti-Infective Agents: Kill Curves versus MIC. PMC - PubMed Central.
  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • Al-kuraishy, H. M., et al. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
  • Spycher, M., et al. (2016, September 17). Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae. NIH.
  • CLSI. (n.d.). M07-A8.
  • Obodai, M., et al. (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC - NIH.
  • Deranged Physiology. (2025, October 11). Kill characteristics of antibiotic agents.
  • ResearchGate. (n.d.). Time-kill curves for an antibiotic with rapid killing and rapid regrowth (curve A).
  • MySkinRecipes. (n.d.). This compound.
  • Abdel-Halim, H., et al. (n.d.). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. PMC - NIH.
  • MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC - NIH.
  • MDPI. (2022, November 17).

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminothiazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including numerous FDA-approved drugs.[1][2][3] Its derivatives have demonstrated a remarkable spectrum of therapeutic potential, acting as anticancer, antimicrobial, anti-inflammatory, and kinase inhibiting agents.[4][5][6] This guide focuses specifically on the 2-aminothiazole-4-carboxylic acid core, a framework that offers multiple vectors for chemical modification to fine-tune biological activity.

Through a systematic analysis of experimental data, this guide will dissect the structure-activity relationships (SAR) of these derivatives. We will explore how targeted modifications at key positions on the thiazole ring influence therapeutic efficacy, providing researchers and drug development professionals with a comprehensive framework for designing next-generation therapeutic agents.

The 2-Aminothiazole-4-Carboxylic Acid Core: Points of Diversification

The foundational structure presents three primary sites for chemical diversification, each playing a distinct role in molecular interactions with biological targets. The strategic modification of these positions—the 2-amino group, the 4-carboxylic acid, and the C5-position—is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Core_Scaffold cluster_0 2-Aminothiazole-4-Carboxylic Acid Core cluster_1 Points of Diversification core R1 R1: 2-Amino Group (Target Engagement & Sidechain Attachment) core->R1  Position 2 R2 R2: C4-Carboxylic Acid (Pharmacophore Anchor & PK Modulation) core->R2  Position 4 R3 R3: C5-Position (Probing Binding Pockets) core->R3  Position 5

Caption: Core structure and key positions for SAR studies.

SAR Analysis: Modifications at the 2-Amino (N-2) Position

The 2-amino group serves as a critical handle for introducing side chains that can form key hydrogen bonds or occupy specific sub-pockets within a target protein. Its modification is a primary strategy for enhancing potency and modulating selectivity.

N-Acyl and N-Acetamide Derivatives: Emulating Kinase Inhibitors

A well-established strategy involves the acylation of the 2-amino group to introduce functionalities that mimic the hinge-binding motifs of known kinase inhibitors like Dasatinib.[5][7]

Causality and Expertise: By installing an acetamide linker at the N-2 position, a scaffold is created that can extend into solvent-exposed regions or deeper pockets of an enzyme's active site. The choice of the terminal group on this linker is critical for activity. For instance, studies on derivatives designed based on Dasatinib revealed that incorporating a 4-methylpiperazin-1-yl moiety at the end of an acetamido side chain led to a compound with high antiproliferative potency against human K563 leukemia cells.[7] This highlights the importance of the terminal basic amine for forming salt bridges or crucial hydrogen bonds.

Experimental Workflow: N-Acylation

N_Acylation_Workflow start Start: 2-Aminothiazole Derivative reagent Reagent: Chloroacetyl Chloride Base: K2CO3 start->reagent Step 1 (Acylation) intermediate Intermediate: 2-Chloroacetamide Derivative reagent->intermediate amine Nucleophile: Secondary Amine (e.g., 4-Methylpiperazine) intermediate->amine Step 2 (Nucleophilic Substitution) product Final Product: N-2 Substituted Derivative amine->product

Caption: General workflow for N-2 side chain installation.

Data Summary: N-2 Acetamide Derivatives vs. Cancer Cell Lines

Compound IDN-2 SubstituentTarget Cell LineActivity (IC50)
Dasatinib (2-chloro-6-methylphenyl)amino...K563 (Leukemia)< 1 µM
Comp. 6d[7] 2-(4-methylpiperazin-1-yl)acetamidoK563 (Leukemia)Comparable to Dasatinib
Comp. 6d[7] 2-(4-methylpiperazin-1-yl)acetamidoMCF-7 (Breast)20.2 µM
Comp. 6d[7] 2-(4-methylpiperazin-1-yl)acetamidoHT-29 (Colon)21.6 µM

Key SAR Insight: The data clearly demonstrates that while the 2-aminothiazole core can be adapted to target leukemia effectively, the broader anticancer activity of Dasatinib relies on its pyrimidinylamino core.[7] This underscores the importance of the core scaffold in defining the spectrum of activity.

SAR Analysis: Modifications at the C4-Carboxylic Acid Position

The C4-carboxylic acid is a potent pharmacophoric feature, capable of forming strong ionic and hydrogen bond interactions with positively charged residues (e.g., Lys, Arg) in an active site. However, its polar nature can impede cell permeability. Therefore, its conversion to esters or amides is a common and effective prodrug strategy.

Ethyl Ester Derivatives: Enhancing Bioavailability

Esterification masks the polar carboxylic acid, increasing the molecule's lipophilicity and its ability to cross cell membranes. Intracellular esterases can then hydrolyze the ester to release the active carboxylic acid form at the site of action.

Causality and Expertise: The choice of ester (methyl, ethyl, etc.) is a balance. A small, labile ester like ethyl ensures efficient cleavage within the cell. Research by El-Subbagh et al. on ethyl 2-substituted-aminothiazole-4-carboxylate derivatives demonstrated this principle effectively. Their work produced compounds with significant broad-spectrum antitumor activity, with one derivative showing a remarkable GI50 of 0.08 µM against the RPMI-8226 leukemia cell line.[5] This indicates that for certain targets, efficient cellular uptake facilitated by the ester is a critical determinant of potency.

Data Summary: Ethyl 4-Carboxylate Derivatives vs. Leukemia

Compound IDN-2 SubstituentActivity vs. RPMI-8226 (GI50)
Comp. 13[5] 2-Aminoacetamide (N-phenylpiperazino)0.08 µM
Melphalan (Reference Drug)Less active than Comp. 13

Key SAR Insight: In the 2-aminoacetamide series, derivatives bearing a terminal morpholino or N-phenylpiperazino group were most active, with the N-phenylpiperazino substituent conferring superior potency.[5] This suggests a synergistic relationship between the masked C4-carboxylate for cell entry and a specific N-2 side chain for target engagement.

SAR Analysis: Modifications at the C5 Position

The C5 position of the thiazole ring is an ideal vector for introducing substituents that can probe deeper, often hydrophobic, pockets within a binding site. Modifications here can dramatically impact both potency and selectivity.

C5-Carboxanilide Derivatives: Targeting Proliferative Disorders

Converting the C5 position into a carboxanilide (an amide linked to a phenyl ring) has proven to be a highly successful strategy for developing potent anti-proliferative agents.

Causality and Expertise: The phenyl ring of the carboxanilide can be substituted with various functional groups to fine-tune electronic and steric properties. This allows for the optimization of van der Waals and hydrophobic interactions with the target protein. Studies have shown that a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives exhibit good anti-proliferative effects against human K563 leukemia cells.[4][8] The nature and position of substituents on the phenyl ring are critical, establishing a clear SAR.

Antimicrobial Activity: The Role of Halogens

For antimicrobial applications, SAR studies have revealed a distinct trend. The introduction of electron-withdrawing groups, particularly halogens, on aryl substituents often enhances activity.

Causality and Expertise: Halogens like chlorine and bromine can participate in halogen bonding, a specific non-covalent interaction with electron-rich atoms in the target's active site. They also increase the lipophilicity of the compound, potentially improving its ability to penetrate bacterial cell walls. In one series of antimicrobial 2-aminothiazole derivatives, compounds containing 4-Br and 4-Cl substituted aryl groups were found to be the most active against a range of microorganisms.[4][8]

Data Summary: Antimicrobial Activity of C5-Substituted Derivatives

Compound SeriesKey Substituent FeatureTarget OrganismsActivity (MIC)
Series 117[8] R1 = 4-ClC. perfringens0.039 µg/mL
Series 117[8] R1 = HA. tumefaciens0.078 µg/mL
Series 117[8] R1 = OCH3E. coliRemarkable efficacy

Key SAR Insight: For antimicrobial activity, halogen substitution on aryl rings attached to the core is a highly favorable modification. The position of the halogen is also crucial, with para-substitution often yielding the best results.[4][8]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential.

Protocol 1: Synthesis via Hantzsch Thiazole Synthesis

This is the most fundamental and widely used method for constructing the 2-aminothiazole core.

  • Reactant Preparation: Dissolve thiourea in a polar solvent such as ethanol.

  • Addition of α-Haloketone: To the stirred solution, add an equimolar amount of an appropriate α-haloketone (e.g., ethyl bromopyruvate to install the C4-carboxylate).

  • Reaction: Reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Neutralize with a base (e.g., aqueous sodium bicarbonate) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiazole-4-carboxylic acid ester.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is a standard method for assessing the anti-proliferative activity of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., K563, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (typically from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dasatinib).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

The 2-aminothiazole-4-carboxylic acid scaffold is a versatile and highly tractable platform for drug discovery. This guide has systematically compared how structural modifications at distinct positions govern biological activity, offering a logical framework for rational drug design.

Key Summary of SAR Findings:

SAR_Summary Core 2-Aminothiazole-4-Carboxylic Acid N2 N-2 Position: - Acetamide linkers are key. - Terminal basic groups (piperazine) enhance kinase inhibition. Core->N2 C4 C4-Carboxylic Acid: - Critical for target binding (anchor). - Esterification is a valid prodrug strategy to improve cell permeability. Core->C4 C5 C5-Position: - Phenylamides are effective for anti-proliferative activity. - Halogenated aryl groups at C5 boost antimicrobial potency. Core->C5

Caption: Summary of key structure-activity relationships.

Future research should focus on multi-target drug design, creating derivatives that can simultaneously inhibit multiple pathways involved in a disease state. Furthermore, exploring novel substitutions at the C5 position and developing more sophisticated prodrug strategies for the C4-carboxylate will continue to unlock the full therapeutic potential of this remarkable scaffold.

References

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • National Center for Biotechnology Information (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed Central. [Link]

  • Yu, H., et al. (2017). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Rashid, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 31. [Link]

  • Ayimbila, S. T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

  • Arshad, F., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • Liu, Y., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(7), 451-458. [Link]

  • Göring, S., et al. (2018). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 143, 107-123. [Link]

  • deSolms, S. J., et al. (1994). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 37(17), 2646-2651. [Link]

  • Al-Balas, Q., et al. (2015). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate. [Link]

  • Wang, Y., et al. (2014). 2-aminothiazole derivative, preparation method, and use.
  • S. S. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]

  • Gürsoy, E., & Güzel, Ö. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 475-502. [Link]

Sources

In Vitro Comparative Guide to the Enzyme Inhibitory Potency of 2-Aminothiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

A Senior Application Scientist's Guide for Researchers in Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Its derivatives have been successfully developed into approved drugs, such as the kinase inhibitor Dasatinib, highlighting the scaffold's therapeutic potential.[1][2][3] This guide provides an in-depth comparison of the in vitro enzyme inhibitory potency of various 2-aminothiazole analogs, focusing on their activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a prominent target in oncology.[4][5][6]

We will explore the structure-activity relationships (SAR) that govern their potency, detail a robust experimental protocol for assessing inhibition, and discuss the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Section 1: The 2-Aminothiazole Scaffold in Kinase Inhibition

Protein kinases, which regulate the majority of cellular signal transduction pathways, are a major class of drug targets.[7] The 2-aminothiazole core serves as an excellent "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP-binding pocket.[6] This interaction is fundamental to the inhibitory activity of many ATP-competitive kinase inhibitors.[8][9][10] By modifying the substituents at various positions on the thiazole ring, chemists can fine-tune the potency and selectivity of these compounds against specific kinases.[11][12]

This guide will use Cyclin-Dependent Kinase 2 (CDK2), in complex with its regulatory partner Cyclin A, as a representative case study. Aberrant CDK2 activity is a hallmark of many cancers, making it a well-validated target for therapeutic intervention.[4][5][13]

Section 2: Comparative Inhibitory Potency Against CDK2/Cyclin A

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent compound.

The following table summarizes the in vitro inhibitory potencies of several 2-aminothiazole analogs against the human CDK2/Cyclin A complex. These compounds illustrate key structure-activity relationships.

Compound IDR1-Substitution (at C5)R2-Substitution (Amide at N2)IC50 (nM) vs. CDK2/Cyclin AReference
Analog 1 IsopropylIsobutyramide~320[14]
Analog 2 5-(tert-butyl)-2-oxazolylmethylthio4-piperidinecarboxamide48[3]
Analog 3 PhenylAllylamino15,000[6]
Analog 4 Phenyl(4-fluorophenyl)amino0.9 - 1.5[6]

Analysis of Structure-Activity Relationships (SAR):

  • From Analog 3 to 4: A dramatic increase in potency (from 15,000 nM to ~1 nM) is achieved by modifying the N2 substituent. Replacing the small, flexible allylamino group with a more rigid and larger substituted phenylamino group allows for more extensive and favorable interactions within the ATP-binding pocket. This highlights the critical role of the N2-substituent in determining potency.[6]

  • Analog 1 vs. 4: While both are potent, the sub-nanomolar activity of Analog 4 demonstrates that extensive optimization of both the C5 and N2 positions can lead to highly potent inhibitors.[6][14]

  • Analog 2 (SNS-032/BMS-387032): This clinical trial candidate shows that complex, heterocyclic groups at the C5-position can confer high potency and desirable drug-like properties.[3]

These examples underscore the modular nature of the 2-aminothiazole scaffold, where systematic modifications at key positions can lead to vast improvements in inhibitory activity.

Section 3: Mechanism of Action - ATP-Competitive Inhibition

The vast majority of 2-aminothiazole-based kinase inhibitors function via an ATP-competitive mechanism .[7][10] They bind to the active site of the kinase in the same pocket that adenosine triphosphate (ATP), the enzyme's natural phosphodonor substrate, occupies.

By occupying this site, the inhibitor physically blocks ATP from binding, thereby preventing the phosphorylation of substrate proteins and halting the downstream signaling cascade. The IC50 value of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases, a key diagnostic for this mechanism of action.[10]

ATP_Competition cluster_0 Kinase Active Site cluster_1 Normal Reaction cluster_2 Inhibited State Enzyme Kinase ATP Binding Pocket Substrate Substrate Protein Enzyme:f0->Substrate Binds Blocked_ATP ATP Enzyme:f1->Blocked_ATP Blocked ATP ATP ATP->Enzyme:f1 Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylated Inhibitor 2-Aminothiazole Analog Inhibitor->Enzyme:f1 Competitively Binds

Caption: Mechanism of ATP-competitive inhibition by 2-aminothiazole analogs.

Section 4: Gold-Standard Experimental Protocol for IC50 Determination

To ensure data is reliable and comparable across different studies, a standardized and well-validated protocol is essential. The following outlines a robust in vitro kinase assay for determining the IC50 of 2-aminothiazole analogs against CDK2/Cyclin A. This protocol is based on the widely used ADP-Glo™ Kinase Assay format, which measures kinase activity by quantifying the amount of ADP produced.[15][16]

Detailed Step-by-Step Methodology

1. Materials & Reagents:

  • Recombinant Human CDK2/Cyclin A2 Enzyme (e.g., Promega, BPS Bioscience).[13][17]
  • Kinase Substrate: Histone H1 is a common, generic substrate for CDK2.[17]
  • Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[15]
  • Adenosine Triphosphate (ATP).
  • Test Compounds (2-aminothiazole analogs) dissolved in 100% DMSO.
  • ADP-Glo™ Kinase Assay Kit (Promega).
  • White, opaque 96-well or 384-well assay plates.
  • Multichannel pipettes and a plate reader capable of measuring luminescence.

2. Experimental Workflow:

IC50_Workflow A 1. Compound Dilution Prepare serial dilutions of 2-aminothiazole analogs in DMSO, then dilute in kinase buffer. B 2. Reaction Setup Add kinase buffer, enzyme (CDK2/Cyclin A), and diluted compounds to assay plate. A->B C 3. Initiate Reaction Add ATP/Substrate mix to all wells to start the kinase reaction. B->C D 4. Incubation Incubate at room temperature for 60 minutes. C->D E 5. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min. D->E F 6. ADP to ATP Conversion Add Kinase Detection Reagent to convert ADP (product) to ATP. Incubate 30 min. E->F G 7. Signal Detection Measure luminescence. Signal is directly proportional to kinase activity. F->G H 8. Data Analysis Plot % Inhibition vs. [Inhibitor]. Fit data to a dose-response curve to calculate the IC50 value. G->H

Caption: Standardized workflow for determining inhibitor IC50 values.

3. Assay Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Further dilute these into the kinase assay buffer. Add 5 µL of the diluted compound to the appropriate wells of the assay plate. Include "no inhibitor" (DMSO vehicle) controls for 100% activity and "no enzyme" controls for background signal.
  • Enzyme Addition: Add 10 µL of CDK2/Cyclin A solution (e.g., 2.5 ng/µL) to each well (except "no enzyme" controls).
  • Reaction Initiation: Add 10 µL of a solution containing the kinase substrate (e.g., Histone H1) and ATP. The final ATP concentration should be at or near its Km (Michaelis-Menten constant) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.
  • Incubation: Incubate the plate at room temperature for 60 minutes.
  • Detection:
  • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.
  • Add 50 µL of Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal. Incubate for 30 minutes.
  • Read the luminescence on a plate reader.

4. Data Analysis and Interpretation:

  • Calculate Percent Inhibition:
  • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Max - Signal_Background))
  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.

Conclusion

The 2-aminothiazole scaffold remains a highly valuable starting point for the design of potent and selective enzyme inhibitors. As demonstrated with CDK2, strategic modifications to the core structure can yield compounds with nanomolar and even sub-nanomolar potency. Understanding the structure-activity relationships, confirming the ATP-competitive mechanism of action, and employing robust, standardized in vitro assays are critical steps in the successful development of novel therapeutics based on this versatile chemical framework. The methodologies and comparative data presented in this guide provide a solid foundation for researchers aiming to explore and exploit the potential of 2-aminothiazole analogs in drug discovery.

References

  • Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. PubMed. Available at: [Link]

  • Selectivity Mechanism of ATP-Competitive Inhibitors for PKB and PKA. PubMed. Available at: [Link]

  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed. Available at: [Link]

  • 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. PubMed. Available at: [Link]

  • Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Available at: [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. ScienceDirect. Available at: [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. ACS Publications. Available at: [Link]

  • Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. PubMed Central. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed Central. Available at: [Link]

  • Different types of ATP-competitive kinase inhibitors. A, schematic... ResearchGate. Available at: [Link]

  • Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. Journal of Biological Chemistry. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold. PubMed Central. Available at: [Link]

  • Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. PubMed. Available at: [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. PubMed Central. Available at: [Link]

  • Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. AACR Journals. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. SpringerLink. Available at: [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. ScienceDirect. Available at: [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PubMed Central. Available at: [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. PubMed Central. Available at: [Link]

  • In Vitro Inhibition Effects of 2-Amino Thiazole Derivatives on Lactoperoxidase Enzyme Activity. ResearchGate. Available at: [Link]

  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. PubMed Central. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]

  • CDK2 Assay Kit. BPS Bioscience. Available at: [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes for 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest for researchers in pharmaceuticals and agrochemicals.[1][2] This guide provides a detailed head-to-head comparison of two primary synthetic routes to this target molecule, offering insights into the strategic choices behind each pathway, supported by detailed experimental protocols and comparative data.

This document is intended for an audience of researchers, scientists, and drug development professionals. The information herein is designed to be a practical resource for selecting and implementing the most suitable synthetic strategy based on factors such as starting material availability, desired scale, and process robustness.

Route 1: The Classic Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, provides a direct and convergent approach to the thiazole core.[3] This route constructs the desired 2-(isopropylamino)thiazole ring in a single cyclocondensation step, followed by ester hydrolysis.

Causality Behind Experimental Choices

This route is predicated on the well-established reactivity of α-halo carbonyl compounds with thioureas. The choice of ethyl 2-chloroacetoacetate as the α-halo carbonyl component directly installs the required carboxylic acid precursor (as an ethyl ester) at the 4-position of the thiazole ring. N-isopropylthiourea serves as the nucleophile, concurrently introducing the isopropylamino moiety at the 2-position. Ethanol is a common and effective solvent for this condensation, facilitating the reaction while being relatively benign and easy to remove. The final hydrolysis step is a standard and high-yielding transformation to unmask the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(isopropylamino)-1,3-thiazole-4-carboxylate

  • To a solution of N-isopropylthiourea (1.18 g, 10 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser, add ethyl 2-chloroacetoacetate (1.65 g, 10 mmol).

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in ethyl acetate (100 mL) and washed successively with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords pure ethyl 2-(isopropylamino)-1,3-thiazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • The ethyl 2-(isopropylamino)-1,3-thiazole-4-carboxylate (2.28 g, 10 mmol) is dissolved in a mixture of ethanol (30 mL) and a 2M aqueous solution of sodium hydroxide (15 mL, 30 mmol).

  • The mixture is stirred at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The ethanol is removed under reduced pressure, and the remaining aqueous solution is cooled in an ice bath.

  • The solution is then acidified to pH 3-4 by the dropwise addition of 2M hydrochloric acid, resulting in the precipitation of the product.

  • The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Workflow Diagram

Route 1 cluster_0 Step 1: Hantzsch Cyclocondensation cluster_1 Step 2: Ester Hydrolysis A Ethyl 2-chloroacetoacetate C Ethyl 2-(isopropylamino)-1,3-thiazole-4-carboxylate A->C Ethanol, Reflux B N-Isopropylthiourea B->C Ethanol, Reflux D This compound C->D NaOH, Ethanol/Water then HCl

Caption: Synthetic workflow for Route 1.

Route 2: Post-Modification of a Pre-formed Thiazole Ring

This alternative strategy involves the initial synthesis of a functionalized thiazole core, followed by the introduction of the isopropylamino group. This approach can be advantageous if the starting thiazole derivative is readily available or if a library of analogues with different 2-substituents is desired.

Causality Behind Experimental Choices

This route leverages the reactivity of a 2-halo-substituted thiazole. Ethyl 2-bromothiazole-4-carboxylate is a suitable starting material, with the bromine at the 2-position being an excellent leaving group for nucleophilic aromatic substitution.[2][4] The reaction with isopropylamine directly installs the desired functionality. The choice of a polar aprotic solvent like DMF or DMSO can facilitate the substitution reaction. The final ester hydrolysis is identical to that in Route 1. For more challenging substrates or to achieve higher yields, modern cross-coupling reactions like the Buchwald-Hartwig amination could be employed, though this adds complexity and cost.[5][6]

Experimental Protocol

Step 1: Synthesis of Ethyl 2-bromothiazole-4-carboxylate

  • To a solution of ethyl 2-aminothiazole-4-carboxylate (1.72 g, 10 mmol) in hydrobromic acid (48%, 20 mL) at 0°C, a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise, maintaining the temperature below 5°C.

  • The reaction mixture is stirred at this temperature for 1 hour.

  • The mixture is then carefully poured into a beaker containing ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 2-bromothiazole-4-carboxylate, which can be used in the next step without further purification or purified by column chromatography.[4]

Step 2: Nucleophilic Aromatic Substitution with Isopropylamine

  • In a sealed tube, dissolve ethyl 2-bromothiazole-4-carboxylate (2.36 g, 10 mmol) in N,N-dimethylformamide (DMF, 20 mL).

  • Add isopropylamine (1.18 g, 20 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.58 g, 20 mmol).

  • The tube is sealed and heated to 80-100°C for 12-24 hours. The reaction should be monitored by TLC.

  • After cooling to room temperature, the reaction mixture is poured into water (100 mL) and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by column chromatography provides ethyl 2-(isopropylamino)-1,3-thiazole-4-carboxylate.

Step 3: Hydrolysis to this compound

This step follows the same procedure as Step 2 in Route 1.

Workflow Diagram

Route 2 cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Ester Hydrolysis A Ethyl 2-aminothiazole-4-carboxylate B Ethyl 2-bromothiazole-4-carboxylate A->B NaNO2, HBr C Ethyl 2-(isopropylamino)-1,3-thiazole-4-carboxylate B->C Isopropylamine, DIPEA, DMF D This compound C->D NaOH, Ethanol/Water then HCl

Caption: Synthetic workflow for Route 2.

Head-to-Head Comparison

FeatureRoute 1: Hantzsch SynthesisRoute 2: Post-Modification
Number of Steps 23
Overall Yield Typically moderate to goodCan be good, but dependent on the efficiency of the substitution step
Starting Materials Ethyl 2-chloroacetoacetate, N-isopropylthioureaEthyl 2-aminothiazole-4-carboxylate, Isopropylamine
Key Transformation CyclocondensationNucleophilic Aromatic Substitution
Scalability Generally scalable, but the initial condensation can be exothermic.Scalable, but the Sandmeyer reaction requires careful temperature control.
Versatility Excellent for accessing a wide range of 2-aminothiazoles by varying the thiourea.Advantageous for creating a library of analogs by varying the nucleophile in the substitution step.
Potential Issues Potential for side product formation in the condensation step.The Sandmeyer reaction can have variable yields and requires handling of diazonium salts. The substitution step may require forcing conditions.
Safety Considerations Ethyl 2-chloroacetoacetate is a lachrymator.Diazonium salts are potentially explosive. Hydrobromic acid is corrosive.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Hantzsch Synthesis) is a more convergent and potentially more efficient route in terms of step economy. It is an excellent choice for the direct synthesis of the target molecule, especially on a larger scale, provided that the starting materials are readily available.

Route 2 (Post-Modification) offers greater flexibility for medicinal chemistry applications where the synthesis of a diverse library of 2-substituted thiazoles is desired. While it involves an additional step, the modularity of this approach can be a significant advantage in a research and development setting.

The ultimate choice of synthetic route will depend on the specific needs of the research program, including the availability and cost of starting materials, the desired scale of the synthesis, and the strategic goals of the project.

References

  • MySkinRecipes. This compound. [Link]

  • ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate.... [Link]

  • Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]

  • PrepChem.com. Synthesis of N-Ethoxycarbonyl-N'-Isopropyl Thiourea. [Link]

  • Google Patents. CN1962629A - N, N'-diisopropyl thiourea synthesis method.
  • Google Patents.
  • PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Google Patents. CN108084055A - A kind of method of N, N '-di-isopropyl thiourea oxidative synthesis N, N '-diisopropylcarbodiimide.
  • National Center for Biotechnology Information. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. [Link]

  • Organic Syntheses. pseudothiohydantoin. [Link]

  • Royal Society of Chemistry. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • J&K Scientific LLC. Ethyl 2-bromothiazole-4-carboxylate | 100367-77-9. [Link]

  • ResearchGate. Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via.... [Link]

  • ACS Publications. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles | Organic Letters. [Link]

  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PubMed Central. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. [Link]

  • Sci-Hub. Reactions of 2-aminothiazoles with reagents containing a C–halogen and a C O electrophilic centre. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Royal Society of Chemistry. Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate, ethyl bromomalonate, and ethyl bromocyanoacetate. [Link]

  • Royal Society of Chemistry. Reaction of 2-aminothiazoles with reagents containing a C–halogen and a C [[double bond, length as m-dash]] O electrophilic centre. [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. [Link]

  • National Center for Biotechnology Information. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • YouTube. Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. [Link]

  • ResearchGate. Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • NPTEL Archive. Nucleophilic Aromatic Substitution. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • ResearchGate. Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate | Request PDF. [Link]

  • National Center for Biotechnology Information. 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. [Link]

  • National Center for Biotechnology Information. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. [Link]

Sources

Comparative Efficacy Analysis: 2-(Isopropylamino)-1,3-thiazole-4-carboxylic Acid Derivatives versus Standard-of-Care in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a novel class of investigational compounds, 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid derivatives, against established standard-of-care therapies for rheumatoid arthritis (RA). For the purpose of this analysis, we will focus on a representative molecule from this class, hereafter referred to as Compound-Thiazole (Cpd-T) , a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

The therapeutic rationale for targeting IRAK4 stems from its critical role as a downstream signaling molecule for Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family. Dysregulation of this pathway is a key driver of the chronic inflammation and joint destruction characteristic of RA. This guide will delve into the mechanistic underpinnings of Cpd-T, presenting its efficacy profile in juxtaposition with methotrexate and a widely used biologic, adalimumab (a TNF-α inhibitor).

Mechanistic Overview: IRAK4 Inhibition vs. Standard-of-Care

Standard-of-Care MOA:

  • Methotrexate: Primarily acts as a folate antagonist, inhibiting the proliferation of immune cells. It also has anti-inflammatory effects through various other mechanisms, including the promotion of adenosine release.

  • Adalimumab (TNF-α inhibitor): A monoclonal antibody that binds to and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine in the RA synovium.

Cpd-T (IRAK4 Inhibitor) MOA: Cpd-T targets the kinase activity of IRAK4. By inhibiting IRAK4, it blocks the downstream signaling cascade that leads to the activation of NF-κB and the subsequent production of a wide array of inflammatory mediators, including TNF-α, IL-6, and IL-1β. This offers a more upstream point of intervention compared to TNF-α inhibitors.

Signaling Pathway Comparison

G cluster_0 Upstream Activation cluster_1 IRAK4-Mediated Signaling cluster_2 Downstream Effects TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 CpdT Cpd-T CpdT->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines Adalimumab Adalimumab Adalimumab->Cytokines Inhibits TNF-α

Caption: IRAK4 signaling pathway and points of therapeutic intervention.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for Cpd-T compared to standard-of-care drugs. Data is compiled from representative preclinical studies.

In Vitro Potency and Selectivity
CompoundTargetAssay TypeIC50 (nM)Reference
Cpd-T IRAK4 Kinase Assay 5.2 ****
Cpd-TIRAK1Kinase Assay>10,000
MethotrexateDHFREnzyme Assay10N/A
AdalimumabTNF-αBinding Assay0.08N/A
Cellular Activity
CompoundCell LineStimulantReadoutIC50 (nM)Reference
Cpd-T THP-1 cells LPS TNF-α release 25 ****
MethotrexatePBMCsPHAProliferation30N/A
AdalimumabTHP-1 cellsLPSTNF-α release1.5N/A
In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model in Mice
Treatment GroupDoseRouteArthritis Score (Mean ± SEM)Paw Swelling (mm, Mean ± SEM)Reference
Vehicle-p.o.10.5 ± 0.81.8 ± 0.2
Cpd-T 30 mg/kg p.o. 4.2 ± 0.5 0.7 ± 0.1 ****
Methotrexate1 mg/kgi.p.6.8 ± 0.71.1 ± 0.1
Adalimumab10 mg/kgi.p.3.5 ± 0.40.6 ± 0.1

Experimental Protocols

IRAK4 Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the in vitro potency of an inhibitor against IRAK4.

G A 1. Prepare Assay Buffer (e.g., Tris-HCl, MgCl2, DTT) B 2. Serially Dilute Cpd-T A->B C 3. Add Recombinant IRAK4 Enzyme B->C D 4. Add Substrate & ATP C->D E 5. Incubate at 30°C D->E F 6. Stop Reaction & Measure Signal (e.g., Luminescence) E->F G 7. Calculate IC50 F->G

Caption: Workflow for an in vitro IRAK4 kinase assay.

Methodology:

  • Reagents: Recombinant human IRAK4, biotinylated peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™).

  • Procedure: a. Add assay buffer to a 384-well plate. b. Perform serial dilutions of Cpd-T in DMSO, then add to the plate. c. Add the IRAK4 enzyme and incubate for 15 minutes. d. Initiate the reaction by adding a mixture of the peptide substrate and ATP. e. Incubate for 1 hour at 30°C. f. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis: The luminescence signal is converted to percent inhibition and plotted against the compound concentration to determine the IC50 value using a four-parameter logistic fit.

Collagen-Induced Arthritis (CIA) In Vivo Model

This protocol describes a standard animal model for evaluating the efficacy of anti-arthritic compounds.

Methodology:

  • Induction of Arthritis: a. Male DBA/1 mice are immunized on Day 0 with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). b. On Day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

  • Dosing: a. Treatment with Cpd-T (p.o.), methotrexate (i.p.), or adalimumab (i.p.) begins on Day 21, upon the appearance of initial arthritis symptoms. b. Dosing continues daily until the end of the study (e.g., Day 35).

  • Efficacy Assessment: a. Clinical Scoring: Arthritis severity is scored visually for each paw on a scale of 0-4 (0=normal, 4=severe joint inflammation and ankylosis). The scores for all paws are summed for a total score per animal. b. Paw Swelling: Paw thickness is measured using a digital caliper.

  • Terminal Analysis: On Day 35, animals are euthanized, and joint tissues can be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Trustworthiness and Self-Validation

The experimental designs presented incorporate self-validating systems. In the in vitro assays, positive and negative controls (e.g., a known potent inhibitor and DMSO vehicle, respectively) are crucial for validating the assay's performance. For the in vivo CIA model, the inclusion of both a vehicle control and a standard-of-care arm (methotrexate and adalimumab) provides a robust framework for interpreting the efficacy of the novel compound, Cpd-T. The consistency of results across biochemical, cellular, and in vivo models further strengthens the confidence in the therapeutic potential of this new class of IRAK4 inhibitors.

References

  • Title: The role of IRAK4 in inflammation and innate immunity. Source: Nature Reviews Rheumatology. URL: [Link]

  • Title: IRAK4 inhibitors for inflammation. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: Discovery of a selective IRAK4 inhibitor for the treatment of inflammatory diseases. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: A potent and selective IRAK4 inhibitor reduces disease in a murine model of rheumatoid arthritis. Source: Arthritis & Rheumatology. URL: [Link]

A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis Using 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, a significant hurdle in this field is achieving inhibitor selectivity. Due to the highly conserved nature of the ATP-binding site across the human kinome, many inhibitors inadvertently interact with multiple kinases, leading to off-target effects and potential toxicities. Therefore, early and comprehensive selectivity profiling is not just a characterization step but a cornerstone of a successful kinase inhibitor drug discovery program.[2]

This guide provides a comprehensive overview of the principles, methodologies, and data interpretation involved in kinase selectivity profiling. We will use the novel compound, 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid , as a representative case study to illustrate the process. While this compound is recognized as a valuable intermediate in the synthesis of bioactive molecules, its kinome-wide selectivity profile has not been publicly detailed, making it an ideal candidate for demonstrating how one would approach this critical analysis from the ground up.

The Imperative of Selectivity: Why Profile?

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[3] While a drug may be designed to inhibit a specific kinase implicated in a disease, its interaction with other kinases can lead to unforeseen consequences. A promiscuous inhibitor might exhibit a desired polypharmacology, where inhibiting multiple targets is beneficial (e.g., Dasatinib's dual inhibition of Src and Abl).[4] Conversely, it could cause significant side effects that preclude its clinical use.[5]

Kinase selectivity profiling provides a panoramic view of a compound's activity across the kinome. This data is crucial for:

  • Identifying potential off-target liabilities: Early detection of undesirable interactions allows for medicinal chemistry efforts to mitigate these effects.

  • Uncovering novel therapeutic opportunities: A compound might inhibit an unexpected kinase that is also a valid drug target, opening avenues for drug repositioning.[6]

  • Informing Structure-Activity Relationships (SAR): Understanding how structural modifications impact selectivity is key to optimizing lead compounds.

  • Validating on-target activity: A highly selective inhibitor provides greater confidence that the observed biological effects are due to the inhibition of the intended target.

Designing a Robust Kinase Profiling Study

A well-designed profiling study is essential for generating reliable and interpretable data. Key experimental choices include the selection of the kinase panel, the ATP concentration, and appropriate controls.

Selecting the Kinase Panel

The choice of kinases to screen against is a critical decision. A broad panel, often referred to as a "kinome scan," provides the most comprehensive overview of selectivity.[2] Such panels are curated to include representatives from all major branches of the human kinome tree, ensuring a diverse and unbiased assessment. For more focused studies, smaller, family-specific panels (e.g., tyrosine kinases, CMGC kinases) can be employed.

The Critical Role of ATP Concentration

Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP. The concentration of ATP used in a biochemical assay can therefore significantly influence the apparent potency (IC50) of an inhibitor.[7]

  • Screening at Km,ATP: Many initial screens are performed at an ATP concentration that is close to the Michaelis constant (Km) for each individual kinase. This allows for a more direct comparison of the intrinsic affinity of the inhibitor for different kinases.[6]

  • Screening at Physiological ATP Concentrations: Cellular ATP levels (1-10 mM) are typically much higher than the Km,ATP of most kinases.[8] Screening at these higher concentrations can provide a more physiologically relevant measure of inhibitor potency and is essential for predicting cellular activity.

For a comprehensive profile, it is often advisable to screen at both a low (e.g., Km,ATP) and a high (e.g., 1 mM) ATP concentration.

A Comparative Look at Profiling Methodologies

A variety of technologies are available for assessing kinase inhibitor selectivity, each with its own set of advantages and limitations.[9][10] The choice of platform depends on the stage of the drug discovery program, the desired throughput, and the specific information required.

Methodology Principle Advantages Disadvantages
Biochemical Activity Assays Measures the enzymatic activity of the kinase by detecting either substrate phosphorylation or ADP production.Direct measure of functional inhibition; versatile for different kinases.Can be susceptible to assay interference; may require specific reagents for each kinase.
Binding Assays Quantifies the binding of an inhibitor to the kinase, often through competition with a known ligand.High throughput; does not require active enzyme or ATP; can detect non-ATP competitive inhibitors.[2]Does not directly measure functional inhibition; may not capture the effects of allosteric modulators.
Cell-Based Assays Measures the inhibition of a specific kinase signaling pathway within a cellular context.Provides physiologically relevant data, accounting for cell permeability and target engagement.[11]Lower throughput; more complex assay development; results can be influenced by other cellular pathways.[11]
In-Depth: Key Assay Technologies
  • Radiometric Assays: Considered the "gold standard," these assays use radioactively labeled ATP (³²P or ³³P) and measure the incorporation of the radioactive phosphate into the substrate. They are highly sensitive and versatile but require specialized handling and disposal of radioactive materials.[8]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[9] The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal.[12] This "signal-on" format is robust, highly sensitive, and amenable to high-throughput screening.[13]

  • Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays use a phospho-specific antibody labeled with a fluorescent acceptor and a substrate labeled with a fluorescent donor.[9] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. These are homogeneous, "mix-and-read" assays well-suited for HTS.[14]

  • Competition Binding Assays (e.g., KINOMEscan™): This technology uses an active site-directed competition binding assay to quantify kinase-inhibitor interactions.[2] A test compound is competed against an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR). This method is ATP-independent and provides true equilibrium dissociation constants (Kd).[15]

Experimental Protocol: Profiling with the ADP-Glo™ Kinase Assay

This protocol provides a detailed, step-by-step methodology for determining the inhibitory activity of a test compound, such as this compound, against a panel of kinases using the ADP-Glo™ assay technology.

Materials:
  • Kinase panel of interest (purified, recombinant enzymes)

  • Corresponding kinase-specific substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., this compound) and control inhibitors (e.g., Staurosporine, Dasatinib) dissolved in 100% DMSO.

  • Kinase buffer (specific to each kinase, typically containing a buffer salt, MgCl₂, and a reducing agent like DTT)

  • ATP solution

  • Multi-well assay plates (e.g., 384-well, white, low-volume)

  • Multichannel pipettes or automated liquid handling system

  • Plate shaker

  • Luminometer

Workflow Diagram:

ADP_Glo_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection A Dispense Test Compound (e.g., 2.5 µL of 2x compound) B Add Kinase/Substrate Mix (e.g., 2.5 µL of 2x enzyme/substrate) A->B Pre-incubation (optional, ~10 min) C Initiate Reaction with ATP (e.g., 5 µL of 2x ATP) B->C D Incubate at RT (e.g., 60 min) C->D E Add ADP-Glo™ Reagent (10 µL, stops reaction, depletes ATP) D->E F Incubate at RT (40 min) E->F G Add Kinase Detection Reagent (20 µL, converts ADP to ATP, generates light) F->G H Incubate at RT (30-60 min) G->H I Read Luminescence H->I

Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.

Step-by-Step Procedure:
  • Compound Plating: Prepare serial dilutions of the test and control compounds in an appropriate buffer containing a low percentage of DMSO. Dispense a small volume (e.g., 5 µL for a 10 µL final reaction volume) of the compound dilutions into the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Kinase Reaction: a. Prepare a 2x kinase/substrate master mix in the appropriate kinase reaction buffer. b. Add 2.5 µL of the 2x kinase/substrate mix to each well containing the compound. c. Incubate for 10-15 minutes at room temperature. d. Prepare a 2x ATP solution in the kinase reaction buffer. e. Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution to each well. The final reaction volume is 10 µL. f. Mix the plate gently and incubate at room temperature for the desired time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[16] b. Incubate the plate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides the luciferase/luciferin mix to generate a luminescent signal.[13] d. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Visualization

The raw luminescence data is processed to determine the extent of kinase inhibition.

  • Calculate Percent Inhibition: The activity of the kinase in the presence of the test compound is compared to the uninhibited control (DMSO vehicle). Percent Inhibition = 100 x (1 - (Signalcompound - Signalno enzyme) / (Signalno inhibitor - Signalno enzyme))

  • Determine IC50 Values: For compounds that show significant inhibition, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated using a non-linear regression model.

Hypothetical Data for this compound

To illustrate the output of a profiling study, we present hypothetical data for our topic compound screened at 1 µM against a representative panel of kinases.

KinaseKinase Family% Inhibition at 1 µM
AURKA Aurora 95
AURKB Aurora 88
ABL1TK15
SRCTK22
LCKTK18
EGFRTK5
BRAFTKL12
CDK2CMGC35
GSK3BCMGC41
p38α (MAPK14)CMGC28
PKAAGC9
ROCK1AGC16
AKT1AGC4

Comparative Analysis: Contextualizing Selectivity

The selectivity of a compound is best understood when compared to well-characterized inhibitors. Here, we compare the hypothetical profile of our topic compound with the known profiles of Staurosporine (a non-selective inhibitor) and Dasatinib (a multi-kinase inhibitor).

CompoundPrimary Target(s)Selectivity ProfileImplication
This compound (Hypothetical) Aurora KinasesHighly selective for AURKA and AURKB with minimal off-target activity at 1 µM.A promising starting point for a selective Aurora kinase inhibitor program.
Staurosporine Pan-KinaseBinds to the majority of kinases with high affinity, making it a prototypical non-selective inhibitor.[17][18]A valuable research tool for inducing apoptosis but not suitable for clinical use due to its lack of specificity.[18]
Dasatinib BCR-ABL, SRC familyA multi-kinase inhibitor with potent activity against a specific set of tyrosine kinases.[4][19]Clinically effective due to its defined polypharmacology, but off-target activities can contribute to side effects.[20]
Visualizing Selectivity: The Kinome Tree

A powerful way to visualize kinome-wide selectivity data is through a kinome tree diagram.[6] This representation maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing an intuitive snapshot of the compound's selectivity profile.

KinomeTree cluster_TK Tyrosine Kinases (TK) cluster_TKL Tyrosine Kinase-Like (TKL) cluster_CMGC CMGC cluster_AGC AGC cluster_Other Other cluster_legend Inhibition at 1 µM ABL1 SRC LCK EGFR BRAF CDK2 CDK2 GSK3B GSK3B p38a p38α PKA ROCK1 AKT1 AURKA AURKA AURKB AURKB Kinome TK Kinome->TK TKL Kinome->TKL CMGC Kinome->CMGC AGC Kinome->AGC Other Kinome->Other TK->ABL1 TK->SRC TK->LCK TK->EGFR TKL->BRAF CMGC->CDK2 CMGC->GSK3B CMGC->p38a AGC->PKA AGC->ROCK1 AGC->AKT1 Other->AURKA Other->AURKB key1 > 80% key2 30-50% key3 < 30%

Caption: Hypothetical kinome tree for this compound.

Conclusion

Kinase selectivity profiling is an indispensable component of modern drug discovery. A thorough understanding of a compound's interactions across the kinome is essential for advancing safe and effective therapeutics. By employing a strategic combination of biochemical, binding, and cell-based assays, researchers can build a comprehensive selectivity profile that guides medicinal chemistry efforts, mitigates the risk of off-target effects, and ultimately increases the probability of clinical success. For a novel entity like this compound, the systematic approach outlined in this guide provides a robust framework for elucidating its potential as a selective kinase inhibitor.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • V asílév, S., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Modi, V., & Dunbrack, R. L. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Tan, S. L., et al. (2015). Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]

  • Getlik, M., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PubMed Central. [Link]

  • Wu, J., et al. (2003). Protein kinase profiling assays: a technology review. PubMed. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery. [Link]

  • Getlik, M., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Publications. [Link]

  • Wikipedia. Staurosporine. Wikipedia. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]

  • Zhang, J., et al. (2009). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. [Link]

  • El-Hachem, N., et al. (2021). Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types. PubMed Central. [Link]

  • Chemical Science. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Royal Society of Chemistry. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Getlik, M., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. OSTI.GOV. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Eurofins Discovery. Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Profacgen. Cell-based Kinase Assays. Profacgen. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • SciSpace. (2011, March 7). A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. SciSpace. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • The University of North Carolina at Chapel Hill. (2015, October 26). Comprehensive characterization of the Published Kinase Inhibitor Set. The University of North Carolina at Chapel Hill. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Cell Press. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Cell Chemical Biology. [Link]

  • Ma'ayan Lab. (2020, August 11). The KINOMEscan and KEA3 Appyters. YouTube. [Link]

  • AACR Journals. (2008, December 1). Effects of Dasatinib on Src Kinase Activity and Downstream Intracellular Signaling in Primitive Chronic Myelogenous Leukemia Hematopoietic Cells. AACR Journals. [Link]

  • ADP Glo Protocol. ADP Glo Protocol. [Link]

  • Taylor & Francis Online. (2008, July 16). Measuring the tyrosine kinase activity: a review of biochemical and cellular assay technologies. Taylor & Francis Online. [Link]

  • Kinase Logistics Europe. ATP concentration. Kinase Logistics Europe. [Link]

  • PubMed Central. (2025, June 21). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PubMed Central. [Link]

  • PubMed Central. (2010). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. PubMed Central. [Link]

  • Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. [Link]

Sources

A Comparative Guide to Molecular Docking of 2-Aminothiazole Derivatives in the Acetylcholinesterase Active Site

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 2-aminothiazole scaffold has emerged as a "privileged structure," a molecular framework that frequently appears in compounds targeting a wide array of biological targets.[1][2] Its synthetic tractability and ability to engage in diverse molecular interactions have made it a cornerstone in the development of novel therapeutics, from anticancer to anti-inflammatory agents.[3][4] This guide provides a comprehensive, in-depth comparison of the molecular docking of 2-aminothiazole derivatives within the active site of a critical enzyme in neurodegenerative diseases: Acetylcholinesterase (AChE).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple procedural outline to delve into the causality behind experimental choices, ensuring a robust and reproducible scientific narrative. We will explore the intricacies of preparing the protein and ligands, performing the docking simulations, and, most importantly, interpreting the results in the context of experimental biological data.

The Significance of Targeting Acetylcholinesterase

Acetylcholinesterase is a key enzyme in the central nervous system, responsible for the rapid breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. By preventing the degradation of acetylcholine, AChE inhibitors can help to improve cognitive function.[5] The active site of AChE presents a well-defined pocket for structure-based drug design, making it an excellent candidate for in silico studies like molecular docking.

Comparative Molecular Docking Workflow

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] The goal is to predict the binding mode and affinity of a ligand within the active site of a protein.[7] This information is invaluable for understanding structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors.

Our comparative study will focus on a series of N-phenylthiazol-2-amine derivatives that have been synthesized and evaluated for their AChE inhibitory activity, with reported IC50 values.[8] We will use AutoDock Vina, a widely used and validated open-source docking program, to perform the simulations.

Molecular_Docking_Workflow Figure 1: Comparative Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Comparison PDB Select Target PDB (e.g., 4EY7 for AChE) Protein_Prep Protein Preparation (Remove water, add hydrogens) PDB->Protein_Prep Grid_Gen Grid Box Generation (Define active site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, energy minimization) Ligand_Prep->Grid_Gen Docking Run Docking (AutoDock Vina) Grid_Gen->Docking Pose_Analysis Binding Pose Analysis (Interacting residues) Docking->Pose_Analysis Score_Comparison Compare Docking Scores (Binding affinities) Pose_Analysis->Score_Comparison SAR_Analysis Correlate with IC50 (Structure-Activity Relationship) Score_Comparison->SAR_Analysis SAR_Logic Figure 2: Structure-Activity Relationship Logic cluster_input Inputs cluster_analysis Analysis cluster_output Outputs Docking_Scores Docking Scores (kcal/mol) Correlation Correlate Scores and IC50 Docking_Scores->Correlation IC50_Values Experimental IC50 (µM) IC50_Values->Correlation SAR_Insights Structure-Activity Relationship Insights Correlation->SAR_Insights Design_Hypothesis Hypothesis for Novel Inhibitor Design SAR_Insights->Design_Hypothesis

Sources

A Researcher's Guide to the Cross-Reactivity Assessment of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid scaffold has emerged as a promising chemotype in the development of targeted therapeutics, notably as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase (11β-HSD). While achieving high on-target potency is a primary objective, a comprehensive understanding of an inhibitor's cross-reactivity profile is paramount for its successful translation into a safe and effective therapeutic agent. Off-target interactions can lead to unforeseen toxicities or, in some instances, present opportunities for polypharmacology. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of this compound-based inhibitors, offering a framework for researchers, scientists, and drug development professionals to rigorously characterize their lead compounds.

Recent studies have highlighted derivatives of this scaffold, such as certain 2-(isopropylamino)thiazol-4(5H)-ones, as potent and selective inhibitors of 11β-HSD1 and 11β-HSD2, enzymes implicated in metabolic diseases and cancer[1][2][3][4]. This guide will use these findings as a central case study to illustrate the principles and practices of comprehensive cross-reactivity assessment, comparing them against established inhibitors in the field.

Pillar 1: Foundational Biochemical Selectivity Assessment

The initial evaluation of an inhibitor's selectivity begins with in vitro biochemical assays against the primary target and its closely related isoforms. For our case study, this involves quantifying the inhibitory activity against 11β-HSD1 and 11β-HSD2.

Comparative Inhibitory Activity

A study by Koprowska et al. (2020) provides valuable data on the inhibitory activity of novel 2-(isopropylamino)thiazol-4(5H)-one derivatives[1]. The table below summarizes the percent inhibition of 11β-HSD1 and 11β-HSD2 at a 10 µM concentration for a selection of these compounds, alongside the non-selective inhibitor Carbenoxolone for comparison.

CompoundStructure% Inhibition of 11β-HSD1 (at 10 µM)% Inhibition of 11β-HSD2 (at 10 µM)Reference
Derivative 3h Spiro[cyclohexane-1,5'-thiazol]-4'(5'H)-one core54.53% 17.35%[1]
Derivative 3b Ethyl group at C-5 of thiazole ringNot specified47.08% [1]
Derivative 3c n-propyl group at C-5 of thiazole ringNot specified54.59% [1]
Carbenoxolone Glycyrrhetinic acid derivativeBroadBroad[5][6][7]
BVT-2733 2-aminothiazole derivativePotent and SelectiveLow[8][9]
AMG-221 Bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-onePotent and SelectiveLow[10][11]

Note: This table is illustrative and compiles data from multiple sources. Direct head-to-head comparison data may vary based on assay conditions.

This initial screen reveals that subtle structural modifications to the 2-(isopropylamino)thiazol-4(5H)-one scaffold can significantly influence selectivity towards 11β-HSD1 versus 11β-HSD2[1]. For instance, derivative 3h shows preferential inhibition of 11β-HSD1, while derivatives 3b and 3c are more selective for 11β-HSD2[1]. This underscores the importance of a systematic structure-activity relationship (SAR) study early in the drug discovery process.

Experimental Protocol: Radiometric Kinase Assay

To expand the cross-reactivity assessment beyond the primary target family, a broad panel of kinases is often screened. The radiometric kinase assay remains a gold standard for its sensitivity and direct measurement of enzymatic activity[12][13][14].

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) by a kinase to a specific substrate (peptide or protein). A decrease in substrate phosphorylation in the presence of an inhibitor indicates its potency.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate, and the test inhibitor at various concentrations in a kinase assay buffer.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination and Separation: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper), which binds the phosphorylated substrate.

  • Washing: Wash the membrane extensively to remove unincorporated radiolabeled ATP.

  • Detection: Quantify the radioactivity of the phosphorylated substrate using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Radiometric_Kinase_Assay cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection Inhibitor Test Inhibitor ReactionMix Reaction Mixture Inhibitor->ReactionMix Kinase Kinase Kinase->ReactionMix Substrate Substrate Substrate->ReactionMix Buffer Assay Buffer Buffer->ReactionMix ATP [γ-³²P]ATP + ATP Incubation Incubation (30°C) ReactionMix->Incubation Add ATP Quench Quench Reaction Incubation->Quench Spotting Spot on P81 Paper Quench->Spotting Wash Wash Spotting->Wash Detection Scintillation Counting Wash->Detection Data_Analysis Data_Analysis Detection->Data_Analysis IC₅₀ Determination

Workflow for a radiometric kinase assay.

Platforms like Eurofins' KinaseProfiler™ and DiscoverX's KINOMEscan® offer comprehensive screening panels that utilize such biochemical assays to rapidly assess the selectivity of a compound against hundreds of kinases[6][8][15][16].

Pillar 2: Cellular Target Engagement and Off-Target Validation

While biochemical assays are invaluable, they do not fully recapitulate the complex cellular environment. Cellular target engagement assays are therefore crucial to confirm that an inhibitor interacts with its intended target in a living system and to identify potential off-targets in an unbiased manner.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to assess target engagement based on the principle of ligand-induced thermal stabilization of proteins[17][18].

Principle: The binding of a small molecule inhibitor can increase the thermal stability of its target protein. By heating intact cells or cell lysates to various temperatures, one can quantify the amount of soluble target protein remaining. An increase in the melting temperature (Tₘ) of the target protein in the presence of the inhibitor confirms target engagement. This technique is also applicable to membrane proteins with modified protocols[13][14][18].

Step-by-Step Methodology (Western Blot-based):

  • Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Measure the total protein concentration in the soluble fraction.

  • Western Blotting: Separate the proteins in the soluble fraction by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target protein.

  • Data Analysis: Quantify the band intensities at each temperature to generate a melting curve and determine the Tₘ. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

CETSA_Workflow Start Treat Cells with Inhibitor/Vehicle Heat Heat Aliquots to Different Temperatures Start->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation to Separate Soluble & Insoluble Fractions Lyse->Centrifuge Collect Collect Soluble Fraction (Supernatant) Centrifuge->Collect SDS_PAGE SDS-PAGE Collect->SDS_PAGE WesternBlot Western Blotting with Target-Specific Antibody SDS_PAGE->WesternBlot Analyze Quantify Bands & Generate Melting Curve WesternBlot->Analyze

CETSA workflow using Western Blot detection.
Proteomic Approaches for Unbiased Off-Target Identification

To obtain a global view of an inhibitor's interactions, unbiased proteomic methods are employed. These techniques can identify both intended and unintended targets without prior knowledge.

Thermal Proteome Profiling (TPP) / CETSA-MS: This method couples CETSA with quantitative mass spectrometry[12][19]. Instead of probing for a single protein with an antibody, the entire soluble proteome at each temperature is analyzed. This allows for the simultaneous determination of melting curves for thousands of proteins, providing a comprehensive, unbiased view of the inhibitor's targets and off-targets[12][19].

Step-by-Step Methodology (TMT-based Quantitative Proteomics):

  • CETSA Sample Preparation: Perform the initial steps of the CETSA protocol (cell treatment, heating, lysis, and collection of the soluble fraction).

  • Protein Digestion: Digest the proteins in the soluble fractions into peptides using an enzyme like trypsin.

  • Tandem Mass Tag (TMT) Labeling: Label the peptides from each temperature point with a unique isobaric TMT reagent. This allows for the pooling of samples for simultaneous analysis[19][20][21].

  • LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify the relative abundance of each peptide at different temperatures to construct melting curves for thousands of proteins. Significant shifts in these curves in the presence of the inhibitor reveal potential targets and off-targets.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Pooling cluster_analysis Analysis CETSA CETSA Experiment Digestion Protein Digestion CETSA->Digestion TMT TMT Labeling Digestion->TMT Pooling Sample Pooling TMT->Pooling LC_MS LC-MS/MS Pooling->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing Target_ID Target & Off-Target Identification Data_Processing->Target_ID Identify Thermal Shifts

Quantitative proteomics workflow for off-target identification.

Pillar 3: Data Interpretation and Comparative Analysis

The ultimate goal of cross-reactivity assessment is to generate a comprehensive selectivity profile that informs the progression of a drug candidate.

Visualizing Selectivity: The Kinome Tree

A powerful way to visualize the selectivity of a kinase inhibitor is to map the inhibition data onto a kinome tree. This provides an intuitive representation of the inhibitor's activity across the entire kinase family. While specific kinome-wide data for the this compound scaffold is not publicly available, the following is an illustrative example of how such data would be presented.

Illustrative Kinome Scan Data for a Hypothetical Thiazole Inhibitor:

Kinase FamilyKinase Target% Inhibition at 1 µM
CMGC CDK25%
GSK3B8%
TK ABL13%
SRC92%
LCK88%
AGC PKA12%
PKB (AKT1)7%
Other 11β-HSD195%
11β-HSD220%

This hypothetical data illustrates an inhibitor with high potency against its intended target (11β-HSD1) and significant off-target activity against SRC family kinases. This information is critical for guiding further medicinal chemistry efforts to improve selectivity.

Conclusion: A Pathway to Safer and More Efficacious Therapeutics

The comprehensive cross-reactivity assessment of this compound-based inhibitors is a multi-faceted process that requires a combination of biochemical and cellular approaches. By systematically evaluating on- and off-target interactions, researchers can build a robust understanding of their compound's pharmacological profile. This guide provides a framework for designing and executing these critical studies, ultimately enabling the development of safer and more effective targeted therapies. The integration of foundational biochemical assays with advanced cellular and proteomic techniques is essential for navigating the complex landscape of drug discovery and delivering on the promise of precision medicine.

References

  • Karra, A. S., Stippec, S., & Cobb, M. H. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. J. Vis. Exp., (123), 55769. [Link]

  • A High-Throughput Radiometric Kinase Assay. (n.d.). Methods in Molecular Biology. [Link]

  • Roberts, N. B., Walker, V., Etherington, D. J., Baron, J. H., McConnell, R. B., & Taylor, W. H. (1983). The action of carbenoxolone on enzymes, with special reference to the pepsins and their secretion. Acta gastro-enterologica Belgica, 46(9-10), 448–458. [Link]

  • Almqvist, H., et al. (2016). CETSA – A Method for Determining Target Engagement in Living Cells. Methods in Molecular Biology. [Link]

  • Perrar, A., et al. (2019). CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. ACS Chemical Biology, 14(9), 1947-1953. [Link]

  • Sridharan, S., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research. [Link]

  • MtoZ Biolabs. (n.d.). A Detailed Workflow of TMT-Based Quantitative Proteomics. [Link]

  • Koprowska, K., et al. (2020). Synthesis of Novel 2-(Isopropylamino)thiazol-4(5H)-one Derivatives and Their Inhibitory Activity of 11β-HSD1 and 11β-HSD2 in Aspect of Carcinogenesis Prevention. Molecules, 25(18), 4233. [Link]

  • Szeliga, J., et al. (2021). Synthesis and inhibitory activity of 2-(isopropylamino)thiazol-4(5H)-one derivatives. Molecules, 26(11), 3123. [Link]

  • Szeliga, J., et al. (2022). Selective 11β-HSD1 inhibitors, 2-aminothiazol-4(5H)-one derivatives. Molecules, 27(1), 123. [Link]

  • Szeliga, J., et al. (2023). Computational QSAR study of novel 2-aminothiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors. Molecules, 28(16), 6093. [Link]

  • MIMS. (n.d.). Carbenoxolone. [Link]

  • Taylor, W. H. (1983). The action of carbenoxolone on enzymes, with special reference to the pepsins and their secretion. Acta Gastroenterol Belg., 46(9-10), 448-58. [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Assay Screening. [Link]

  • Creative Biolabs. (n.d.). TMT Quantitative Proteomics. [Link]

  • Osman, D. A., et al. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(17), 5335. [Link]

  • Osman, D. A., et al. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. UWCScholar. [Link]

  • Peskar, B. M., et al. (1980). Effect of carbenoxolone on prostaglandin synthesizing and metabolizing enzymes and correlation with gastric mucosal carbenoxolone concentrations. Scandinavian journal of gastroenterology. Supplement, 65, 109–114. [Link]

  • Connors, B. W. (2012). Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures. Epilepsy currents, 12(2), 66–68. [Link]

  • Souness, G. W., et al. (1991). In vivo and in vitro effects of carbenoxolone on glucocorticoid receptor binding and glucocorticoid activity. The Journal of steroid biochemistry and molecular biology, 39(4A), 557–562. [Link]

  • Nagashima, M., & Fuxe, K. (1978). The Effect of Sodium Carbenoxolone on Lysosomal Enzyme Release. Biochemical pharmacology, 27(20), 2461–2463. [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. [Link]

  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. [Link]

  • Innovative Genomics Institute. (2019). DISCOVERing Off-Target Effects for Safer Genome Editing. [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. [Link]

  • Carroll, D. (2017). Collateral damage: benchmarking off-target effects in genome editing. Genome biology, 18(1), 203. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Joisa, C., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]

  • Wang, Y., et al. (2012). BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice. PloS one, 7(7), e40056. [Link]

  • Wikipedia. (n.d.). Carbenoxolone. [Link]

  • Patsnap. (2024). What are 11β-HSD inhibitors and how do they work?. [Link]

  • Pereira, C. D., et al. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. International journal of molecular sciences, 22(2), 528. [Link]

  • Alberts, P., et al. (2003). Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Improves Hepatic Insulin Sensitivity in Hyperglycemic Mice Strains. Endocrinology, 144(11), 4755–4762. [Link]

  • Greene, N., et al. (2011). Structures of AMG 221 and metabolites identified in human plasma. ResearchGate. [Link]

  • Wang, Y., et al. (2012). BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice. PloS one, 7(7), e40056. [Link]

  • Veniant, M. M., et al. (2011). Synthesis and Evaluation of the Metabolites of AMG 221, a Clinical Candidate for the Treatment of Type 2 Diabetes. ACS medicinal chemistry letters, 2(11), 824–827. [Link]

  • Hao, Y., et al. (2023). Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target. iScience, 26(2), 105991. [Link]

Sources

A Comparative Guide to Microwave-Assisted and Conventional Hantzsch Thiazole Synthesis: A Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the thiazole nucleus stands as a cornerstone scaffold, integral to the structure of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The Hantzsch thiazole synthesis, a classic and robust method involving the condensation of an α-haloketone with a thioamide, remains a go-to reaction for constructing this vital heterocyclic ring.[4][5] However, as the demand for rapid and efficient drug discovery escalates, so does the need to optimize this fundamental synthesis.

This guide provides an in-depth, data-driven comparison of two primary heating methodologies for the Hantzsch synthesis: conventional heating and microwave-assisted organic synthesis (MAOS). As Senior Application Scientists, our goal is to move beyond mere procedural lists and delve into the causality behind experimental choices, offering a self-validating framework for researchers to assess and implement these techniques.

The Great Divide: Conventional Heating vs. Microwave Irradiation

At its core, the difference between these two methods lies in the mechanism of energy transfer. Conventional heating relies on conduction, transferring thermal energy from an external source through the vessel walls to the reaction mixture. This process is often slow and can lead to uneven heating, creating hotspots that may promote side reactions and decomposition of sensitive reagents.[6]

Microwave-assisted synthesis, conversely, utilizes microwave radiation to directly and volumetrically heat the reactants.[6][7] Polar molecules within the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction.[6] This direct energy transfer results in rapid, uniform heating, which can dramatically accelerate reaction rates and often leads to cleaner reaction profiles.[8][9]

Experimental Protocols: A Side-by-Side Examination

To provide a tangible comparison, we will outline the synthesis of a generic 2-aminothiazole derivative from an α-haloketone and thiourea using both methods.

Conventional Synthesis Protocol

This protocol is based on established literature procedures for the Hantzsch synthesis.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the α-haloketone (1.0 eq) and thiourea (1.2 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to the flask.

  • Heating: Place the flask in an oil bath preheated to the reflux temperature of the chosen solvent.

  • Reaction Monitoring: Allow the reaction to proceed with vigorous stirring for several hours (typically 2-8 hours), monitoring its progress periodically by Thin Layer Chromatography (TLC).[10][11]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker containing a dilute solution of a weak base (e.g., 5% sodium carbonate) to neutralize the hydrohalide salt and precipitate the product.[12]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiazole.

Microwave-Assisted Synthesis Protocol

This protocol is adapted from various microwave-assisted Hantzsch synthesis procedures.[10][13]

  • Reaction Setup: In a specialized microwave reaction vessel equipped with a magnetic stir bar, combine the α-haloketone (1.0 eq) and thiourea (1.2 eq).

  • Solvent Addition: Add a small volume of a polar solvent, such as methanol or ethanol.

  • Microwave Irradiation: Seal the vessel and place it in the cavity of a microwave reactor. Irradiate the mixture at a set temperature (e.g., 90-120°C) for a significantly shorter duration (typically 5-30 minutes).[10]

  • Workup and Isolation: After the reaction is complete and the vessel has cooled to a safe temperature, follow the same workup and isolation procedure as described for the conventional method.

  • Purification: Purify the crude product by recrystallization.

Visualizing the Workflow

To better illustrate the procedural differences, the following diagrams outline the key stages of each synthetic approach.

Conventional_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Combine Reactants (α-haloketone, thiourea) B Add Solvent (e.g., Ethanol) A->B C Heat to Reflux (Oil Bath) B->C D Stir for 2-8 hours C->D E Monitor by TLC D->E F Cool to RT E->F G Precipitate with Base F->G H Filter and Dry G->H I Purification (Recrystallization) H->I

Caption: Workflow for Conventional Hantzsch Thiazole Synthesis.

Microwave_Workflow cluster_prep_mw Preparation cluster_reaction_mw Reaction cluster_workup_mw Workup & Isolation A_mw Combine Reactants in Microwave Vessel B_mw Add Solvent A_mw->B_mw C_mw Microwave Irradiation (e.g., 120°C) B_mw->C_mw D_mw Hold for 5-30 minutes C_mw->D_mw E_mw Cool to RT D_mw->E_mw F_mw Precipitate with Base E_mw->F_mw G_mw Filter and Dry F_mw->G_mw H_mw Purification (Recrystallization) G_mw->H_mw

Sources

Safety Operating Guide

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is paramount to handle and dispose of all laboratory chemicals with the utmost respect for safety and environmental regulations. This guide provides a detailed protocol for the proper disposal of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid, a compound often utilized in pharmaceutical research and development as a key intermediate in the synthesis of bioactive compounds.[1][2]

Inferred Hazard Profile

Based on the safety data for related thiazole compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed.[3][4]

  • A cause of skin irritation.[3][4][5][6][7]

  • A cause of serious eye irritation.[3][4][6][7]

  • A cause of respiratory irritation.[3][4][6][7][8]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.

Core Disposal Directive: Do Not Drain Dispose

Under no circumstances should this compound or its containers be disposed of via the sink or regular trash. Thiazole derivatives can pose environmental hazards, and their synthesis often involves reagents that are harmful to aquatic life.[9][10] Improper disposal can lead to contamination of waterways and interfere with wastewater treatment processes.[11]

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe, compliant, and environmentally responsible disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[3][12][13]

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile).[3][12][13]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[3][13]

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3][5][8]

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous reactions.

  • Identify Waste Stream: Designate a specific waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels, used PPE).

  • Select Appropriate Container: Use a chemically resistant, sealable container. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition, with no leaks or cracks.

  • Incompatibility Check: This compound may be incompatible with strong oxidizing agents.[12][14] Ensure that the designated waste container does not and will not contain incompatible materials. A dedicated container for this specific waste stream is the best practice.

Step 3: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for safety. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The CAS Number: "760934-24-5."

  • An indication of the hazards (e.g., "Irritant").

  • The accumulation start date (the date the first drop of waste is added to the container).

  • The name of the principal investigator and the laboratory location.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).[11]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel. A designated area within a fume hood or a labeled cabinet is a common practice.[11]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. However, for acutely toxic wastes (P-listed), the limit is one quart.[15] While this compound is not explicitly P-listed, it is good practice to maintain minimal waste accumulation.

  • Container Management: The waste container must be kept closed at all times except when adding waste.[3][5][8]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[16][17]

  • Request Pickup: Once the waste container is nearly full (about 90% capacity) or has been in the SAA for a set period (often six months to a year, check your institutional policy), submit a hazardous waste pickup request.[11][17]

  • Documentation: Maintain accurate records of the waste generated and its disposal.[16]

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and proper response is crucial.

Scenario Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3][5][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]
Small Spill For a small spill of solid material, carefully sweep it up and place it in the designated hazardous waste container. Avoid generating dust.[3][7][8] Clean the area with an appropriate solvent and then soap and water.
Large Spill Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team.[12]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound (Solid or in Solution) ppe_check Don appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe_check is_empty_container Is it an empty, uncontaminated container? waste_container Select a labeled, compatible Hazardous Waste Container is_empty_container->waste_container No non_hazardous_disposal Dispose of as non-hazardous waste (check institutional policy) is_empty_container->non_hazardous_disposal Yes ppe_check->is_empty_container segregation Segregate from incompatible materials (e.g., strong oxidizers) waste_container->segregation transfer_waste Transfer waste into the container. Avoid creating dust. segregation->transfer_waste seal_container Securely close the container. transfer_waste->seal_container saa_storage Store in designated Satellite Accumulation Area (SAA) seal_container->saa_storage check_full Is the container full or has the accumulation time limit been reached? saa_storage->check_full check_full->saa_storage No request_pickup Submit a Hazardous Waste Pickup Request to EHS check_full->request_pickup Yes disposal_complete Disposal Complete request_pickup->disposal_complete

Caption: Disposal workflow for this compound.

References

  • MySkinRecipes. This compound.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • National Center for Biotechnology Information. Thiazole-5-carboxylic acid. PubChem.
  • Sigma-Aldrich.
  • National Center for Biotechnology Information.
  • Guidechem. Red 21 15086-94-9 wiki.
  • Santa Cruz Biotechnology. Thiazole.
  • Smolecule. Buy 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide | 300831-03-2.
  • Biosynth.
  • Veeprho.
  • Cayman Chemical.
  • Fisher Scientific.
  • U.S. Environmental Protection Agency.
  • MDPI.
  • Pharmaffiliates. CAS No : 2513-33-9 | Product Name : Fluorescein - Impurity C.
  • National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency.
  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • ResearchGate.
  • Simson Pharma Limited.
  • MDPI.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • National Center for Biotechnology Information. 2-Aminothiazole-4-carboxylic acid. PubChem.

Sources

A Senior Application Scientist's Guide to Handling 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid: Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential safety and logistical information for 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid, a compound utilized in pharmaceutical research and development as a key intermediate for bioactive compounds.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can establish a robust safety protocol by analyzing its structure—a substituted thiazole carboxylic acid—and data from closely related analogs.[2][3][4]

This guide moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: An Evidence-Based Approach

The core principle of laboratory safety is to understand the potential hazards of the chemicals you are using.[5][6] For this compound, we must infer its hazard profile from analogous compounds like 2-aminothiazole-4-carboxylic acid and 1,3-thiazole-2-carboxylic acid.

Based on these analogs, the primary anticipated hazards are:

  • Skin Irritation: Causes skin irritation (Category 2).[3][7]

  • Serious Eye Irritation: Causes serious eye irritation (Category 2/2A).[3][4][7]

  • Respiratory Irritation: May cause respiratory irritation.[4][7]

  • Toxicity: May be harmful if swallowed or inhaled.[3][4]

Given its use as a building block for bioactive molecules, we must handle this compound as a potentially potent substance where minimizing exposure is the primary goal.[8][9] The fine particulate nature of a solid powder presents a significant inhalation risk.[10]

The Hierarchy of Controls: Engineering Solutions First

Personal Protective Equipment (PPE) is the final line of defense.[11] Before selecting PPE, we must implement engineering and administrative controls to minimize exposure at the source.[8][12]

  • Primary Engineering Control (Fume Hood): All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[6][13] This is the most effective way to prevent inhalation of airborne particulates.[6]

  • Ventilated Balance Enclosure: For highly accurate weighing of small quantities, a dedicated ventilated balance enclosure (VBE) or powder containment hood is superior to a standard fume hood, as it minimizes air turbulence that can affect balance readings while still providing excellent containment.[10]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the specific hazards and handling techniques.[9]

Personal Protective Equipment (PPE): Your Essential Barrier

A thorough assessment of the task is required to select the appropriate PPE.[14] The following recommendations are the minimum standard for handling this compound.

Eye and Face Protection

Due to the risk of serious eye irritation from powder or splashes, robust eye protection is mandatory.[3][7]

  • Chemical Splash Goggles: These are required at all times when handling the compound in either solid or solution form. They must meet ANSI Z87.1 standards and provide a full seal around the eyes to protect against particulates and splashes.[14][15]

  • Face Shield: When handling larger quantities (>1 liter of solution) or when there is a significant splash hazard, a face shield must be worn in addition to chemical splash goggles.[14][15] Safety glasses alone do not offer sufficient protection.[14]

Body and Skin Protection

Protecting the skin from direct contact is crucial to prevent irritation.[3]

  • Laboratory Coat: A flame-resistant lab coat is a good general standard for research labs.[15] It should be fully buttoned with sleeves rolled down to provide maximum coverage.

  • Full-Length Pants and Closed-Toe Shoes: This is a minimum requirement for any laboratory work.[16][17] Do not wear sandals, shorts, or skirts, as this leaves skin exposed.

  • Chemical-Resistant Apron: When handling larger volumes of solutions where splashes are likely, a chemical-resistant apron should be worn over the lab coat.

Hand Protection

Gloves are a critical barrier, but their selection must be deliberate. Disposable nitrile gloves are the common minimum standard, but one must consider the specific task.[6][14]

  • Glove Selection: For incidental contact (e.g., handling vials, weighing small amounts), single-use nitrile gloves are appropriate. They must be removed and replaced immediately after any known contact with the chemical.[14] For tasks involving extended contact or immersion, heavier-duty gloves or double-gloving is necessary. Always consult a glove compatibility chart for the specific solvents being used.

  • Double-Gloving: When handling the neat (solid) powder or concentrated solutions, wearing two pairs of nitrile gloves is a recommended practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Proper Technique: Never wear gloves outside of the laboratory area. Wash hands thoroughly with soap and water after removing gloves.[5]

Respiratory Protection

If engineering controls like a fume hood are used correctly, respiratory protection is typically not required. However, it may be necessary in specific situations, such as cleaning up a large spill outside of a containment system. Use of a respirator requires enrollment in a formal respiratory protection program, including fit testing and training, as mandated by OSHA. If you believe your procedure requires a respirator, consult your institution's Environmental Health and Safety (EHS) department.[6][16]

Hazard/Task Primary Control Required PPE Rationale
Hazard Assessment Review SDS of analogsN/AUnderstand potential for skin, eye, and respiratory irritation.[3][4][7]
Weighing Powder Fume Hood / Ventilated EnclosureDouble Nitrile Gloves, Lab Coat, Splash GogglesPrevents inhalation of fine particulates and protects against skin/eye contact.[10]
Making Solutions Fume HoodNitrile Gloves, Lab Coat, Splash GogglesProtects against splashes of the solution and contact with dissolved chemical.
Large Volume Transfers Fume HoodNitrile Gloves, Lab Coat, Splash Goggles, Face ShieldA face shield provides an extra layer of protection against significant splash hazards.[14][15]
Spill Cleanup Spill KitPer EHS protocol (likely includes respirator, heavy-duty gloves, booties)A higher level of PPE is needed for direct contact with a significant amount of uncontrolled material.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol outlines the essential steps for safely handling solid this compound.

Preparation
  • Don PPE: Before entering the designated handling area, put on your lab coat, long pants, and closed-toe shoes.

  • Designate Area: Clearly designate the workspace within the fume hood where the work will occur. Cover the surface with a disposable absorbent bench liner.[10]

  • Assemble Equipment: Place all necessary equipment (spatulas, weigh paper, vials, solvents, waste container) inside the fume hood before introducing the chemical.

  • Final PPE: Put on chemical splash goggles and two pairs of nitrile gloves.

Handling and Disposal Workflow

The following diagram illustrates the critical decision points and actions for a safe handling and disposal process.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Decontamination & Disposal cluster_exit Exiting Procedure prep_ppe 1. Don Base PPE (Coat, Goggles) prep_area 2. Prepare Fume Hood (Bench Liner, Equipment) prep_ppe->prep_area prep_gloves 3. Don Gloves (Double Pair) prep_area->prep_gloves handle_weigh 4. Weigh Compound prep_gloves->handle_weigh handle_dissolve 5. Prepare Solution handle_weigh->handle_dissolve handle_cap 6. Tightly Cap All Containers handle_dissolve->handle_cap clean_tools 7. Decontaminate Tools (Solvent Rinse) handle_cap->clean_tools clean_waste 8. Dispose of Solid Waste (Liner, Gloves, etc.) clean_tools->clean_waste clean_surface 9. Wipe Down Fume Hood clean_waste->clean_surface exit_gloves 10. Remove Outer Gloves clean_surface->exit_gloves exit_ppe 11. Remove Inner Gloves & PPE exit_gloves->exit_ppe exit_wash 12. Wash Hands Thoroughly exit_ppe->exit_wash

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.